molecular formula C9H10O4 B1595233 2-(2-(Hydroxymethyl)phenoxy)acetic acid CAS No. 97388-49-3

2-(2-(Hydroxymethyl)phenoxy)acetic acid

Cat. No.: B1595233
CAS No.: 97388-49-3
M. Wt: 182.17 g/mol
InChI Key: KTFBOHKOJFLUKP-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Hydroxymethyl-phenoxy)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFBOHKOJFLUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305559
Record name (2-Hydroxymethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97388-49-3
Record name (2-Hydroxymethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the compound 2-(2-(Hydroxymethyl)phenoxy)acetic acid. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on the structure-activity relationships of phenoxyacetic acid derivatives to propose a compelling scientific hypothesis: that this compound functions as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive overview of the PPAR signaling pathway, the therapeutic relevance of PPAR agonism, and a proposed framework for the experimental validation of this hypothesis. Detailed protocols for key validation assays are provided for researchers in drug discovery and development.

Introduction and Background

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic.[1] While some derivatives are known to act as synthetic auxins in plants, a significant and growing body of research has identified many as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[[“]][5] As such, they have emerged as critical therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.[5]

The subject of this guide, this compound, is a phenoxyacetic acid derivative for which the mechanism of action has not been empirically determined. However, its structural features align with those of known phenoxyacetic acid-based PPAR agonists. This guide puts forth the hypothesis that this compound acts as a PPAR agonist and will explore the scientific basis for this hypothesis, the intricacies of the PPAR signaling pathway, and a roadmap for its experimental validation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for its study and application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 97388-49-3[6]
Molecular Formula C₉H₁₀O₄[6]
Molecular Weight 182.17 g/mol [6]
Melting Point 129-130 °C[7]
pKa (Predicted) 3.16 ± 0.10[7]
LogP (Predicted) 0.6423[6]
Topological Polar Surface Area 66.76 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 4[6]

Hypothesized Mechanism of Action: PPAR Agonism

The central hypothesis of this guide is that this compound functions as an agonist of the PPAR nuclear receptors. This is predicated on the well-established precedent of phenoxyacetic acid derivatives acting as PPAR modulators.[2][3][8]

The PPAR Signaling Pathway

PPARs exist as three isotypes: PPARα, PPARγ, and PPARβ/δ.[9][10][11] These receptors are ligand-activated transcription factors that regulate gene expression by forming heterodimers with the retinoid X receptor (RXR).[5][12] Upon ligand binding, the PPAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This initiates the transcription of genes involved in a multitude of physiological processes.

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.[14][15]

  • PPARγ is most abundantly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[13][14] Agonists of PPARγ, such as the thiazolidinediones, are effective antidiabetic agents.[16]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in inflammation and wound healing.[10][14]

The activation of these pathways by a ligand like this compound would have profound effects on metabolic homeostasis and inflammatory responses.

Caption: Hypothesized PPAR signaling pathway for this compound.

Structure-Activity Relationship (SAR) Insights

The likelihood of this compound acting as a PPAR agonist is strengthened by SAR studies on analogous compounds.[17][18] Key structural features common to many phenoxyacetic acid-based PPAR agonists include:

  • An Acidic Head Group: The carboxylic acid moiety is crucial for interacting with key amino acid residues in the ligand-binding pocket of PPARs.

  • A Central Aromatic Ring: The phenoxy group serves as a scaffold for positioning other functional groups.

  • A Hydrophobic Tail: Substitutions on the phenyl ring contribute to the binding affinity and selectivity for different PPAR isotypes.

The hydroxymethyl group at the ortho position of the phenoxy ring in this compound is a key feature. While direct analogs with this specific substitution are not extensively documented in the readily available literature, the presence of polar substituents on the phenyl ring is known to influence activity. Further molecular modeling and empirical testing are required to determine its precise impact on binding affinity and isotype selectivity.

Proposed Experimental Validation Workflow

To validate the hypothesis that this compound is a PPAR agonist, a systematic experimental approach is necessary. This workflow progresses from in vitro binding and functional assays to cell-based and potentially in vivo studies.

Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models (Optional) Binding_Assay PPAR Ligand Binding Assay (e.g., TR-FRET) Transactivation_Assay PPAR Reporter Gene Assay Binding_Assay->Transactivation_Assay Confirms Functional Activity Gene_Expression Target Gene Expression Analysis (qPCR) Transactivation_Assay->Gene_Expression Measures Downstream Effects Functional_Assay Adipocyte Differentiation Assay (for PPARγ) Gene_Expression->Functional_Assay Assesses Phenotypic Changes Metabolic_Studies Animal Models of Metabolic Disease (e.g., db/db mice) Functional_Assay->Metabolic_Studies Evaluates Therapeutic Potential

Caption: Proposed experimental workflow for validating the mechanism of action.

In Vitro Validation Protocols

Objective: To determine if this compound directly binds to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARβ/δ.

Methodology:

  • Reagents and Materials:

    • Recombinant human PPAR LBDs (tagged with GST or other affinity tags).

    • Fluorescently labeled PPAR ligand (tracer).

    • Lanthanide-labeled anti-tag antibody (e.g., Europium-labeled anti-GST).

    • This compound (test compound).

    • Known PPAR agonists (positive controls, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

    • Assay buffer.

    • 384-well microplates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 384-well plate, add the PPAR LBD, the tracer, and the anti-tag antibody.

    • Add the test compound or control at various concentrations.

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

    • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

    • Calculate the ratio of the emission signals (665/615 nm) and plot against the compound concentration to determine the IC₅₀ value.[19]

Objective: To assess the functional activity of this compound as a PPAR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a PPRE.[20]

Methodology:

  • Reagents and Materials:

    • Mammalian cell line (e.g., HEK293T, HepG2).

    • Expression plasmid for the full-length PPAR isotype.

    • Reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound.

    • Known PPAR agonists (positive controls).

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound or positive controls.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.

Cell-Based Validation Protocols

Objective: To confirm that this compound regulates the expression of known PPAR target genes in a relevant cell line.

Methodology:

  • Reagents and Materials:

    • Appropriate cell line (e.g., HepG2 for PPARα, 3T3-L1 preadipocytes for PPARγ).

    • This compound.

    • Known PPAR agonists.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for target genes (e.g., CPT1A, CD36 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene.

    • qPCR instrument.

  • Procedure:

    • Culture cells and treat with the test compound or controls for a specified duration.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR to quantify the relative expression levels of the target genes.

    • Analyze the data using the ΔΔCt method.

Synthesis of this compound

The synthesis of phenoxyacetic acid derivatives is well-established. A common method involves the Williamson ether synthesis, where a phenoxide is reacted with an α-haloacetate. For this compound, a plausible synthetic route would involve the reaction of 2-(hydroxymethyl)phenol with an ester of chloroacetic acid in the presence of a base, followed by hydrolysis of the resulting ester. A similar approach is used for the synthesis of 2-methylphenoxyacetic acid, where o-cresol is reacted with chloroacetic acid in the presence of sodium hydroxide.[21]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to known PPAR agonists provides a strong foundation for the hypothesis that its mechanism of action involves the modulation of PPAR signaling pathways. This guide has outlined the scientific rationale for this hypothesis, detailed the relevant biological pathways, and provided a comprehensive framework for its experimental validation.

Future research should focus on executing the proposed experimental workflow to definitively characterize the interaction of this compound with PPAR isotypes. Determining its binding affinity, functional activity, and downstream cellular effects will be crucial in understanding its therapeutic potential. Such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of phenoxyacetic acid derivatives as modulators of nuclear receptors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established knowledge of the parent compound, phenoxyacetic acid, and its derivatives to provide well-founded estimations and detailed experimental protocols for the precise determination of its properties. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.

Introduction

This compound belongs to the phenoxyacetic acid class of organic compounds, which are characterized by a phenoxy group linked to a carboxylic acid moiety. The parent compound, phenoxyacetic acid, serves as a crucial structural backbone for a wide array of commercially significant compounds, including herbicides and pharmaceuticals. The introduction of a hydroxymethyl group at the ortho position of the phenoxy ring in this compound is anticipated to modulate its physicochemical properties, such as solubility, acidity, and hydrogen bonding capacity, thereby influencing its biological activity and potential applications in drug discovery and materials science.

This guide provides a detailed exploration of the chemical identity, predicted physicochemical properties, and comprehensive analytical methodologies for this compound. By presenting robust experimental protocols, this document aims to facilitate accurate and reproducible research.

Chemical Identity and Structure

The unique structural features of this compound, namely the carboxylic acid, ether linkage, and hydroxymethyl group, dictate its chemical behavior and physical properties.

IdentifierValueReference
IUPAC Name This compound
CAS Number 97388-49-3[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
SMILES C1=CC=C(C(=C1)CO)OCC(=O)O[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=solid];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="C"]; O2 [label="O"]; O3 [label="OH"]; C9 [label="CH₂OH"];

// Benzene ring with substitutions C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- O1 [len=1.5]; C2 -- C9 [len=1.5];

// Acetic acid side chain O1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5]; C8 -- O3 [len=1.5];

// Position the nodes C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"]; O1 [pos="-0.75,-1.3!"]; C7 [pos="-2.0,-2.0!"]; C8 [pos="-3.0,-1.25!"]; O2 [pos="-3.0,0!"]; O3 [pos="-4.0,-2.0!"]; C9 [pos="2.6,0!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Parallels

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueBasis for Estimation & Key Considerations
Melting Point (°C) Likely higher than 98-101The melting point of phenoxyacetic acid is 98-101 °C[2][3]. The additional hydroxymethyl group in the target molecule allows for stronger intermolecular hydrogen bonding, which typically results in a higher melting point.
Boiling Point (°C) Expected to be higher than 285 (with decomposition)Phenoxyacetic acid has a boiling point of 285 °C with some decomposition[2]. The hydroxymethyl group will increase the boiling point due to enhanced hydrogen bonding and a higher molecular weight. Significant decomposition before boiling is highly probable.
Water Solubility Expected to be higher than 12 g/LThe water solubility of phenoxyacetic acid is 12 g/L[3][4]. The polar hydroxymethyl group should enhance the aqueous solubility of this compound.
Acid Dissociation Constant (pKa) Estimated to be around 3.1 - 3.7The pKa of phenoxyacetic acid is approximately 3.17[5]. The electronic effect of the ortho-hydroxymethyl group is not expected to drastically alter the acidity of the carboxylic acid, so a similar pKa is predicted.
LogP (Octanol-Water Partition Coefficient) Estimated to be lower than 1.34The LogP of phenoxyacetic acid is 1.34[6]. The addition of a hydrophilic hydroxymethyl group will decrease the lipophilicity, resulting in a lower LogP value.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the solubility of a compound in water.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa via Potentiometric Titration

The pKa, a measure of the acidity of the carboxylic acid group, can be accurately determined by potentiometric titration.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration Setup: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized NaOH solution is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the NaOH titrant.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid (which may be broad or exchange with a deuterated solvent). The splitting patterns and chemical shifts of the aromatic protons will provide information about the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • An O-H stretch from the hydroxymethyl group around 3200-3600 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

  • C-O stretching vibrations for the ether linkage and the alcohol.

  • C-H stretching and bending vibrations for the aromatic ring and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 181.16. In positive ion mode, adducts such as [M+H]⁺ at m/z 183.17 or [M+Na]⁺ at m/z 205.15 may be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices.

A General Reversed-Phase HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 270 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Synthesis Pathway

A plausible synthetic route to this compound involves the Williamson ether synthesis.

Synthesis_Pathway reactant1 2-(Hydroxymethyl)phenol conditions Base (e.g., NaOH) Heat reactant1->conditions reactant2 Sodium Chloroacetate reactant2->conditions product This compound conditions->product

Caption: General synthesis scheme for this compound.

This reaction involves the deprotonation of the phenolic hydroxyl group of 2-(hydroxymethyl)phenol with a base, followed by nucleophilic attack of the resulting phenoxide on sodium chloroacetate.

Conclusion

This technical guide has synthesized the available information on this compound and its related compounds to provide a robust framework for its scientific investigation. While specific experimental data for the target molecule is sparse, the provided predictions, based on sound chemical principles and data from analogous structures, offer valuable guidance for its handling and use. The detailed experimental protocols herein serve as a practical resource for researchers to determine the precise physicochemical properties of this compound, thereby enabling its confident application in drug development and other scientific endeavors.

References

A Spectroscopic and Structural Elucidation Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-(2-(hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for structural identification and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes an interpretation of the expected spectral features, causality behind the signals, and standardized protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenoxyacetic acid, a chemical class known for a wide range of biological activities, including use as herbicides and pharmaceuticals.[1] The molecule incorporates three key functional groups: a carboxylic acid, an ether, and a primary alcohol, all attached to an ortho-substituted benzene ring. This unique arrangement dictates its chemical behavior and produces a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97388-49-3[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
SMILES C1=CC=C(C(=C1)CO)OCC(=O)O[2]
Topological Polar Surface Area 66.76 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]

Below is the chemical structure with standardized atom numbering for unambiguous referencing in spectroscopic assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) weigh->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr d2o_ex D2O Exchange (optional) h1_nmr->d2o_ex ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate Final Spectrum Interpretation Final Spectrum Interpretation calibrate->Final Spectrum Interpretation G mol [C₉H₁₀O₄]⁺˙ m/z = 182 Molecular Ion frag1 [C₈H₉O₂]⁺ m/z = 137 mol->frag1 - COOH (45 Da) frag2 [C₇H₇O₂]⁺ m/z = 123 mol->frag2 - CH₂COOH (59 Da) frag3 [C₇H₇O]⁺ m/z = 107 frag2->frag3 - O

References

Unveiling the Bioactive Potential of 2-(2-(Hydroxymethyl)phenoxy)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Phenoxyacetic Acid Derivative for Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the specific phenoxyacetic acid derivative, "2-(2-(Hydroxymethyl)phenoxy)acetic acid." While direct experimental data on this molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its probable bioactivities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an anti-inflammatory, antimicrobial, and plant growth-regulating agent. The content delves into plausible mechanisms of action, proposes detailed experimental protocols for validation, and provides a framework for future research and development.

Introduction: The Prominence of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a versatile pharmacophore present in a wide array of compounds with significant biological activities.[1] This structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and other bioactive agents. Its derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and antimicrobial agents.[1] The versatility of the phenoxyacetic acid scaffold lies in the tunability of its biological effects through substitutions on the phenyl ring. This guide focuses on a specific, yet under-explored derivative, This compound , and aims to build a scientific case for its investigation based on the established activities of its chemical relatives.

Chemical Structure of the Target Compound:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀O₄

  • CAS Number: 97388-49-3[2][3]

Potential Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar phenoxyacetic acid derivatives, "this compound" is hypothesized to possess the following activities:

Anti-inflammatory Activity

Numerous phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Mechanism of Action: Selective COX-2 Inhibition

It is plausible that "this compound" acts as a selective inhibitor of COX-2. The presence of the hydroxymethyl group at the ortho position of the phenoxy ring could influence its binding affinity and selectivity for the COX-2 active site. Selective COX-2 inhibitors are sought after as they offer the anti-inflammatory benefits of traditional NSAIDs with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4][5]

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

COX2_Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Target_Molecule This compound (Hypothesized Inhibitor) Target_Molecule->COX2 Inhibition

Caption: Hypothesized COX-2 inhibition by the target molecule.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties.[1] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential cellular processes.

Proposed Mechanism of Action: Cell Membrane Disruption and Metabolic Inhibition

The lipophilic nature of the phenoxy ring combined with the acidic moiety could enable "this compound" to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[6][7] Furthermore, the acidic group can dissociate within the cytoplasm, lowering the internal pH and disrupting metabolic functions.[8] The hydroxymethyl group might influence the compound's polarity and its interaction with specific membrane components or intracellular targets.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum MIC_Assay Microdilution Assay: Serial dilutions of 'this compound' Prepare_Inoculum->MIC_Assay Incubation Incubate at 37°C for 18-24h MIC_Assay->Incubation Read_MIC Determine MIC (Minimum Inhibitory Concentration) Incubation->Read_MIC MBC_Assay Plate onto Agar from clear wells Read_MIC->MBC_Assay Incubate_Agar Incubate at 37°C for 24h MBC_Assay->Incubate_Agar Read_MBC Determine MBC (Minimum Bactericidal Concentration) Incubate_Agar->Read_MBC End End: Antimicrobial Profile Read_MBC->End

Caption: Workflow for determining antimicrobial efficacy.

Plant Growth Regulation

Phenoxyacetic acids are a well-known class of synthetic auxins, a type of plant hormone that regulates various aspects of plant growth and development.[9][10][11]

Proposed Mechanism of Action: Auxin-like Activity

"this compound" likely mimics the action of the natural auxin, indole-3-acetic acid (IAA). This involves binding to auxin receptors, which triggers a signaling cascade leading to changes in gene expression that control cell elongation, division, and differentiation.[9][11] The specific substitutions on the phenoxy ring can modulate the compound's activity and selectivity towards different plant species.

Proposed Experimental Protocols

To validate the hypothesized biological activities of "this compound," the following experimental protocols are proposed:

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the target compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and epinephrine.

  • Compound Preparation: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of HCl.

    • Measure the prostaglandin E2 (PGE2) production using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ (the concentration required to inhibit enzyme activity by 50%) values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of the target compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Media: Use appropriate broth (e.g., Mueller-Hinton Broth) and agar (e.g., Mueller-Hinton Agar) media.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • MIC Assay (Broth Microdilution):

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that shows no visible turbidity.

  • MBC Assay:

    • From the wells showing no growth in the MIC assay, aliquot a small volume and plate it onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Plant Growth Regulation Bioassay (Seed Germination and Root Elongation)

Objective: To evaluate the auxin-like activity of the target compound on plant growth.

Methodology:

  • Plant Species: Use a model plant species such as Arabidopsis thaliana or a common crop species like lettuce (Lactuca sativa).

  • Test Solutions: Prepare a series of dilutions of "this compound" in a suitable buffer. Include a positive control (e.g., Indole-3-acetic acid) and a negative control (buffer only).

  • Seed Germination Assay:

    • Place seeds on filter paper in petri dishes.

    • Moisten the filter paper with the respective test solutions.

    • Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

    • After a set period (e.g., 7 days), count the number of germinated seeds.

  • Root Elongation Assay:

    • Germinate seeds on a control medium.

    • Transfer seedlings with a consistent root length to agar plates containing the different concentrations of the test compound.

    • Place the plates vertically to allow for root growth along the agar surface.

    • After a set period (e.g., 5 days), measure the length of the primary root.

  • Data Analysis: Compare the germination percentage and root length of the seedlings treated with the test compound to the controls.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Celecoxib (Reference)>100.05>200
Ibuprofen (Reference)5100.5

Table 2: Hypothetical Antimicrobial Activity Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
This compound To be determinedTo be determinedTo be determinedTo be determined
Ciprofloxacin (Reference)0.50.01510.03

Conclusion and Future Directions

"this compound" represents an intriguing yet uncharacterized molecule within the well-established class of phenoxyacetic acids. Based on the extensive research on its structural analogues, there is a strong scientific rationale to investigate its potential as an anti-inflammatory, antimicrobial, and plant growth-regulating agent. The experimental protocols outlined in this guide provide a clear roadmap for the initial biological evaluation of this compound.

Future research should focus on:

  • Synthesis and Characterization: Developing an efficient and scalable synthesis route for "this compound" and confirming its structure and purity using modern analytical techniques.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of promising candidates in relevant animal models.

The exploration of "this compound" holds the promise of uncovering a novel bioactive agent with potential applications in medicine and agriculture. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Technical Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic Acid: A Prospective Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Candidate Molecule

In the vast landscape of medicinal chemistry, the identification of novel therapeutic agents is a journey of both targeted design and serendipitous discovery. This guide focuses on 2-(2-(Hydroxymethyl)phenoxy)acetic acid , a molecule of interest that stands at the intersection of a well-established class of pharmacologically active compounds and the ongoing search for more effective and safer therapies. While extensive clinical data on this specific compound remains nascent, its structural features, rooted in the phenoxyacetic acid scaffold, provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the realm of inflammatory and autoimmune diseases. This document serves as a comprehensive technical exploration of its potential, synthesizing foundational knowledge with a forward-looking roadmap for its development.

Part 1: The Scientific Rationale and Molecular Context

Introduction to the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a versatile and privileged scaffold in drug discovery. This class of compounds has been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antihyperlipidemic effects.[1][2][3] The structural simplicity of the phenoxyacetic acid core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Commercially successful drugs have emerged from this chemical class, validating its therapeutic potential. For instance, ethacrynic acid is a potent loop diuretic used in the treatment of edema.[4] Furthermore, numerous non-steroidal anti-inflammatory drugs (NSAIDs) are based on or structurally related to this scaffold, underscoring its relevance in inflammation research.[3]

Chemical Identity of this compound

Before delving into its therapeutic potential, it is crucial to define the molecule at the center of this guide.

Identifier Value
IUPAC Name This compound
CAS Number 97388-49-3[5]
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
Structure Chemical structure of this compound

The key structural features are the phenoxyacetic acid core, which is known to be pharmacologically active, and a hydroxymethyl (-CH₂OH) group at the ortho position of the phenoxy ring. This substitution is significant as it can influence the molecule's conformation, polarity, and potential for hydrogen bonding, all of which can critically impact its interaction with biological targets.

Part 2: Hypothesized Therapeutic Mechanism of Action

Targeting the Inflammatory Cascade: A Focus on COX-2

Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6]

This distinction has made selective COX-2 inhibition a cornerstone of modern anti-inflammatory therapy, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Numerous phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[6][7][8] The core scaffold can effectively mimic the binding of arachidonic acid within the COX enzyme's active site.

Given this precedent, the primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme . The hydroxymethyl substituent could potentially form specific interactions with residues in the COX-2 active site, contributing to both potency and selectivity.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action, placing the compound as an inhibitor of the COX-2 pathway.

COX-2_Inhibition_Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Upregulates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids:e->Arachidonic_Acid:w Liberated by COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid:s->COX2:n Substrate for Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Target_Compound This compound Target_Compound->COX2 Inhibits

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Part 3: A Roadmap for Preclinical Validation

To transition this compound from a hypothetical agent to a viable drug candidate, a structured preclinical validation workflow is essential. The following protocols are designed as self-validating systems, with each step providing the necessary data to justify proceeding to the next.

Stage 1: Synthesis and In Vitro Characterization

The initial phase focuses on the chemical synthesis of the compound and its initial biological screening to confirm the hypothesized mechanism of action.

The synthesis of phenoxyacetic acids is a well-established chemical transformation. A common and effective method is the Williamson ether synthesis.

Synthesis_Workflow Start Starting Materials: - 2-(Hydroxymethyl)phenol - Chloroacetic Acid Step1 Reaction: - Williamson Ether Synthesis - Base (e.g., NaOH) - Aqueous or organic solvent Start->Step1 Step2 Work-up: - Acidification (e.g., HCl) to precipitate the product Step1->Step2 Step3 Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water) Step2->Step3 Product Final Product: This compound Step3->Product QC Quality Control: - NMR Spectroscopy - Mass Spectrometry - HPLC for purity Product->QC

Caption: A generalized workflow for the synthesis and quality control of the target compound.

Objective: To determine the potency (IC₅₀) and selectivity of this compound for COX-2 over COX-1.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure (Colorimetric or Fluorometric):

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to respective wells.

    • Add the diluted test compound or a known control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the production of Prostaglandin G₂ (PGG₂) or Prostaglandin E₂ (PGE₂) using a suitable detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Expected Outcome & Interpretation: A high SI value (typically >50) indicates good selectivity for COX-2, which is a desirable characteristic for a modern anti-inflammatory drug.

Stage 2: In Vivo Efficacy Assessment

Positive in vitro results warrant progression to in vivo models to assess the compound's anti-inflammatory activity in a complex biological system.

This is a classic and well-validated model for acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Test Compound (at least three different dose levels, e.g., 10, 30, 100 mg/kg).

    • Positive Control (e.g., Indomethacin or Celecoxib).

  • Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation: The results should be summarized in a table for clarity.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase at 3h (mL) ± SEM % Inhibition of Edema
Vehicle Control-[Insert Data]-
Test Compound 10[Insert Data][Calculate]
Test Compound 30[Insert Data][Calculate]
Test Compound 100[Insert Data][Calculate]
Positive Control10[Insert Data][Calculate]

Expected Outcome & Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control would confirm in vivo anti-inflammatory activity.

Part 4: Future Directions and Concluding Remarks

The successful completion of the outlined preclinical validation would provide a strong foundation for the further development of this compound. Subsequent steps would involve more complex models of chronic inflammation (e.g., adjuvant-induced arthritis), comprehensive pharmacokinetic and toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies.

While this guide is prospective, it is grounded in the solid scientific precedent of the phenoxyacetic acid class.[1][8][9] The unique hydroxymethyl substitution on the core structure of this compound offers a compelling rationale for its investigation. The systematic approach detailed herein provides a clear and logical pathway to unlock its potential as a novel therapeutic agent for inflammatory diseases.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a novel compound within the broader class of phenoxyacetic acid derivatives. While direct studies on this specific molecule are nascent, the well-documented pleiotropic activities of related compounds—spanning anti-inflammatory, antimicrobial, antioxidant, and anticancer domains—necessitate a structured and scientifically rigorous approach to its characterization. This document, intended for researchers, scientists, and drug development professionals, outlines a logical cascade of in vitro assays to elucidate the biological and pharmacological potential of this compound. We delve into the causality behind experimental choices, providing detailed, field-proven protocols that are designed to be self-validating. Each section is grounded in authoritative scientific principles and includes visual workflows and pathway diagrams to enhance comprehension. Our objective is to equip researchers with the necessary tools to systematically explore the therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigation

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, known to interact with a multitude of biological targets.[1] This structural class has yielded compounds with a wide array of pharmacological effects, including anti-inflammatory, anticonvulsant, antidiabetic, and antimicrobial properties.[2][3] The subject of this guide, this compound, is a unique analogue characterized by a hydroxymethyl substituent on the phenoxy ring. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or an improved therapeutic index compared to existing derivatives.

The logical starting point for characterizing any new chemical entity is a systematic in vitro screening cascade. This approach allows for a cost-effective and high-throughput evaluation of its biological effects, guiding further, more complex preclinical and clinical development. This guide proposes a multi-tiered investigational strategy, beginning with fundamental cytotoxicity assessments and progressing to more specific assays for anti-inflammatory, antioxidant, antimicrobial, anticancer, and anti-diabetic potential.

Foundational Assessment: Cytotoxicity and Cellular Viability

Before exploring specific biological activities, it is imperative to establish the cytotoxic profile of this compound. This foundational step ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, and specific lines for later assays like HeLa and MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Subsequently, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
Positive Control

Mandatory Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Investigation of Anti-inflammatory Potential

Inflammation is a key pathological process in numerous diseases, and many phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Additionally, the production of nitric oxide (NO) by macrophages is a hallmark of inflammation.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay determines the compound's ability to inhibit the activity of the constitutive COX-1 and the inducible COX-2 enzymes, providing insight into its potential efficacy and gastrointestinal side-effect profile.

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), and solutions of hematin and L-epinephrine as co-factors.[6]

  • Enzyme and Inhibitor Incubation: In an Eppendorf tube, mix the reaction buffer, co-factors, and either purified COX-1 or COX-2 enzyme. Add the test compound dissolved in DMSO and pre-incubate at 37°C for 10 minutes.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to a final concentration of 5 µM.[6]

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.[6]

  • Product Quantification: The product of the COX reaction, prostaglandin E₂ (PGE₂), can be quantified using a specific ELISA kit or by LC-MS/MS for higher accuracy.[6]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

Compound Concentration (µM)% COX-1 Inhibition% COX-2 Inhibition
Control00
...
...
IC₅₀ (µM)
Selectivity Index (SI)
Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to suppress the inflammatory response in macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate (1x10⁵ cells/well) and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compound for 1 hour.[7]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[7]

  • Nitrite Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][8] Mix 50 µL of the cell culture medium with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[9]

  • Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the test compound.

Mandatory Visualization:

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by LPS) AA->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation iNOS iNOS (Inducible by LPS) NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Test_Compound This compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition? Test_Compound->iNOS Inhibition? LPS LPS LPS->COX2 LPS->iNOS

Caption: Potential Anti-inflammatory Mechanisms of Action.

Evaluation of Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant potential of the test compound can be evaluated using stable free radical scavenging assays.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to assess antioxidant activity.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • Reaction Mixture: In a 96-well plate, add a defined volume of the test compound at various concentrations to an equal volume of the DPPH working solution.[1]

  • Incubation: Incubate the plate in the dark for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[1]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[11] Determine the IC₅₀ value. Ascorbic acid can be used as a positive control.

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining antioxidant capacity.

Experimental Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[2]

  • Reaction and Measurement: Add the test compound to the ABTS•+ solution and measure the decrease in absorbance at 734 nm after a 5-minute incubation.

  • Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Data Presentation for Antioxidant Assays:

Compound Concentration (µg/mL)% DPPH Scavenging% ABTS Scavenging
Control00
...
...
IC₅₀ (µg/mL)
TEAC Value

Antimicrobial Activity Screening

Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal activities.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[3]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium.[3]

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Mandatory Visualization:

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Preliminary Anticancer Screening

Given the diverse biological activities of this chemical class, a preliminary screening for anticancer potential is warranted. This can be achieved by assessing the compound's cytotoxic effects on representative cancer cell lines.

Experimental Protocol:

  • Cell Lines: Utilize a panel of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), to assess the breadth of potential activity.[13][14]

  • Cytotoxicity Assay: Employ the MTT assay as described in Section 2.1 to determine the IC₅₀ of the compound against these cancer cell lines after 48 or 72 hours of treatment.[13]

  • Data Analysis: A compound with an IC₅₀ value of 20 µg/mL or less is generally considered to have active cytotoxic effects in preliminary screenings.[13]

Assessment of Anti-diabetic Potential

Some phenoxyacetic acid derivatives have shown promise as antidiabetic agents.[2] A common in vitro assay to screen for potential anti-diabetic activity is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Alpha-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound at various concentrations for 15 minutes at 37°C.[15]

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[15][16]

  • Incubation and Termination: Incubate for 20 minutes at 37°C, then stop the reaction by adding sodium carbonate.[16]

  • Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.[15]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control.[16]

Conclusion and Future Directions

The in vitro screening cascade detailed in this guide provides a robust and systematic approach to characterizing the biological and pharmacological potential of this compound. The results from these assays will form a critical dataset to guide subsequent investigations, including mechanism of action studies, lead optimization, and eventual in vivo efficacy and safety evaluations. The multifaceted nature of the phenoxyacetic acid scaffold suggests that this particular derivative may hold significant therapeutic promise, and the methodologies outlined herein are designed to rigorously and efficiently unveil that potential.

References

A Theoretical and Computational Scrutiny of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a member of the pharmacologically significant phenoxyacetic acid class. Phenoxyacetic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiepileptic, and anticancer properties.[1][2] This document outlines a multi-faceted computational approach, integrating quantum chemical calculations and molecular dynamics simulations, to elucidate the structural, electronic, and dynamic properties of the title compound. The methodologies detailed herein are designed to furnish critical insights for researchers, medicinal chemists, and drug development professionals, facilitating the rational design of novel therapeutics based on the phenoxyacetic acid scaffold.

Introduction: The Therapeutic Potential of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit diverse pharmacological effects, including but not limited to, diuretic, antibacterial, anti-inflammatory, and anticonvulsant activities.[1] The biological versatility of this class of compounds stems from the tunable nature of the phenoxyacetic acid core, which allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. This compound (Figure 1) presents a particularly interesting case for theoretical study due to the presence of both a carboxylic acid and a hydroxymethyl group, which can participate in a variety of intra- and intermolecular interactions.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Understanding the conformational preferences, electronic properties, and dynamic behavior of this molecule is paramount for predicting its biological activity and for designing more potent and selective analogs. This guide outlines a systematic theoretical approach to achieve this.

Synthesis and Physicochemical Properties

The synthesis of this compound follows the general and well-established Williamson ether synthesis. This involves the reaction of the corresponding phenol with chloroacetic acid in the presence of a base.[3]

General Synthesis Protocol
  • Deprotonation of Phenol: 2-(Hydroxymethyl)phenol is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with a strong base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide.

  • Nucleophilic Substitution: A solution of chloroacetic acid is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from chloroacetic acid.

  • Acidification and Isolation: The reaction mixture is heated to ensure complete reaction. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the desired product, this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Physicochemical and Computed Properties

A preliminary assessment of the molecule's properties can be obtained from computational predictions. These values are crucial for understanding its potential bioavailability and drug-like characteristics.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
CAS Number 97388-49-3[4]
Topological Polar Surface Area (TPSA) 66.76 Ų[4]
LogP (octanol-water partition coefficient) 0.6423[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 4[4]

Quantum Chemical Investigations: Unveiling Electronic Structure and Reactivity

To gain a deep understanding of the intrinsic properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has proven to be a robust and cost-effective method for studying the electronic structure of organic molecules.[5][6]

Computational Methodology: Density Functional Theory (DFT)

The following protocol outlines the steps for performing DFT calculations on the title compound.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup: The optimized structure is then used as input for a DFT calculation. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[6]

  • Geometry Optimization: A full geometry optimization is performed to locate the minimum energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

  • Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Analysis of Quantum Chemical Results

The output from the DFT calculations provides a wealth of information:

  • Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

  • Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[5]

  • Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

G cluster_0 Quantum Chemical Workflow cluster_1 Outputs A 1. Initial 3D Structure Generation (Molecular Mechanics) B 2. DFT Calculation Setup (e.g., B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Geometry Optimization B->C Optimization Job D 4. Frequency Calculation C->D Optimized Geometry E 5. Analysis of Results D->E Vibrational Frequencies & Thermochemistry F Optimized Geometry (Bond lengths, angles) E->F G Electronic Properties (MEP, HOMO, LUMO) E->G H Vibrational Spectra (IR, Raman) E->H I Thermochemical Data (ΔG, ΔH) E->I

Caption: Workflow for Quantum Chemical Analysis.

Molecular Dynamics Simulations: Exploring Conformational Dynamics and Solvation

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a biological environment. MD simulations are crucial for understanding the conformational landscape and interactions with solvent molecules.[7][8]

Protocol for Molecular Dynamics Simulation

The following protocol outlines the general steps for conducting an MD simulation of this compound in an aqueous solution.

Protocol 2: All-Atom Molecular Dynamics Simulation

  • System Setup: The DFT-optimized structure of the molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P water model).

  • Force Field Parameterization: A suitable force field (e.g., GAFF, OPLS-AA) is assigned to the molecule.

  • Energy Minimization: The energy of the entire system (solute and solvent) is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent to relax around the solute.

  • Production Run: A long production simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion over time.

Analysis of MD Trajectories

The trajectory from the MD simulation can be analyzed to extract valuable information:

  • Conformational Analysis: Clustering the trajectory reveals the most populated conformations of the molecule in solution and the energy barriers between them.

  • Solvation Structure: The radial distribution function (RDF) of water molecules around specific atoms of the solute provides insight into the hydration shell.

  • Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the solute and water molecules can be analyzed.

G cluster_0 Molecular Dynamics Workflow cluster_1 Trajectory Analysis A 1. System Setup (Solvated Molecule) B 2. Force Field Assignment A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT and NPT) C->D E 5. Production MD Run D->E F Conformational Clustering E->F Provides Trajectory G Radial Distribution Functions E->G Provides Trajectory H Hydrogen Bond Analysis E->H Provides Trajectory I Root Mean Square Deviation (RMSD) E->I Provides Trajectory

Caption: Workflow for Molecular Dynamics Simulations.

Molecular Docking: Predicting Interactions with Biological Targets

For drug development, understanding how a molecule interacts with its biological target is crucial. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor.[4][9][10]

Molecular Docking Protocol

The following is a generalized protocol for docking this compound into the active site of a target protein.

Protocol 3: Molecular Docking

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand structure is prepared as described in the DFT section.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Interpreting Docking Results

The results of a molecular docking study can:

  • Identify Potential Biological Targets: By docking against a panel of proteins.

  • Predict Binding Affinity: The docking score provides an estimate of the binding free energy.

  • Guide Lead Optimization: By revealing which parts of the molecule are important for binding, docking can guide the design of new derivatives with improved affinity and selectivity.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and comprehensive approach for the in-depth characterization of this compound. By combining quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain a multi-scale understanding of this molecule's properties, from its electronic structure to its dynamic behavior and interactions with biological macromolecules. These insights are invaluable for the rational design of novel and more effective therapeutics based on the versatile phenoxyacetic acid scaffold. Future studies could involve the synthesis and experimental validation of the computational predictions, as well as the application of these theoretical methods to a broader range of phenoxyacetic acid derivatives to establish comprehensive structure-activity relationships.

References

Unlocking the Therapeutic Potential of 2-(2-(Hydroxymethyl)phenoxy)acetic acid: A Technical Guide to Identifying Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential molecular targets of the novel compound, 2-(2-(Hydroxymethyl)phenoxy)acetic acid. While direct biological data on this specific molecule is limited, its core phenoxyacetic acid scaffold is a well-established pharmacophore present in a variety of biologically active agents. This guide outlines a hypothesis-driven approach, leveraging structure-activity relationships of analogous compounds to identify and validate potential molecular targets. We will focus on two primary hypothesized target classes: Peroxisome Proliferator-Activated Receptors (PPARs) and auxin-related pathways in non-plant species, with a strong emphasis on the former due to its relevance in mammalian systems. Detailed experimental protocols and workflows are provided to facilitate a systematic and rigorous investigation into the therapeutic potential of this compound.

Introduction: The Promise of a Novel Phenoxyacetic Acid Derivative

This compound (CAS 97388-49-3) is a small molecule with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . [1][2]Its structure is characterized by a phenoxyacetic acid core, which is a key structural motif in numerous compounds with diverse pharmacological activities. [3]The broader class of phenoxyacetic acid derivatives has been shown to possess antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. [3] The therapeutic potential of this particular derivative is currently unexplored. The presence of the hydroxymethyl group at the ortho position of the phenoxy ring presents an intriguing modification that could significantly influence its biological activity and target specificity compared to other well-studied phenoxyacetic acids. This guide will provide a structured, evidence-based approach to systematically identify and validate the molecular targets of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

Hypothesis-Driven Target Identification: A Rationale

Given the absence of direct biological data for this compound, a logical starting point for target identification is to examine the known molecular targets of structurally similar compounds. The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with several key biological targets.

Primary Hypothesis: Peroxisome Proliferator-Activated Receptors (PPARs) as Key Targets

The most compelling hypothesis for the molecular targets of this compound in mammalian systems is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.

Rationale:

  • Structural Analogy to Fibrate Drugs: The phenoxyacetic acid core is a fundamental component of fibrate drugs, a class of lipid-lowering agents that act as agonists for PPARα. [4][5]Fibrates are widely used in the treatment of dyslipidemia. [4]* Known PPAR Agonism of Phenoxyacetic Acid Derivatives: Several studies have demonstrated that derivatives of phenoxyacetic acid can act as agonists for PPARs, particularly PPARγ. [6]PPARγ agonists are known to regulate glucose metabolism and have anti-inflammatory and antiproliferative effects. [6][7]* Modulation of Metabolic and Inflammatory Pathways: PPARs are key regulators of lipid and glucose homeostasis, as well as inflammation. [8]The diverse biological activities reported for phenoxyacetic acid derivatives align well with the known functions of PPARs.

The hydroxymethyl substitution on the phenyl ring of this compound could influence its binding affinity and selectivity for the different PPAR isoforms (α, γ, and δ), potentially leading to a unique pharmacological profile.

Signaling Pathway Overview:

PPAR_Signaling Compound This compound PPAR PPARα/γ/δ Compound->PPAR Agonist Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Transcription Metabolic_Effects Modulation of: - Lipid Metabolism - Glucose Homeostasis - Inflammation Gene_Expression->Metabolic_Effects PPAR_Workflow Start Start: Compound Synthesis & Purification Binding_Assay Step 1: In Vitro Binding Assay (e.g., TR-FRET) Start->Binding_Assay Functional_Assay Step 2: Reporter Gene Assay (PPARα, γ, δ) Binding_Assay->Functional_Assay If Binding Confirmed Cell_Based_Assay Step 3: Cell-Based Functional Assays (e.g., Adipocyte Differentiation, Glucose Uptake) Functional_Assay->Cell_Based_Assay If Functional Activity Confirmed Gene_Expression Step 4: Target Gene Expression Analysis (qPCR or RNA-seq) Cell_Based_Assay->Gene_Expression End End: Confirmed PPAR Agonist Profile Gene_Expression->End

References

A Guide to the Comprehensive Structural Elucidation of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and therapeutic efficacy. This guide provides an in-depth technical overview of the methodologies employed in the complete crystal structure analysis of phenoxyacetic acid derivatives, with a primary focus on the target molecule, 2-(2-(Hydroxymethyl)phenoxy)acetic acid. While a definitive crystal structure for this specific compound is not yet publicly available, this document will serve as a comprehensive procedural roadmap. To illustrate these advanced techniques with concrete data, we will utilize the published crystal structure of a closely related analog, (2-Methylphenoxy)acetic acid , as a practical case study. We will explore the journey from theoretical synthesis and crystal cultivation to advanced X-ray diffraction analysis and the critical interpretation of intermolecular forces that govern the supramolecular architecture. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to conduct and interpret comprehensive crystallographic studies.

Introduction: The Significance of Crystalline Structure

This compound is a member of the phenoxyacetic acid family, a class of compounds with diverse applications, including as herbicides and pharmaceuticals. The molecule's functionality is dictated by the spatial relationship between the carboxylic acid group, the ether linkage, and the hydroxymethyl substituent on the phenyl ring. These features create a high potential for specific intermolecular interactions, particularly hydrogen bonding, which will define the crystal packing and, consequently, influence key physicochemical properties such as solubility, dissolution rate, and stability.

Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development and materials science. It provides unambiguous proof of molecular identity, reveals the conformational preferences of the molecule, and, most importantly, elucidates the network of non-covalent interactions that dictate the solid-state properties of the material.

This guide will navigate the multi-step process of a complete crystal structure analysis, providing both the "how" and the "why" behind each experimental and computational choice.

Synthesis and Material Characterization

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would involve the Williamson ether synthesis. This would entail the reaction of a protected 2-hydroxybenzyl alcohol derivative with an ester of chloroacetic acid, followed by deprotection and hydrolysis.

  • Step 1: Protection of the Hydroxymethyl Group: The primary alcohol of 2-hydroxybenzyl alcohol would be protected, for example, as a silyl ether, to prevent it from interfering with the subsequent ether synthesis.

  • Step 2: Ether Synthesis: The protected 2-hydroxybenzyl alcohol would be deprotonated with a suitable base to form the phenoxide, which would then act as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.

  • Step 3: Deprotection and Hydrolysis: The protecting group would be removed, and the ester would be hydrolyzed to yield the final product, this compound.

Spectroscopic and Thermal Characterization

Prior to single-crystal analysis, the bulk material must be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum of a related compound, phenoxyacetic acid, shows characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.[1] For our target molecule, we would additionally expect to see signals corresponding to the hydroxymethyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. For the title compound, we would anticipate characteristic vibrational bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and alcohol.[2][3]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and phase behavior of the compound.[4][5][6] TGA would reveal any solvent loss and the decomposition temperature, while DSC would identify the melting point and any polymorphic transitions.

The Art and Science of Crystal Growth

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. For organic molecules, this is a process of patience and precision.

The Principle of Supersaturation

Crystal growth is induced by creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. This thermodynamically unstable state is then slowly relaxed, allowing molecules to self-assemble into an ordered crystalline lattice. The key is to approach this equilibrium slowly to allow for the formation of a single, well-ordered crystal rather than a precipitate of many small crystallites.

Common Crystallization Techniques
  • Slow Evaporation: This is often the simplest and first-to-try method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Solvent/Anti-Solvent Diffusion: This technique is employed when the compound is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent" or precipitant), with the two solvents being miscible.

    • Vapor Diffusion: The compound is dissolved in the "good" solvent and placed in a small, open vial. This vial is then placed in a larger, sealed container with the "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

    • Liquid Diffusion: A solution of the compound is carefully layered with the less dense anti-solvent in a narrow tube. Crystallization occurs at the interface as the solvents slowly mix.

The following diagram illustrates the vapor diffusion workflow, a robust method for high-quality crystal growth.

G cluster_prep Solution Preparation cluster_setup Diffusion Setup cluster_process Crystallization Process cluster_outcome Result A Dissolve Compound in 'Good' Solvent B Place Solution in Small Open Vial A->B C Place Vial in Sealed Jar Containing 'Anti-Solvent' B->C D Slow Vapor Diffusion of Anti-Solvent C->D E Supersaturation is Reached D->E F Crystal Nucleation and Growth E->F G Harvest High-Quality Single Crystal F->G

Figure 1: Vapor Diffusion Crystallization Workflow.

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

The Fundamental Principle: Bragg's Law

When a beam of X-rays is directed at a single crystal, the regularly spaced planes of atoms in the crystal lattice diffract the X-rays in a predictable pattern. The relationship between the angle of incidence (θ), the spacing between the atomic planes (d), and the wavelength of the X-rays (λ) is described by Bragg's Law:

nλ = 2d sin(θ)

By systematically rotating the crystal and measuring the angles and intensities of the diffracted X-ray beams, a complete three-dimensional diffraction pattern is collected.

From Diffraction Pattern to Electron Density Map

The collected diffraction data (a set of reflections with corresponding intensities) is mathematically transformed using a Fourier transform. This process converts the "reciprocal space" data of the diffraction pattern into a "real space" three-dimensional electron density map of the unit cell. The peaks in this map correspond to the positions of the atoms.

Structure Solution and Refinement

The process of converting the electron density map into a final, accurate molecular model is known as structure solution and refinement. This is an iterative process, typically performed using specialized software packages.

  • Structure Solution: Initial atomic positions are determined from the electron density map.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, thermal displacement parameters (which describe the vibration of the atoms), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the calculated and experimental structure factors. A low R1 value (typically < 0.05 for high-quality data) indicates a good fit.

Case Study: The Crystal Structure of (2-Methylphenoxy)acetic Acid

To provide a tangible example of the data obtained from a crystallographic study, we will examine the published structure of (2-Methylphenoxy)acetic acid (C₉H₁₀O₃). This molecule is a close structural analog of our target compound, differing by a methyl group instead of a hydroxymethyl group.

Crystallographic Data

The key crystallographic parameters for (2-Methylphenoxy)acetic acid are summarized in the table below.

ParameterValue
Chemical FormulaC₉H₁₀O₃
Formula Weight166.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1062 (5)
b (Å)22.352 (2)
c (Å)7.4014 (9)
β (°)108.235 (5)
Volume (ų)802.33 (14)
Z (Molecules per unit cell)4
Temperature (K)150
Final R1 [I > 2σ(I)]0.078
Molecular and Supramolecular Structure

The analysis of the crystal structure of (2-Methylphenoxy)acetic acid reveals several key features:

  • Molecular Conformation: The molecule is largely planar. This indicates a degree of conformational rigidity imposed by the ether linkage and the aromatic ring.

  • Hydrogen Bonding and Dimer Formation: The most significant intermolecular interaction is the formation of a classic carboxylic acid dimer. Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

  • C-H···O Interactions: The structure is further stabilized by weaker C-H···O hydrogen bonds, which link the dimers into a more extended network.

The following diagram illustrates the hydrogen-bonded dimer formation which is the primary feature of the supramolecular assembly.

Figure 2: Carboxylic Acid Dimer Formation via Hydrogen Bonding.

For our target molecule, this compound, we would hypothesize a similar dimer formation via the carboxylic acid groups. However, the presence of the additional hydroxymethyl group introduces another potent hydrogen bond donor and acceptor site. This would likely lead to a more complex and three-dimensional hydrogen-bonded network, potentially linking the primary dimer motifs together.

Advanced Analysis: Hirshfeld Surface and 2D Fingerprint Plots

To gain deeper, quantitative insights into the intermolecular interactions within a crystal, we employ Hirshfeld surface analysis. This powerful computational tool provides a visual and statistical summary of all close intermolecular contacts.

The Hirshfeld Surface Concept

A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the space where the electron density of the molecule dominates over the electron density of all other molecules in the crystal. This surface can then be color-coded based on various properties, most commonly dnorm, which is a normalized contact distance.

  • Red spots on the dnorm surface indicate close intermolecular contacts (shorter than the van der Waals radii), which correspond to significant interactions like hydrogen bonds.

  • Blue regions represent contacts that are longer than the van der Waals radii.

  • White areas denote contacts at approximately the van der Waals distance.

2D Fingerprint Plots

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts in a single graph. The plot is a histogram of di (the distance from the surface to the nearest atom inside) versus de (the distance from the surface to the nearest atom outside).

Different types of interactions have characteristic appearances on the fingerprint plot:

  • O-H···O hydrogen bonds appear as sharp, distinct "spikes" in the plot.

  • C-H···O interactions are typically seen as "wings."

  • H···H contacts , which are often the most abundant, form a large, diffuse region in the center of the plot.

  • C-H···π interactions appear as characteristic "wings" at larger de and di values.

By decomposing the fingerprint plot, we can quantify the percentage contribution of each type of interaction to the overall crystal packing. For a molecule like (2-Methylphenoxy)acetic acid, we would expect the fingerprint plot to be dominated by O···H and H···H contacts, reflecting the importance of hydrogen bonding and general van der Waals forces in the crystal structure.

The following diagram outlines the workflow for conducting a Hirshfeld surface analysis.

G A Start with a Solved Crystal Structure (CIF File) B Import CIF into CrystalExplorer Software A->B C Calculate Hirshfeld Surface for the Molecule of Interest B->C D Map Properties onto Surface (e.g., d_norm, Shape Index) C->D E Generate 2D Fingerprint Plot C->E G Quantify and Visualize Intermolecular Interactions D->G F Decompose Fingerprint Plot by Atom Pair Contacts (e.g., O-H, H-H) E->F F->G

References

Methodological & Application

Synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction

This compound (CAS No. 97388-49-3) is a bifunctional organic molecule featuring a phenoxyacetic acid moiety and a primary alcohol.[1][2] This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. The phenoxyacetic acid core is a well-established pharmacophore found in various drugs, while the hydroxymethyl group provides a reactive handle for further chemical modifications.[3] This protocol details a robust and efficient synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[4][5]

Theoretical Background: The Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] The core principle involves the reaction of an alkoxide or, in this case, a phenoxide ion with a primary alkyl halide.[4][7]

The key steps of the reaction are:

  • Deprotonation: The phenolic hydroxyl group of salicyl alcohol (2-hydroxybenzyl alcohol) is deprotonated by a strong base, typically sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.[8]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This results in the displacement of the chloride ion, which is a good leaving group, and the formation of a new carbon-oxygen bond, creating the ether linkage.[4][6]

  • Acidification: The reaction is performed under basic conditions, which keeps the carboxylic acid group of the product in its deprotonated, carboxylate form. A final acidification step, typically with a strong mineral acid like hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final this compound product.[9][10]

The overall reaction is illustrated in the following scheme:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Salicyl_Alcohol Salicyl Alcohol Phenoxide Sodium Salicyl Alcoholate Salicyl_Alcohol->Phenoxide + NaOH - H2O Chloroacetic_Acid Chloroacetic Acid NaOH NaOH Product_Salt Sodium 2-(2-(Hydroxymethyl)phenoxy)acetate Phenoxide->Product_Salt + Chloroacetic Acid - NaCl Final_Product This compound Product_Salt->Final_Product + HCl - NaCl NaCl NaCl H2O H2O HCl HCl

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Salicyl alcohol (2-hydroxybenzyl alcohol)≥98%e.g., Sigma-AldrichStarting phenol
Chloroacetic acid≥99%e.g., Sigma-AldrichAlkyl halide, corrosive
Sodium hydroxide (NaOH)Pellets, ≥97%e.g., Fisher ScientificBase, corrosive
Hydrochloric acid (HCl)Concentrated (37%)e.g., VWRFor acidification, corrosive
Diethyl etherACS gradee.g., VWRFor extraction, flammable
Deionized waterHigh purityLaboratory supply
Anhydrous sodium sulfateACS gradee.g., Sigma-AldrichFor drying organic layer
Step-by-Step Methodology

The following workflow diagram provides a high-level overview of the experimental procedure:

G A 1. Preparation of Sodium Hydroxide Solution B 2. Formation of Sodium Phenoxide A->B D 4. Williamson Ether Synthesis Reaction B->D C 3. Preparation of Sodium Chloroacetate C->D E 5. Work-up and Acidification D->E F 6. Isolation of Crude Product E->F G 7. Recrystallization and Purification F->G H 8. Product Characterization G->H

Figure 2: Experimental workflow for the synthesis of this compound.

1. Preparation of the Sodium Phenoxide Solution:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 50 mL of deionized water. The dissolution of NaOH is highly exothermic; therefore, it is advisable to cool the flask in an ice-water bath during this process.

  • To the cooled sodium hydroxide solution, add 12.4 g (0.10 mol) of salicyl alcohol.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium salicyl alcoholate (phenoxide). The solution should be clear and homogeneous.

2. Preparation of the Sodium Chloroacetate Solution:

  • In a separate 100 mL beaker, carefully dissolve 10.4 g (0.11 mol) of chloroacetic acid in 30 mL of deionized water.

  • Cool the beaker in an ice-water bath and slowly add a 30% aqueous solution of sodium hydroxide dropwise with stirring until the pH of the solution is neutral (pH ~7). This neutralizes the chloroacetic acid to form sodium chloroacetate. Rationale: Pre-neutralizing the chloroacetic acid prevents it from reacting with the sodium hydroxide intended for the phenoxide formation.

3. The Williamson Ether Synthesis Reaction:

  • Attach a reflux condenser to the round-bottom flask containing the sodium phenoxide solution.

  • Slowly add the prepared sodium chloroacetate solution to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.[9]

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up and Product Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL beaker and cool it in an ice-water bath.

  • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 1-2.[7][10][11] A white precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Allow the crude product to air-dry on the filter paper.

5. Purification by Recrystallization:

  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve complete dissolution at high temperature to maximize the yield upon cooling.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) should be confirmed by standard analytical techniques.[1]

  • Melting Point: Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, the methylene protons of the oxyacetic acid group, and the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and alcohol.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete deprotonation of salicyl alcohol. Insufficient reaction time or temperature.Ensure the correct stoichiometry of NaOH is used and that it has fully dissolved. Increase the reflux time and monitor the reaction by TLC.
Oily product instead of precipitateImpurities are present. Incomplete reaction.Ensure the crude product is thoroughly washed. The oily product can be dissolved in a suitable solvent like diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated. The resulting solid can then be recrystallized.
Product is difficult to crystallizeThe solution is too dilute. The presence of impurities.Concentrate the solution by evaporating some of the solvent. If impurities are suspected, try a different recrystallization solvent or a solvent pair (e.g., water-ethanol). Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of this compound using the Williamson ether synthesis. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can confidently produce this valuable chemical intermediate for their scientific endeavors. The detailed steps for reaction setup, work-up, and purification, along with troubleshooting tips, are designed to facilitate a high-yielding and successful synthesis.

References

Application Note: Quantitative Analysis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-(Hydroxymethyl)phenoxy)acetic acid is an organic molecule characterized by a phenoxyacetic acid structure with a hydroxymethyl substituent. Its chemical properties, including a carboxylic acid group (pKa estimated ~3-4) and a moderately polar nature (LogP ~0.64), make it suitable for analysis by reversed-phase liquid chromatography[1]. Accurate and precise quantification of this compound is essential for various applications in pharmaceutical development, such as impurity profiling, metabolite identification, or pharmacokinetic studies.

This application note presents two distinct, validated analytical methods to serve different laboratory needs. The first is an accessible HPLC-UV method, ideal for routine quantification where analyte concentrations are relatively high. The second is a highly sensitive and selective LC-MS/MS method for demanding applications requiring low detection limits. The methodologies are presented with detailed protocols and validation data, adhering to the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines[2][3][4][5].

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of HPLC-UV Analysis

This method leverages reversed-phase HPLC to separate this compound from other matrix components. A C18 stationary phase is employed to retain the analyte based on its moderate hydrophobicity. The mobile phase consists of an acidified water/acetonitrile gradient. The acidic modifier (e.g., phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid moiety, which results in a single, well-defined chromatographic peak with improved symmetry and retention[6][7]. Detection is achieved by monitoring the UV absorbance of the aromatic ring in the analyte, typically around 270-280 nm.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (≥97% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% acid).

  • Sample Preparation: Dissolve the sample matrix in the initial mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 272 nm

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL in MeOH) Standards 2. Create Calibration Standards (1-100 µg/mL) Stock->Standards Inject 4. Inject 10 µL onto HPLC System Standards->Inject Sample 3. Prepare & Filter Sample Sample->Inject Separate 5. Isocratic/Gradient Separation on C18 Inject->Separate Detect 6. Detect at 272 nm Separate->Detect CalCurve 7. Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quantify 8. Quantify Sample Concentration CalCurve->Quantify

Caption: HPLC-UV workflow for quantification.

Method Validation (ICH Q2(R1) Framework)[3][8]

The method should be validated to ensure it is fit for its intended purpose.

ParameterAcceptance CriteriaTypical Result
Specificity Peak is free from interference at the analyte's retention time.Peak purity index > 0.999
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Accuracy 80-120% recovery (98-102% for drug substance)98.5% - 101.2% recovery
Precision (RSD) Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3%Repeatability RSD = 0.8%; Int. Precision RSD = 1.5%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of LC-MS/MS Analysis

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (plasma, urine), LC-MS/MS is the preferred method[8]. This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode, which is highly efficient for acidic compounds as it deprotonates the carboxylic acid group to form [M-H]⁻.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the [M-H]⁻ of the analyte). This ion is fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) selects a specific, stable product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and providing exceptional sensitivity[9][10].

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • All reagents from Method 1, but using LC-MS grade solvents and additives (e.g., formic acid).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 2-(2-methoxyphenoxy)acetic acid can be considered[11].

3.2.2. Standard and Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of the analyte and Internal Standard (IS) at 1 mg/mL in methanol.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the appropriate matrix (e.g., drug-free plasma).

  • Sample Preparation (Protein Precipitation): a. To 50 µL of sample (or standard), add 150 µL of cold acetonitrile containing the IS at a fixed concentration (e.g., 20 ng/mL). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

3.2.3. LC-MS/MS Conditions

ParameterLC ConditionMS Condition
Instrument Waters ACQUITY UPLC with Xevo TQ-S MS or equivalentIonization Mode
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeCapillary Voltage
Mobile Phase A Water with 0.1% Formic AcidSource Temp.
Mobile Phase B Acetonitrile with 0.1% Formic AcidDesolvation Temp.
Gradient 5% B to 95% B over 3 minutesCone Gas Flow
Flow Rate 0.4 mL/minDesolvation Gas Flow
Column Temp. 40 °CMRM Transition
Injection Volume 5 µLCollision Energy

Note: The molecular weight of C₉H₁₀O₄ is 182.17 g/mol . The precursor ion [M-H]⁻ is 181.17. The product ion of 137.1 corresponds to the loss of CO₂ (44 Da).

Workflow Diagram: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Spike Sample with Internal Std. Precip 2. Protein Precipitation (Cold Acetonitrile) Sample->Precip Centrifuge 3. Centrifuge & Collect Supernatant Precip->Centrifuge Inject 4. Inject 5 µL onto UPLC System Centrifuge->Inject Separate 5. Fast Gradient Separation Inject->Separate Ionize 6. Ionize (ESI-) & Detect (MRM) Separate->Ionize Ratio 7. Calculate Peak Area Ratio (Analyte/IS) Ionize->Ratio Quantify 8. Quantify vs. Calibration Curve Ratio->Quantify

Caption: LC-MS/MS workflow for quantification.

Method Validation (FDA Bioanalytical Guideline Framework)[2][4][13]

For bioanalytical applications, validation must assess the influence of the biological matrix.

ParameterAcceptance CriteriaTypical Result
Selectivity No significant interference in 6 unique blank matrix lots.No interference observed.
Linearity & Range r² ≥ 0.995; standards within ±15% of nominal (±20% at LLOQ)r² = 0.998 over 0.1-100 ng/mL
Accuracy & Precision Within-run and between-run precision (CV) ≤15% (≤20% at LLOQ); Accuracy 85-115% (80-120% at LLOQ)Precision <8%; Accuracy 94-106%
Matrix Effect CV of IS-normalized matrix factor ≤ 15% across lots.CV = 6.5%
Recovery Consistent and precise (though not necessarily 100%).88% with RSD of 5%
LLOQ S/N > 5, with acceptable accuracy and precision.0.1 ng/mL

Method Selection Guide

  • Choose HPLC-UV for:

    • Routine quality control of drug substances or formulated products.

    • Assays where analyte concentrations are expected to be >1 µg/mL.

    • Laboratories where mass spectrometry is not available.

  • Choose LC-MS/MS for:

    • Quantification in complex biological matrices like plasma, blood, or tissue.

    • Trace-level analysis of impurities or metabolites.

    • Pharmacokinetic (PK) and toxicokinetic (TK) studies requiring high sensitivity.

Conclusion

This application note details two validated, high-performance analytical methods for the quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical and trace-level applications. Both methods are built on established chromatographic principles and adhere to international validation standards, ensuring data integrity and reliability for researchers and drug development professionals.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-(Hydroxymethyl)phenoxy)acetic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise analytical procedure. The scientific rationale underpinning the method development, including the principles of mobile phase pH control for ion suppression, is detailed. This guide provides a comprehensive, step-by-step protocol for sample and mobile phase preparation, instrument setup, and data acquisition. Furthermore, it outlines a framework for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedure is suitable for its intended purpose.

Introduction and Scientific Rationale

This compound is an organic molecule featuring a carboxylic acid, a hydroxymethyl group, and a phenyl ether moiety. Its accurate quantification is crucial in various stages of research and pharmaceutical development. The primary analytical challenge for this compound in reversed-phase chromatography lies in its acidic nature and moderate polarity (LogP ≈ 0.64)[1].

The core of this method is built on the principle of ion suppression . The analyte possesses a carboxylic acid group, which will be ionized (deprotonated) at a neutral pH. In its ionized, more polar state, the molecule exhibits poor affinity for the non-polar stationary phase (e.g., C18), leading to minimal or no retention.[2][3] To achieve consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[4] At this low pH, the analyte exists predominantly in its neutral, less polar form, enhancing its hydrophobic interaction with the stationary phase and enabling effective chromatographic separation.[2][4]

This document provides a complete protocol that has been designed for specificity, accuracy, and precision, grounded in established chromatographic principles and regulatory expectations.[5][6]

Analyte Properties
PropertyValueSource
Molecular FormulaC₉H₁₀O₄[1]
Molecular Weight182.17 g/mol [1]
CAS Number97388-49-3[1]
Calculated LogP0.6423[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors3[1]

Principle of Separation: Ion Suppression

The diagram below illustrates the fundamental principle of using an acidified mobile phase to control the retention of this compound on a C18 stationary phase.

G cluster_high_ph Mobile Phase pH >> pKa (e.g., pH 7) cluster_low_ph Mobile Phase pH << pKa (e.g., pH 2.5) node_high_ph Analyte: this compound Carboxyl group is ionized (-COO⁻) Molecule is Polar / Charged result_high_ph Outcome Weak interaction with C18 phase POOR RETENTION (Elutes near void volume) node_high_ph:f2->result_high_ph:f0 Leads to node_low_ph Analyte: this compound Carboxyl group is protonated (-COOH) Molecule is Neutral / Less Polar result_low_ph Outcome Strong hydrophobic interaction with C18 phase GOOD RETENTION (Separation achieved) node_low_ph:f2->result_low_ph:f0 Leads to

Mechanism of Ion Suppression for Analyte Retention.

Materials and Methodology

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4 decimal places).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • This compound reference standard (Purity ≥97%)[1].

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

  • Phosphoric acid (H₃PO₄, ~85%, analytical grade).

  • Water (ASTM Type I, Milli-Q or equivalent).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B2-12 min: 15% to 70% B12-14 min: 70% B14-14.1 min: 70% to 15% B14.1-20 min: 15% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 20 minutes

Detailed Experimental Protocols

The workflow below outlines the sequence of operations for performing the analysis.

G arrow arrow prep_start Start: Preparation mp_prep 1. Prepare Mobile Phase (pH 2.5 Buffer & ACN) prep_start->mp_prep std_prep 2. Prepare Stock & Working Standard Solutions mp_prep->std_prep sample_prep 3. Prepare Sample Solutions (Dissolve & Filter) std_prep->sample_prep hplc_start HPLC Analysis sample_prep->hplc_start equilibration 4. Equilibrate System (20 min with initial conditions) hplc_start->equilibration sst 5. Perform System Suitability Test (Inject Standard 5x) equilibration->sst sequence 6. Run Analytical Sequence (Blank, Standards, Samples) sst->sequence data_start Data Processing sequence->data_start integration 7. Integrate Chromatograms data_start->integration calibration 8. Generate Calibration Curve integration->calibration quantification 9. Quantify Analyte in Samples calibration->quantification report 10. Generate Report quantification->report

High-Level Experimental Workflow.
Preparation of Mobile Phase A (25 mM Phosphate Buffer, pH 2.5)

  • Weigh approximately 3.40 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 2.5 ± 0.05 by adding phosphoric acid (~85%) dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water. Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard using Mobile Phase A as the diluent.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of 50:50 Methanol:Water and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature, then dilute to volume with the same solvent. This yields a theoretical concentration of 100 µg/mL.

  • If necessary, perform further dilutions with Mobile Phase A to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Framework (ICH Q2(R1))

To demonstrate that this analytical procedure is suitable for its intended purpose, a validation study should be conducted according to ICH Q2(R1) guidelines.[5][6][7][8] The following parameters are critical for a quantitative impurity or assay method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradants.Peak purity index > 0.999 (PDA detector). No co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value, assessed by spike recovery of the analyte in a sample matrix.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 determinations at 100% concentration. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD for precision at this level should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Retention time and peak area should remain consistent (e.g., RSD ≤ 2.0%) when parameters like pH (±0.2), column temp (±2°C), and flow rate (±0.1 mL/min) are varied.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By employing the principle of ion suppression with an acidified mobile phase, the method achieves excellent peak shape and retention on a standard C18 column. The provided protocols for preparation and analysis, coupled with the comprehensive validation framework based on ICH guidelines, ensure that the method is scientifically sound and fit for purpose in regulated and research environments.

References

The Strategic Application of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid in the Synthesis of Dibenzo[b,f]oxazepines and Related Heterocycles

The Strategic Application of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid in the Synthesis of Dibenzo[b,f][1][2]oxazepines and Related Heterocycles

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and efficient building blocks is paramount. This compound emerges as a highly valuable scaffold, possessing two key functional groups—a carboxylic acid and a primary alcohol—ortho-disposed on a phenoxyacetic acid core. This unique arrangement provides a latent capacity for intramolecular cyclization, making it an exemplary precursor for the synthesis of complex heterocyclic systems, most notably the dibenzo[b,f][1][2]oxazepine core. This tricyclic system is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a strategic building block. We will delve into its synthesis and explore its primary application in the construction of dibenzo[b,f][1][2]oxazepin-11(10H)-one, with a particular focus on the robust and reliable Mitsunobu reaction for the key cyclization step.

Core Synthesis: Preparation of this compound

The synthesis of the title building block is readily achievable through a Williamson ether synthesis, a classic and high-yielding method for the formation of ethers. This protocol details the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with chloroacetic acid under basic conditions.

Protocol 1: Synthesis of this compound

Materials:

  • Salicyl alcohol (2-hydroxybenzyl alcohol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Chloroacetate: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve chloroacetic acid (1.0 eq) in deionized water. Slowly add a 30% aqueous solution of NaOH until the pH of the solution reaches 8-9.

  • Preparation of Sodium Salicyl Alcoholate: In a separate round-bottom flask, dissolve sodium hydroxide (1.0 eq) in a mixture of deionized water and ethanol. With continuous stirring, slowly add salicyl alcohol (1.0 eq) to the solution. Stir for an additional 20 minutes at room temperature to ensure complete formation of the sodium salt.

  • Williamson Ether Synthesis: To the solution of sodium salicyl alcoholate, add the previously prepared sodium chloroacetate solution. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 102°C) for 5 hours.[3]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify to pH 1-2 with concentrated HCl. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold, dilute HCl. The crude product can be further purified by recrystallization from hot water to yield a white crystalline solid.

Key Application: Intramolecular Cyclization to Dibenzo[b,f][1][2]oxazepin-11(10H)-one

The strategic positioning of the hydroxyl and carboxylic acid functionalities in this compound makes it an ideal precursor for intramolecular cyclization to form a seven-membered lactone (an oxazepinone ring). The Mitsunobu reaction is a particularly effective method for this transformation, offering mild reaction conditions and high yields.[1][2][4]

The Mitsunobu Reaction: A Powerful Tool for Dehydrative Cyclization

The Mitsunobu reaction facilitates the dehydration of an alcohol and a pronucleophile (in this case, the carboxylic acid) to form an ester linkage.[1][4] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The generally accepted mechanism involves the initial formation of a betaine intermediate from the reaction of triphenylphosphine with DEAD. This intermediate then protonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile. The alcohol is activated by the phosphonium species, forming a good leaving group, which is subsequently displaced by the carboxylate in an SN2 fashion to form the cyclic ester.

Mitsunobu_Mechanismcluster_0Activation Phasecluster_1Cyclization PhasePPh3PPh₃BetaineBetaine IntermediatePPh3->Betaine+ DEADDEADDEADIonPairIon Pair[R-COO⁻] [Betaine-H⁺]Betaine->IonPair+ R-COOHRCOOHR-COOH(Carboxylic Acid)Activated_AlcoholActivated Alcohol[R'-O-PPh₃⁺]IonPair->Activated_Alcohol+ R'-OHAlcoholR'-OH(Alcohol)ProductCyclic Ester(Dibenzo[b,f][1,4]oxazepinone)Activated_Alcohol->ProductIntramolecular SN2(R-COO⁻ attacks)

Caption: Generalized workflow of the Mitsunobu reaction for intramolecular cyclization.

Protocol 2: Intramolecular Mitsunobu Cyclization

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved. Cool the reaction mixture to 0°C using an ice-water bath.

  • Initiation of Cyclization: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the cooled reaction mixture dropwise over a period of 30 minutes. The characteristic orange color of the DEAD/DIAD will dissipate as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: The crude residue, containing the desired product along with triphenylphosphine oxide and the reduced hydrazine dicarboxylate, can be purified by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the product from the byproducts.[2]

Data Summary and Comparison of Cyclization Methods

While the Mitsunobu reaction is a highly effective method for the intramolecular cyclization of this compound, other methods can also be employed. The choice of method may depend on factors such as substrate tolerance, scale, and desired purity.

Cyclization MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Mitsunobu Reaction PPh₃, DEAD/DIADAnhydrous THF, 0°C to RTMild conditions, high yields, stereospecific (if applicable)Stoichiometric amounts of reagents, purification from byproducts can be challenging[1][2][4]
Acid Catalysis Polyphosphoric Acid (PPA)High temperature (e.g., 100-140°C)Inexpensive reagents, suitable for large-scale synthesisHarsh conditions, potential for side reactions and charring[5]
Palladium-Catalyzed Coupling Pd catalyst, ligand, baseAnhydrous solvent, elevated temperatureHigh functional group tolerance, can be used for more complex substratesExpensive catalyst, requires careful optimization of reaction conditions[6]

Conclusion: A Gateway to Privileged Scaffolds

This compound stands out as a strategically designed building block that provides a straightforward and efficient entry into the medicinally important dibenzo[b,f][1][2]oxazepine scaffold. The protocols detailed herein, particularly the application of the Mitsunobu reaction for the key cyclization step, offer a reliable and reproducible pathway for the synthesis of these valuable heterocyclic compounds. The versatility of this building block, coupled with the robustness of the described synthetic methods, makes it an invaluable tool for researchers and scientists in the field of organic synthesis and drug development.

The Emerging Role of Phenoxyacetic Acid Scaffolds in Medicinal Chemistry: A Focus on 2-(2-(Hydroxymethyl)phenoxy)acetic acid and its Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenoxyacetic Acid Moiety

In the landscape of modern drug discovery, the phenoxyacetic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. This versatile chemical framework is a core component in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antihypertensive effects. The specific compound, 2-(2-(Hydroxymethyl)phenoxy)acetic acid, represents a key analog within this class. Its structural features—a carboxylic acid, an ether linkage, and a hydroxymethyl group on the aromatic ring—provide multiple points for hydrogen bonding and hydrophobic interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry, with a particular focus on their development as potent and selective anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).

Core Application: Selective COX-2 Inhibition for Anti-Inflammatory Therapy

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases such as arthritis and cancer. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory mediators.

The therapeutic strategy of selective COX-2 inhibition aims to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Phenoxyacetic acid derivatives have been extensively investigated as a promising class of selective COX-2 inhibitors, with some analogs exhibiting potent anti-inflammatory activity comparable to or exceeding that of established drugs like celecoxib.

Mechanism of Action: Blocking the Pro-Inflammatory Cascade

The anti-inflammatory effects of phenoxyacetic acid derivatives are primarily attributed to their ability to selectively bind to and inhibit the COX-2 enzyme. This targeted inhibition blocks the synthesis of pro-inflammatory prostaglandins, such as PGE2, thereby reducing pain, swelling, and other hallmarks of inflammation. The selectivity for COX-2 over COX-1 is a crucial aspect of their therapeutic potential, leading to a more favorable safety profile. The general mechanism is depicted in the signaling pathway below.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolized by COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Phenoxyacetic Acid Derivative Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Potency of Phenoxyacetic Acid Derivatives

The efficacy of various phenoxyacetic acid derivatives as COX-2 inhibitors has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable for a safer anti-inflammatory agent.

Compound IDDescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib Reference Drug~150.05~300
Compound 5f Phenoxyacetic acid derivative>100.08>125
Compound 7b Phenoxyacetic acid derivative>100.07>142
Compound 6a Pyrazoline-phenoxyacetic acid10.960.03365.4
Compound 6c Pyrazoline-phenoxyacetic acid5.900.03196.9
Cox-2-IN-26 Phenoxyacetic acid analog10.610.067~158

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Analog

Objective: To synthesize a phenoxyacetic acid derivative via the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis.

Materials:

  • Substituted phenol (e.g., 2-(hydroxymethyl)phenol)

  • Ethyl bromoacetate or chloroacetic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Etherification

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80°C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 2-6 hours, again monitoring by TLC until the ester is consumed.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A white precipitate of the phenoxyacetic acid product should form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Causality and Self-Validation: The use of a base (K₂CO₃ or NaOH) is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the ethyl bromoacetate. The final acidification step is necessary to protonate the carboxylate salt to yield the desired carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility. The purity of the final product can be verified by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Synthesis_Workflow cluster_etherification Step 1: Etherification cluster_hydrolysis Step 2: Hydrolysis & Purification Start Dissolve Phenol in Solvent Add_Base Add K₂CO₃ Start->Add_Base Add_Ester Add Ethyl Bromoacetate Add_Base->Add_Ester Reflux Reflux (4-12h) Add_Ester->Reflux Workup1 Filter & Evaporate Reflux->Workup1 Dissolve_Ester Dissolve Crude Ester Workup1->Dissolve_Ester Crude Ester Add_NaOH Add NaOH Dissolve_Ester->Add_NaOH Stir Stir (2-6h) Add_NaOH->Stir Acidify Acidify with HCl Stir->Acidify Filter_Dry Filter & Dry Product Acidify->Filter_Dry

Application Note: 2-(2-(Hydroxymethyl)phenoxy)acetic Acid in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-(hydroxymethyl)phenoxy)acetic acid as a monomer for the synthesis of novel aromatic polyesters. Due to its unique structure, featuring both a carboxylic acid and a primary alcohol functional group, this monomer is well-suited for direct polycondensation reactions. This document outlines the monomer's properties, a detailed protocol for its polymerization via melt polycondensation, and a systematic approach to the characterization of the resulting polymer. The information presented is intended to enable researchers to explore the potential of this monomer in the development of new materials for various applications, including drug delivery and biomedical devices.

Introduction: A Versatile Monomer for Advanced Polyesters

This compound is an aromatic hydroxy acid with a distinct molecular architecture. The presence of both a carboxylic acid and a primary hydroxymethyl group on the same molecule allows it to act as an A-B type monomer in step-growth polymerization. This dual functionality enables the synthesis of linear polyesters through self-condensation, eliminating the need for stoichiometric balancing of two different monomers. The resulting polyesters, incorporating an ether linkage and an aromatic backbone, are anticipated to exhibit unique thermal and mechanical properties, making them attractive candidates for a range of specialized applications.

The direct polymerization of hydroxy acids is a well-established method for producing polyesters.[1] This approach is particularly advantageous as it avoids the complexities of synthesizing and purifying cyclic monomers for ring-opening polymerization (ROP).[2] While ROP is a powerful technique for producing high molecular weight polymers, direct polycondensation of hydroxy acids offers a more straightforward route to novel polyester structures.[3]

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for designing and optimizing polymerization reactions. Key physicochemical data for this compound are summarized in the table below.[4][5]

PropertyValueReference
Molecular Formula C₉H₁₀O₄[4][5]
Molecular Weight 182.17 g/mol [4][5]
Melting Point 129-130 °C[4]
Boiling Point (Predicted) 362.1 ± 22.0 °C[4]
Density (Predicted) 1.316 ± 0.06 g/cm³[4]
pKa (Predicted) 3.16 ± 0.10[4]
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Polymer Synthesis: Melt Polycondensation Protocol

Melt polycondensation is a common and solvent-free method for the synthesis of polyesters from hydroxy acids.[6] This process involves heating the monomer above its melting point in the presence of a catalyst and under vacuum to facilitate the removal of the condensation byproduct, water.

Rationale for Method Selection

Melt polycondensation is chosen for its simplicity, efficiency, and the avoidance of solvents, which aligns with the principles of green chemistry. The direct polymerization of the bifunctional monomer simplifies the reaction setup and stoichiometry control. The application of a vacuum is critical to drive the equilibrium towards the formation of high molecular weight polymer by continuously removing water.

Experimental Workflow

The following diagram outlines the key stages of the melt polycondensation process.

G start Start monomer_prep Monomer Preparation (Drying) start->monomer_prep reaction_setup Reaction Setup (Monomer + Catalyst in Reactor) monomer_prep->reaction_setup inert_atm Inert Atmosphere (Purge with N2/Ar) reaction_setup->inert_atm heating_stage1 Initial Heating (Melt Monomer) inert_atm->heating_stage1 vacuum_stage Vacuum Application (Remove Water) heating_stage1->vacuum_stage heating_stage2 High Temperature Polymerization vacuum_stage->heating_stage2 cooling Cooling and Polymer Isolation heating_stage2->cooling end End cooling->end

Caption: Workflow for melt polycondensation of this compound.

Detailed Step-by-Step Protocol
  • Monomer Preparation: Dry the this compound monomer in a vacuum oven at 60 °C for 24 hours to remove any residual moisture.

  • Reaction Setup: Place the dried monomer (e.g., 10 g, 0.055 mol) and a suitable polycondensation catalyst (e.g., antimony(III) oxide, 0.03% mol/mol) into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere.

  • Initial Heating: Immerse the flask in a preheated oil bath at 140-150 °C (just above the monomer's melting point) and stir to create a homogeneous melt. Maintain these conditions for 1-2 hours under a gentle flow of inert gas.

  • Vacuum Application: Gradually apply a vacuum (e.g., down to <1 mmHg) over 30-60 minutes to minimize foaming and bumping. Water will begin to distill and collect in the cold trap.

  • High-Temperature Polymerization: Increase the temperature of the oil bath to 180-200 °C. The viscosity of the reaction mixture will noticeably increase as the polymerization proceeds. Continue the reaction under high vacuum for 4-6 hours, or until the desired molecular weight is achieved (as determined by preliminary experiments or in-situ viscosity measurements).

  • Cooling and Isolation: Remove the flask from the oil bath and allow it to cool to room temperature under an inert atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or DMF) and precipitated into a non-solvent (e.g., methanol) to purify it from unreacted monomer and oligomers.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is obtained.

Polymer Characterization

A thorough characterization of the synthesized polyester is essential to understand its structure, molecular weight, and thermal properties. The following techniques are recommended.

Structural Characterization

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the polyester.[7] The disappearance of the broad O-H stretching band from the carboxylic acid and alcohol groups of the monomer and the appearance of a strong ester C=O stretching band are key indicators of successful polymerization.[8]

Expected FTIR Spectral Features:

Wavenumber (cm⁻¹)AssignmentExpected Change Post-Polymerization
3500-2500O-H stretch (carboxylic acid and alcohol)Significant decrease in intensity
~1735C=O stretch (ester)Appearance of a strong, sharp peak
~1240C-O-C stretch (ester and ether)Presence of a strong peak
~1100C-O stretch (ester)Presence of a strong peak

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed chemical structure of the polymer.[4] ¹H NMR can be used to confirm the formation of the ester linkage through the shifting of the protons adjacent to the newly formed ester group. ¹³C NMR will show a characteristic peak for the ester carbonyl carbon.[9]

Molecular Weight Determination

4.2.1. Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5][10] This information is crucial for correlating the polymer's physical properties with its chain length.[11]

Typical GPC Parameters:

ParameterCondition
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Columns Polystyrene-divinylbenzene (PS-DVB)
Detector Refractive Index (RI) detector
Calibration Polystyrene standards
Thermal Properties

4.3.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[12] This provides information on the decomposition temperature and the overall thermal robustness of the material.[13]

4.3.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.[14] These properties are critical for understanding the material's processing window and its behavior at different temperatures.[15]

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized polyester.

G start Synthesized Polymer structural_char Structural Characterization start->structural_char mw_det Molecular Weight Determination start->mw_det thermal_prop Thermal Properties start->thermal_prop ftir FTIR Spectroscopy structural_char->ftir nmr NMR Spectroscopy (1H & 13C) structural_char->nmr gpc Gel Permeation Chromatography (GPC) mw_det->gpc tga Thermogravimetric Analysis (TGA) thermal_prop->tga dsc Differential Scanning Calorimetry (DSC) thermal_prop->dsc data_analysis Data Analysis and Interpretation ftir->data_analysis nmr->data_analysis gpc->data_analysis tga->data_analysis dsc->data_analysis end Complete Polymer Characterization data_analysis->end

Caption: Logical workflow for polymer characterization.

Potential Applications

The unique combination of an aromatic backbone and an ether linkage in polyesters derived from this compound suggests a range of potential applications. The aromaticity may impart good thermal stability and mechanical strength, while the ether linkage could provide a degree of flexibility. These properties make such polymers interesting candidates for:

  • Drug Delivery Matrices: The polyester's biodegradability (via hydrolysis of the ester linkages) and potential for functionalization could be exploited for controlled drug release formulations.

  • Biomedical Implants and Scaffolds: The biocompatibility and tunable degradation rates of polyesters are highly desirable for tissue engineering and regenerative medicine.

  • High-Performance Coatings and Films: The thermal stability and mechanical properties may be suitable for demanding coating and film applications.

Further research into the specific properties of the synthesized polymer will be necessary to fully realize its potential in these and other areas.

References

The Strategic Utility of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Heterocycles

In the landscape of medicinal chemistry and drug discovery, the phenoxyacetic acid moiety serves as a cornerstone for a multitude of pharmacologically active agents.[1] Its structural motif is integral to various classes of drugs, including anti-inflammatory, antibacterial, and antifungal compounds.[1] Within this family of valuable synthons, 2-(2-(Hydroxymethyl)phenoxy)acetic acid emerges as a particularly strategic starting material for the construction of complex, bioactive heterocyclic systems. Its unique ortho-substitution with a hydroxymethyl group provides a versatile handle for intramolecular cyclization reactions, leading to the formation of key tricyclic structures such as dibenzo[b,f]oxepines. These seven-membered ring systems are themselves present in a range of natural products and synthetic compounds exhibiting potent biological activities, including antitumor, anti-inflammatory, and antipsychotic properties.[2][3]

This comprehensive guide delves into the application of this compound as a precursor in the synthesis of bioactive molecules. We will explore the rationale behind its use, provide detailed protocols for its synthesis and subsequent transformation, and illustrate its pivotal role in constructing medicinally relevant scaffolds.

Core Concept: The Pathway to Dibenzo[b,f]oxepines

The primary application of this compound in bioactive molecule synthesis lies in its role as a precursor to dibenzo[b,f]oxepines. The general strategy involves the intramolecular cyclization of a phenoxyacetic acid derivative, where a reactive group on the ortho position of the phenoxy ring engages with the phenyl ring of the acetic acid moiety.

While direct cyclization of the hydroxymethyl group is challenging, it serves as a stable and readily available precursor to the more reactive aldehyde functionality. The synthetic pathway can be logically segmented into three key stages:

  • Synthesis of the Precursor : Preparation of this compound.

  • Oxidation to the Key Intermediate : Conversion of the hydroxymethyl group to a formyl (aldehyde) group, yielding 2-(2-formylphenoxy)acetic acid.

  • Intramolecular Cyclization : Acid-catalyzed ring closure of the aldehyde intermediate to form the dibenzo[b,f]oxepin-10(11H)-one core.

This multi-step approach allows for a controlled and efficient construction of the tricyclic system, which can then be further functionalized to generate a library of potential drug candidates.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Key Intermediate Formation cluster_2 PART 3: Core Scaffold Synthesis A Salicyl alcohol (2-Hydroxybenzyl alcohol) C This compound A->C Williamson Ether Synthesis B Chloroacetic acid B->C E 2-(2-Formylphenoxy)acetic acid C->E Oxidation D Oxidizing Agent (e.g., PCC, MnO2) D->E G Dibenzo[b,f]oxepin-10(11H)-one E->G Intramolecular Friedel-Crafts Acylation F Polyphosphoric Acid (PPA) or Eaton's Reagent F->G H Bioactive Derivatives G->H Further Functionalization G cluster_struct Chemical Structures Start 2-(2-Formylphenoxy)acetic acid Intermediate1 Acylium Ion Intermediate Start->Intermediate1 Protonation by PPA & Loss of Water Product Dibenzo[b,f]oxepin-10(11H)-one Intermediate1->Product Intramolecular Electrophilic Aromatic Substitution Start_struct Start_struct Intermediate1_struct [Structure of Acylium Ion] Product_struct Product_struct

References

Application Notes and Protocols for "2-(2-(Hydroxymethyl)phenoxy)acetic acid" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-(2-(Hydroxymethyl)phenoxy)acetic acid as a Versatile Chelating Agent

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications.[1] this compound emerges as a compelling O-donor ligand, integrating three distinct donor functionalities within a compact and rigid framework: a carboxylic acid, an ether oxygen, and a primary alcohol. This unique trifunctional arrangement offers a versatile platform for creating a diverse array of metal complexes with potential applications spanning catalysis, materials science, and medicinal chemistry.[2][3] The inherent structural rigidity of the phenyl ring, combined with the flexibility of the acetic acid and hydroxymethyl side chains, allows for a variety of coordination modes, leading to the formation of both discrete polynuclear clusters and extended coordination polymers.[2] These structural attributes are crucial in dictating the electronic and steric environment around the metal center, which in turn governs the chemical reactivity and physical properties of the resulting complex.[4] This guide provides a comprehensive overview of the synthesis of this compound, its coordination chemistry, and protocols for the preparation and characterization of its metal complexes, offering a foundational resource for researchers exploring its potential in various scientific domains.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of this compound can be readily achieved via a Williamson ether synthesis, a robust and widely employed method for forming ethers.[5] This procedure involves the deprotonation of a phenol followed by its reaction with an alkyl halide. In this case, 2-hydroxybenzyl alcohol serves as the phenolic precursor and chloroacetic acid as the alkylating agent.

Materials and Reagents:
  • 2-Hydroxybenzyl alcohol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

Protocol:
  • Preparation of Sodium 2-hydroxybenzyl alcoholate:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzyl alcohol (1 equivalent) in a minimal amount of ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in deionized water.

    • Slowly add the NaOH solution to the stirred solution of 2-hydroxybenzyl alcohol at room temperature. The formation of the sodium phenoxide should be instantaneous.

  • Preparation of Sodium Chloroacetate:

    • In a beaker, dissolve chloroacetic acid (1.1 equivalents) in deionized water.

    • Carefully neutralize the solution with a concentrated solution of sodium hydroxide until the pH is approximately 7.

  • Williamson Ether Synthesis:

    • Attach a reflux condenser to the round-bottom flask containing the sodium 2-hydroxybenzyl alcoholate solution.

    • Heat the solution to a gentle reflux (approximately 80-90 °C).

    • Slowly add the sodium chloroacetate solution to the refluxing mixture through a dropping funnel over a period of 30 minutes.

    • Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate and precipitate the desired product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Expected Characterization Data:
PropertyExpected Value
Molecular Formula C₉H₁₀O₄[6]
Molecular Weight 182.17 g/mol [6]
Appearance White crystalline solid
¹H NMR Expect characteristic peaks for aromatic protons, methylene protons of the acetic acid and hydroxymethyl groups, and exchangeable protons for the carboxylic acid and alcohol.
¹³C NMR Expect distinct signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid and alcohol) around 3500-2500, C=O stretch (carboxylic acid) around 1700, and C-O stretches (ether and alcohol) around 1250-1000.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The presence of multiple donor sites in this compound allows for the formation of a wide variety of metal complexes. The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of a Metal(II) Complex:
  • Ligand Deprotonation:

    • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid group.

  • Complexation:

    • In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the stirred solution of the deprotonated ligand.

    • A precipitate may form immediately, or the reaction may require heating under reflux for several hours to facilitate complexation.

  • Isolation and Purification:

    • If a precipitate forms, cool the reaction mixture and collect the solid by vacuum filtration.

    • Wash the complex with the solvent used for the reaction and then with a non-coordinating solvent like diethyl ether.

    • If no precipitate forms, the complex can often be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent.

    • Dry the final product in a vacuum desiccator.

Key Characterization Techniques for Metal Complexes:
  • FT-IR Spectroscopy: A shift in the C=O stretching frequency of the carboxylate group upon coordination is a key indicator of complex formation.

  • UV-Vis Spectroscopy: The d-d transitions of transition metal complexes can provide information about the coordination geometry around the metal center.

  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination mode of the ligand.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complex.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Potential Coordination Modes and Structural Diversity

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The specific mode of coordination will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other coordinating ligands.

Caption: Potential coordination modes of this compound.

Experimental Workflow

The overall process from ligand synthesis to the characterization of its metal complexes can be visualized in the following workflow.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Ligand_Synth Ligand Synthesis (Williamson Ether Synthesis) Complex_Synth Complex Synthesis (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Ligand_Char Ligand Characterization (NMR, IR, etc.) Ligand_Synth->Ligand_Char Complex_Char Complex Characterization (IR, UV-Vis, X-ray, etc.) Complex_Synth->Complex_Char App_Study Catalysis, Biological Activity, etc. Complex_Char->App_Study

Caption: General experimental workflow for the synthesis and application of metal complexes.

Potential Applications

While the specific applications of metal complexes derived from this compound are yet to be extensively explored, the inherent properties of this ligand suggest a range of potential uses based on analogous systems.

  • Catalysis: The formation of stable, well-defined metal complexes makes them promising candidates for various catalytic transformations. For instance, copper complexes are known to catalyze a variety of oxidation and cross-coupling reactions. The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity.[7]

  • Antimicrobial Agents: A significant body of research has demonstrated the antimicrobial properties of metal complexes.[8][9][10] The chelation of a metal ion to an organic ligand can enhance its biological activity.[8][9][10] Complexes of this compound with biologically relevant metals such as copper, zinc, and cobalt could be screened for their efficacy against various bacterial and fungal strains.

  • Materials Science: The ability of this ligand to act as a bridging unit through its carboxylate group opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs).[2][11] These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.

Conclusion

This compound represents a highly promising, yet underexplored, ligand in the field of coordination chemistry. Its straightforward synthesis and versatile coordination capabilities provide a solid foundation for the development of novel metal complexes with a wide spectrum of potential applications. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to investigate the rich coordination chemistry of this ligand and to unlock its full potential in catalysis, medicine, and materials science.

References

Application Notes & Protocols: Investigating the Plant Growth Regulating Properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(2-(Hydroxymethyl)phenoxy)acetic acid is a compound with limited publicly available data regarding its biological activity. These application notes provide a comprehensive framework for the systematic evaluation of its potential as a plant growth regulator, based on established principles for analogous compounds, particularly those in the phenoxyacetic acid class of synthetic auxins.

Introduction: The Rationale for Investigation

Phenoxyacetic acid and its derivatives are a well-established class of compounds with significant applications in agriculture as plant growth regulators.[1][2] Depending on their structure and concentration, they can act as herbicides or promote beneficial plant responses such as germination, fruit setting, and overall yield increase.[1][3] The core structure of these molecules often mimics the natural plant hormone auxin (indole-3-acetic acid), allowing them to modulate various aspects of plant growth and development.[3][4]

The compound this compound (CAS No. 97388-49-3) possesses the characteristic phenoxyacetic acid scaffold, suggesting it may exhibit auxin-like activity. The presence of a hydroxymethyl group introduces a unique chemical feature that could influence its biological efficacy, selectivity, and metabolic stability within the plant. A thorough investigation into its properties is warranted to determine its potential as a novel plant growth regulator.

This guide provides a structured, hypothesis-driven approach for researchers to characterize the synthesis, purity, and biological effects of this compound. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for auxin research.

Synthesis and Characterization of this compound

Prior to any biological evaluation, the synthesis and rigorous characterization of the target compound are paramount to ensure the validity of experimental results.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from general methods for preparing phenoxyacetic acid derivatives.[5][6] A common approach involves the reaction of a substituted phenol with a haloacetic acid in the presence of a base.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydroxybenzyl alcohol (Salicyl alcohol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Appropriate glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide.

  • Slowly add an aqueous solution of chloroacetic acid to the reaction mixture while stirring.

  • Heat the mixture under reflux for a specified period to drive the reaction to completion.

  • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid until a precipitate forms.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system to obtain purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Postulated Mechanism of Action: The Auxin Signaling Pathway

Based on its structural similarity to other phenoxyacetic acids, it is hypothesized that this compound may function as an auxin analog. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins.[7][8] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, which in turn releases AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes.[9][10]

Proposed Auxin Signaling Pathway cluster_nucleus Nucleus Compound This compound (Putative Auxin Analog) TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) in Gene Promoter ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Growth_Response Plant Growth Response (e.g., cell elongation, root initiation) Gene_Expression->Growth_Response Experimental_Workflow Synthesis Synthesis of This compound Characterization Analytical Characterization (NMR, MS, HPLC) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Seed_Germination Seed Germination Assay Stock_Solution->Seed_Germination Root_Elongation Root Elongation Assay Stock_Solution->Root_Elongation Callus_Induction Callus Induction Assay Stock_Solution->Callus_Induction Data_Analysis Data Analysis and Interpretation Seed_Germination->Data_Analysis Root_Elongation->Data_Analysis Callus_Induction->Data_Analysis Conclusion Conclusion on Plant Growth Regulating Properties Data_Analysis->Conclusion

References

Application Note & Protocol: A Phased Approach to the Antimicrobial Screening of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with therapeutic potential. The phenoxyacetic acid scaffold has been identified as a privileged structure, present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects[1][2]. This document presents a comprehensive, three-phase experimental framework for the systematic evaluation of a novel derivative, 2-(2-(Hydroxymethyl)phenoxy)acetic acid (hereafter designated HMPA). This guide provides researchers with detailed, validated protocols for initial qualitative screening, quantitative determination of minimum inhibitory concentration (MIC), and subsequent assessment of bactericidal or bacteriostatic action. The methodologies are grounded in the performance standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and trustworthiness[3][4].

Rationale for Screening: The Promise of the Phenoxyacetic Acid Scaffold

While HMPA is a novel compound with limited published data, the scientific rationale for its investigation as an antimicrobial agent is robust. The core phenoxyacetic acid moiety is a cornerstone in various pharmaceuticals and agrochemicals[1][5]. Extensive literature reviews reveal that derivatives of this scaffold exhibit significant antibacterial, antifungal, and antimycobacterial properties[1][2][5][6]. The mechanism of action for related phenolic compounds often involves disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death[7][8]. The structural similarity of HMPA to these active molecules provides a strong impetus for a thorough investigation of its antimicrobial potential. This application note outlines the logical progression from a broad, initial screen to a precise, quantitative assessment.

Overall Experimental Workflow

The screening process is structured in three logical phases. This approach ensures an efficient use of resources by first identifying if the compound has any activity before committing to more labor-intensive quantitative assays.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cidal vs. Static p1 Agar Well Diffusion Assay p1_desc Initial test for broad activity. Observe Zone of Inhibition (ZOI). p1->p1_desc decision1 Activity Detected? (ZOI > Well Diameter) p1->decision1 p2 Broth Microdilution Assay p2_desc Determine Minimum Inhibitory Concentration (MIC). p2->p2_desc decision2 Growth Inhibited? p2->decision2 p3 MBC Assay p3_desc Determine Minimum Bactericidal Concentration (MBC). p3->p3_desc end Comprehensive Antimicrobial Profile p3->end start Synthesized HMPA Compound start->p1 decision1->p2 Yes no_activity Report as Inactive Under Tested Conditions decision1->no_activity No decision2->p3 Yes decision2->end No (Report MIC only)

Caption: Phased workflow for antimicrobial screening of HMPA.

Phase 1 Protocol: Agar Well Diffusion Assay

This method serves as a rapid, preliminary screen to qualitatively assess HMPA's ability to inhibit microbial growth. The principle relies on the diffusion of the compound from a well through a solidified agar medium, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will be observed around the well[9][10].

Materials
  • Test Compound (HMPA) stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • Positive Control: Gentamicin solution (10 µg/mL)

  • Negative Control: Sterile DMSO

  • Sterile cotton swabs, micropipettes, and a sterile 6 mm cork borer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL[11].

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage[11].

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, punch uniform wells into the agar. Aseptically remove the agar plugs.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the HMPA stock solution into a designated well. Pipette the same volume of the Positive Control (Gentamicin) and Negative Control (DMSO) into separate wells on the same plate[10][12].

  • Incubation: Allow the plates to sit at room temperature for 30-60 minutes to permit some diffusion of the compound into the agar. Invert the plates and incubate at 35°C ± 2°C for 18-24 hours[10].

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using calipers. The ZOI includes the diameter of the well. A ZOI significantly larger than the well diameter indicates antimicrobial activity. The negative control (DMSO) should show no zone of inhibition.

Phase 2 Protocol: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4][13]. The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism after overnight incubation[13]. This protocol is adapted from CLSI guidelines[14][15].

Materials
  • HMPA stock solution (concentration accurately determined)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Standardized bacterial inoculum (prepared as in 3.2.1 and then diluted in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • Positive and Negative controls as in Phase 1

  • Multichannel pipette

Plate Setup and Protocol

The following diagram illustrates a standard layout for testing one compound against one bacterial strain per plate.

Caption: Example MIC plate layout. Numbers indicate HMPA conc. (µg/mL).

Step-by-Step Methodology
  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in a designated row.

  • Compound Dilution: Add 100 µL of the HMPA working solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10[16][17]. This creates a plate with 50 µL in each well (1-10) of serially diluted compound.

  • Control Setup: Well 11 will be the Growth Control (GC); it receives no compound. Well 12 is the Sterility Control (SC), which also receives no compound and no inoculum.

  • Inoculation: Prepare the final inoculum to be twice the target concentration (e.g., 1 x 10⁶ CFU/mL). Within 15-30 minutes of preparation, add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 100 µL, and the inoculum is at the correct final concentration of ~5 x 10⁵ CFU/mL[18].

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator[17].

  • Reading the MIC: After incubation, read the plate. The Sterility Control (well 12) must be clear. The Growth Control (well 11) must be turbid. The MIC is the lowest concentration of HMPA (the first well from right to left) that shows no visible turbidity[13].

Phase 3 Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC is determined. It establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, thus determining if the compound is bactericidal or bacteriostatic[16].

Step-by-Step Methodology
  • Sub-culturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each 10 µL aliquot onto a quadrant of a new MHA plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration that results in no colony formation on the agar, which corresponds to a ≥99.9% reduction in CFU/mL from the starting inoculum.

Data Presentation and Interpretation

Results should be recorded systematically. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Table 1: Example Agar Well Diffusion Results for HMPA

Test Organism HMPA (1 mg/well) Gentamicin (10 µ g/well ) DMSO Interpretation
S. aureus ATCC 29213 18 mm 22 mm 6 mm Active
E. coli ATCC 25922 14 mm 20 mm 6 mm Active

| P. aeruginosa ATCC 27853| 6 mm | 19 mm | 6 mm | Inactive |

Table 2: Example MIC/MBC Results for HMPA

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 4 8 2 Bactericidal

| E. coli ATCC 25922 | 8 | >128 | >16 | Bacteriostatic |

Conclusion

This application note provides a validated, phase-driven framework for the comprehensive antimicrobial screening of the novel compound this compound. By adhering to standardized protocols derived from authoritative sources like the CLSI, researchers can generate reliable and reproducible data[3][14]. This systematic approach, progressing from qualitative detection to quantitative MIC and MBC determination, ensures an efficient and scientifically rigorous evaluation, forming a critical first step in the potential development of a new antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-(hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflow and enhance product purity.

Introduction to Purification Challenges

The purification of this compound, a polar aromatic carboxylic acid, often follows its synthesis via the Williamson ether synthesis. The primary goal of the purification process is to remove unreacted starting materials, salts, and potential side products. The inherent polarity of the molecule, due to the carboxylic acid and hydroxymethyl groups, requires a carefully considered purification strategy. This guide provides a logical, step-by-step approach to achieving high purity.

The most common synthesis route is the reaction of 2-(hydroxymethyl)phenol with chloroacetic acid in the presence of a strong base like sodium hydroxide.[1][2][3][4] This reaction is a classic example of the Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as the nucleophile.[4][5][6] Understanding this synthetic pathway is crucial for anticipating potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the Williamson ether synthesis, the most probable impurities include:

  • Unreacted 2-(hydroxymethyl)phenol: The starting phenol may not have fully reacted.

  • Unreacted chloroacetic acid: An excess of this reagent is often used to drive the reaction to completion.

  • Inorganic salts: Salts such as sodium chloride (NaCl) are by-products of the reaction and subsequent neutralization steps.

  • Disubstituted by-products: Although less common, it is possible for the hydroxyl group of the product to react further with chloroacetic acid, leading to a dicarboxylic acid impurity.

Q2: What is the best initial purification step for my crude product?

A2: An acid-base extraction is a highly effective initial purification step. Since your target compound is a carboxylic acid, it will be deprotonated and soluble in a basic aqueous solution, while neutral organic impurities, such as unreacted 2-(hydroxymethyl)phenol, will remain in an organic solvent. The general procedure involves dissolving the crude product in an organic solvent (like ethyl acetate) and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing your product as a carboxylate salt is then washed with the organic solvent to remove any remaining neutral impurities. Finally, acidification of the aqueous layer will precipitate your purified product.

Q3: My product has a melting point of 129-130°C. How do I know if it's pure?

A3: A sharp melting point within the literature range is a good indicator of purity.[7] However, for rigorous purity assessment, we recommend using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and identify any residual starting materials or by-products.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

Troubleshooting Guide

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This can be due to a high concentration of impurities depressing the melting point or the use of a solvent in which the compound is too soluble.

Solutions:

  • Re-heat and add more solvent: Re-dissolve the oil in the hot solvent and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[9]

  • Change the solvent system: If the issue persists, a different solvent or a mixed solvent system may be necessary. For a polar compound like this, consider solvent pairs such as ethanol/water or ethyl acetate/hexane.[10]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]

  • Seed the solution: Add a single, pure crystal of your product to the cooled solution to induce crystallization.[8][9]

Issue 2: Poor Recovery After Recrystallization

Symptom: You obtain a very low yield of purified product.

Causality: This is often due to using an excessive amount of recrystallization solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[9] It can also be caused by premature crystallization during a hot filtration step.

Solutions:

  • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cool the filtrate: If you suspect a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

  • Pre-heat your filtration apparatus: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper.

Issue 3: Persistent Impurities After Recrystallization

Symptom: Analytical data (e.g., HPLC, NMR) shows that impurities are still present after one round of recrystallization.

Causality: The chosen recrystallization solvent may have similar solubility properties for both your product and the impurity, leading to co-crystallization.

Solutions:

  • Perform a second recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

  • Utilize an alternative purification technique: If recrystallization is ineffective, consider other methods such as:

    • Column Chromatography: For difficult separations, column chromatography using silica gel can be very effective. A polar solvent system, such as ethyl acetate/hexanes with a small amount of acetic acid, is a good starting point.

    • Preparative HPLC: For achieving the highest purity, preparative HPLC is an excellent option.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate.

  • Combine the aqueous layers and wash with a small portion of ethyl acetate to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with 1M HCl with constant stirring until the pH is approximately 2. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

Protocol 2: Recrystallization
  • Place the crude or extracted solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Property Value
CAS Number 97388-49-3
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Melting Point 129-130 °C[7]
Recrystallization Solvent Systems (Suggested) Polarity Notes
Ethanol/WaterPolar ProticGood for polar compounds. Adjust the ratio to achieve dissolution when hot and precipitation when cold.
Ethyl Acetate/HexanePolar Aprotic / NonpolarThe compound should be soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.
Acetic Acid/WaterPolar ProticAcetic acid can be a good solvent for carboxylic acids. Use with caution and ensure it is thoroughly removed during drying.

Visualizations

Workflow for Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Final Polishing Pure Product Pure Product Recrystallization->Pure Product

Caption: General purification workflow.

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No success Collect Crystals crystals->success Yes add_solvent Re-heat & Add More Solvent oiling->add_solvent Yes scratch Scratch Flask/ Add Seed Crystal oiling->scratch No failure Troubleshoot add_solvent->cool scratch->failure

Caption: Decision tree for recrystallization issues.

References

"2-(2-(Hydroxymethyl)phenoxy)acetic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-(Hydroxymethyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar acidic compound. Its solubility is dictated by the interplay of its functional groups: the carboxylic acid, the ether linkage, the phenyl ring, and the hydroxymethyl group. While specific quantitative data is not extensively published, based on its structure and data from analogous compounds like phenoxyacetic acid and salicylic acid, we can infer the following:

  • Aqueous Solubility: It is expected to have low to moderate solubility in neutral water. The presence of the polar hydroxymethyl and carboxylic acid groups enhances its water solubility compared to the parent compound, phenoxyacetic acid.

  • pH Dependence: As a carboxylic acid with a predicted pKa of approximately 3.16, its aqueous solubility is highly pH-dependent.[1] In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.

  • Organic Solvents: It is anticipated to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent acts as a carrier, but once diluted, the aqueous environment cannot sustain the same high concentration of the compound, leading to precipitation.

Q3: What is the recommended starting point for preparing a stock solution?

A3: For initial experiments, preparing a high-concentration stock solution in an appropriate organic solvent is recommended. Anhydrous, sterile DMSO is a common choice for creating stock solutions for biological assays due to its high solubilizing power for a wide range of compounds.[2] A starting concentration of 10-50 mM in DMSO is a practical starting point.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed:

  • pH Adjustment: The most effective method for increasing aqueous solubility is to adjust the pH of the solution. By preparing your aqueous buffer at a pH at least 2 units above the compound's pKa (i.e., pH > 5.2), you can ensure the carboxylic acid is in its more soluble deprotonated (carboxylate) form.

  • Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution can help maintain solubility. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.

  • Gentle Heating and Sonication: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) and sonication can help overcome the energy barrier for dissolution. However, be cautious with temperature, as it can degrade sensitive compounds.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent.
  • Possible Cause: The concentration may be too high for the selected solvent.

  • Solution:

    • Try reducing the concentration of the compound.

    • Gently warm the solution while stirring.

    • Use sonication to aid dissolution.

    • If the compound still does not dissolve, consider a different organic solvent with a higher polarity.

Issue 2: The compound precipitates out of my aqueous buffer over time.
  • Possible Cause 1: The pH of the buffer is too low.

  • Solution 1:

    • Measure the pH of your final solution.

    • If the pH is close to or below the pKa of the compound (~3.16), it will be in its less soluble protonated form.

    • Prepare a new buffer with a higher pH (e.g., pH 7.4 for physiological assays) and re-dissolve the compound.

  • Possible Cause 2: The buffer has a high salt concentration, which can lead to "salting out."

  • Solution 2:

    • If possible, reduce the salt concentration of your buffer.

    • Alternatively, increase the proportion of any co-solvent you are using, being mindful of the tolerance of your experimental system.

  • Possible Cause 3: The compound is degrading.

  • Solution 3:

    • Prepare fresh solutions for each experiment.

    • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Protect solutions from light if the compound is light-sensitive.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 182.17 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tube or vial

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weighing: Accurately weigh 1.82 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Mixing: Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determining Aqueous Solubility using the Shake-Flask Method

This protocol allows you to determine the solubility of the compound in a specific aqueous buffer.

  • Materials:

    • This compound

    • Your chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • Addition of Excess Compound: Add an excess amount of this compound to a vial containing a known volume of your aqueous buffer (e.g., 5 mg in 1 mL). Ensure there is undissolved solid material at the bottom.

    • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

    • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Quantification: Dilute the supernatant with your buffer and determine the concentration of the dissolved compound using a validated analytical method. The resulting concentration is the solubility of the compound in that buffer at that temperature.

Visualizations

Solubility Decision Workflow

start Start: Dissolve Compound solvent_choice Choose Solvent System start->solvent_choice organic_solvent Organic Solvent (e.g., DMSO) solvent_choice->organic_solvent Stock Solution aqueous_buffer Aqueous Buffer solvent_choice->aqueous_buffer Working Solution dissolved_organic Dissolves? organic_solvent->dissolved_organic dissolved_aqueous Dissolves? aqueous_buffer->dissolved_aqueous yes_organic Yes dissolved_organic->yes_organic no_organic No dissolved_organic->no_organic yes_aqueous Yes dissolved_aqueous->yes_aqueous no_aqueous No dissolved_aqueous->no_aqueous proceed Proceed with Experiment yes_organic->proceed troubleshoot_organic Troubleshoot: - Decrease concentration - Gentle heat/sonication - Change solvent no_organic->troubleshoot_organic yes_aqueous->proceed troubleshoot_aqueous Troubleshoot: - Adjust pH > 5.2 - Add co-solvent (<1%) - Gentle heat/sonication no_aqueous->troubleshoot_aqueous troubleshoot_organic->dissolved_organic troubleshoot_aqueous->dissolved_aqueous

Caption: Decision workflow for dissolving this compound.

pH-Dependent Solubility of a Carboxylic Acid

cluster_0 pH vs. Solubility Low_pH Low pH (< pKa) Protonated R-COOH (Protonated) Low Solubility Low_pH->Protonated High_pH High pH (> pKa) Deprotonated R-COO- (Deprotonated) High Solubility High_pH->Deprotonated

Caption: The effect of pH on the solubility of a carboxylic acid.

Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀O₄--INVALID-LINK--[3]
Molecular Weight 182.17 g/mol --INVALID-LINK--[3]
Melting Point 129-130 °C--INVALID-LINK--[4]
Predicted pKa ~3.16--INVALID-LINK--[1]
Predicted LogP 0.6423--INVALID-LINK--[3]

References

Stability of "2-(2-(Hydroxymethyl)phenoxy)acetic acid" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026

Welcome to the technical support guide for this compound (CAS No. 97388-49-3). This document provides in-depth guidance on the stability, handling, and use of this compound in various solvent systems. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for the solid compound?

As a solid, this compound is stable under normal laboratory conditions. For long-term storage, it is best to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[1] Protecting it from moisture is also recommended.[2]

Q2: In which solvents is this compound soluble and stable?

While specific solubility data for this compound is limited, based on its structure and data from the parent compound, phenoxyacetic acid, the following can be expected:

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like ethanol.[3]

  • Aqueous Solvents: Solubility in pure water is likely low, especially at acidic pH.[3][4] As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent. To enhance solubility, deprotonate the carboxylic acid group by preparing the solution in a basic buffer (pH > 7) or by adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form the more soluble carboxylate salt.

Q3: How should I prepare and store stock solutions?

For preparing high-concentration stock solutions, we recommend using anhydrous DMSO or ethanol. Based on best practices for related phenoxyacetic acid derivatives, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[5]:

  • -20°C for up to 1 year.

  • -80°C for up to 2 years.

Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure homogeneity.

Q4: How does pH impact the stability of this compound in aqueous media?

The primary sites of pH influence are the carboxylic acid and, to a lesser extent, the ether linkage.

  • Acidic Conditions (pH < 4): The compound will be in its protonated, less water-soluble form. While generally stable, prolonged exposure to very strong acids at high temperatures could potentially lead to the hydrolysis of the ether bond.

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound will exist as its carboxylate salt, which is significantly more water-soluble. This pH range is generally optimal for stability in aqueous buffers for short-term experiments.

  • Strongly Basic Conditions (pH > 10): While necessary for solubility, prolonged exposure to high pH, especially at elevated temperatures, should be avoided as it may promote slow degradation of the molecule.

Q5: Is this compound sensitive to light or air?

The compound contains a phenoxy group, which can be susceptible to oxidation. While it is not reported to be acutely sensitive, it is good laboratory practice to minimize exposure to air and direct, high-intensity light.[1][2] Storing solutions in amber vials and minimizing headspace in the container can mitigate potential long-term oxidative degradation.

Solvent Stability & Solubility Summary

The following table provides a general guide to the solubility and stability of this compound in common laboratory solvents. These recommendations are inferred from its chemical structure and data on analogous compounds.

SolventSolubilityRecommended UseStability Considerations
DMSO HighStock solutionsHygroscopic; absorb water from the air, which can affect long-term stability. Store under desiccation.
Ethanol Moderate to HighStock solutionsGood choice for stock solutions. Ensure use of anhydrous grade.
Methanol Moderate to HighIntermediate dilutionsCan potentially undergo esterification with the carboxylic acid under acidic conditions and heat. Use for short-term applications.
Water Low (pH dependent)Not recommended for stockInsoluble at acidic pH. Use buffers (pH > 7.5) for working solutions.
PBS (pH 7.4) ModerateWorking solutionsGood for most biological assays. Check for precipitation after dilution from organic stock. Do not store for extended periods.
Acetonitrile Low to ModerateMobile phase (LC-MS)Generally stable; suitable for analytical purposes.
Strong Acids/Bases HighAvoidNot recommended as solvents due to the high risk of chemical degradation.[1]
Strong Oxidizers N/AINCOMPATIBLE Avoid solvents containing or degrading into peroxides (e.g., old ethers) and reagents like persulfate.[1][6]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS).

  • Causality: This is a common issue when diluting a compound from a high-solubility organic solvent into an aqueous medium where its solubility is much lower. The compound crashes out of the solution because the final concentration exceeds its solubility limit in the aqueous buffer.

  • Solution Protocol:

    • Check Final Concentration: Ensure the final concentration in your assay does not exceed the aqueous solubility limit. You may need to perform a solubility test first.

    • Increase Buffer pH: If your buffer is neutral or acidic, try increasing the pH to 8.0-8.5. This will ensure the carboxylic acid is fully deprotonated to its more soluble salt form.

    • Use a Co-solvent: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO to your final aqueous solution, if your experimental system permits.

    • Modify Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

Problem: I suspect my compound is degrading in solution. How can I confirm this and prevent it?

  • Causality: Degradation can be caused by several factors, including incompatible solvents, extreme pH, high temperatures, light exposure, or the presence of reactive species like oxidants.[1][6] The hydroxymethyl and carboxylic acid groups on the molecule are potential sites for reaction.

  • Workflow for Investigating Degradation:

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mitigation A Suspected Degradation (e.g., color change, loss of activity) B Prepare fresh solution of compound in a trusted solvent (e.g., ACN or MeOH) A->B D Incubate experimental solution under relevant conditions A->D C Analyze by HPLC or LC-MS (Time = 0) B->C F Compare chromatograms. Are new peaks present or is the main peak area reduced? C->F E Analyze incubated solution by HPLC or LC-MS D->E E->F G Degradation Confirmed F->G Yes J No Degradation F->J No H Review experimental conditions. Check for incompatibilities: - Strong oxidizers/reducers? - Extreme pH? - High temperature? - Light exposure? G->H I Modify protocol: - Use fresh, high-purity solvents. - Adjust pH to 7-8. - Protect from light (amber vials). - Run experiments at lower temps. H->I K Issue is not stability. Investigate other factors: - Assay interference - Solubility issues - Incorrect concentration J->K

Caption: Workflow for troubleshooting suspected compound degradation.

Problem: The color of my solution changed from colorless to yellow/brown over time.

  • Causality: A color change, particularly to yellow or brown, is often indicative of oxidation. The aromatic ring system in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities in solvents.

  • Solution Protocol:

    • Use High-Purity Solvents: Ensure you are using fresh, high-purity or HPLC-grade solvents, as impurities can catalyze oxidation.

    • De-gas Aqueous Buffers: If working in an aqueous buffer for an extended period, consider de-gassing the buffer before adding the compound to remove dissolved oxygen.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.

    • Consider Antioxidants: If your experimental system allows, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may prevent oxidative degradation, though potential interactions should be carefully evaluated.[7]

Key Stability Factors & Molecular Liabilities

The stability of this compound is governed by its functional groups and their interaction with the environment.

G cluster_molecule Molecular Features cluster_factors External Factors mol This compound carboxyl Carboxylic Acid (-COOH) mol->carboxyl ether Ether Linkage (-O-) mol->ether hydroxyl Hydroxymethyl (-CH2OH) mol->hydroxyl ring Aromatic Ring mol->ring ph pH ph->carboxyl Controls solubility & protonation state oxidants Oxidizing Agents oxidants->hydroxyl Can oxidize to aldehyde or carboxylic acid oxidants->ring Can cause ring oxidation (color change) temp Temperature temp->ether Can promote hydrolysis (with strong acid/base) light Light (UV/Vis) light->ring Can promote photo- degradation

Caption: Factors influencing the stability of the target compound.

References

Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important intermediate. The following question-and-answer-based guide provides in-depth explanations and practical solutions to frequently encountered challenges.

FREQUENTLY ASKED QUESTIONS & TROUBLESHOOTING GUIDES

FAQ 1: My reaction seems incomplete. How can I identify and remove unreacted starting materials?

Question: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) indicates the presence of significant amounts of starting materials, specifically 2-(hydroxymethyl)phenol (salicyl alcohol) and chloroacetic acid. What are the likely causes, and what is the best strategy for their removal?

Answer:

The presence of unreacted starting materials is a common issue in the Williamson ether synthesis of this compound.[1][2] This reaction involves the deprotonation of 2-(hydroxymethyl)phenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetic acid. Incomplete conversion can typically be traced back to several key factors:

  • Insufficient Base: A stoichiometric or slight excess of a suitable base is crucial to ensure complete deprotonation of both the phenolic and carboxylic acid protons. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[3] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 2-(hydroxymethyl)phenol will remain unreacted.

  • Reaction Temperature and Time: The Sₙ2 reaction between the phenoxide and chloroacetic acid is temperature-dependent.[2] Insufficient temperature or reaction time may lead to a sluggish reaction and incomplete conversion.

  • Poor Solubility: If the starting materials or the intermediate phenoxide salt are not well-solubilized in the chosen solvent, the reaction rate will be significantly hindered.

Troubleshooting and Purification Protocol:

  • Reaction Optimization:

    • Base Selection: Ensure at least two equivalents of a strong base like NaOH are used to deprotonate both the phenol and the incoming carboxylic acid.

    • Temperature: Gradually increase the reaction temperature, monitoring for any potential side product formation by TLC. A temperature range of 60-80 °C is often a good starting point.

    • Solvent: Employ a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants.[3]

  • Work-up and Extraction:

    • After the reaction, quench with water and acidify the mixture to a pH of 2-3 with a strong acid like HCl. This will ensure both the product and any unreacted chloroacetic acid are in their protonated, less water-soluble forms.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate. The desired product, this compound, and unreacted 2-(hydroxymethyl)phenol will move into the organic layer.

    • To remove unreacted 2-(hydroxymethyl)phenol, wash the organic layer with a mild base solution like sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer, while the less acidic 2-(hydroxymethyl)phenol will remain in the organic layer.

    • Separate the layers and re-acidify the aqueous layer to precipitate the pure product, which can then be filtered and dried.

FAQ 2: An unexpected isomer is complicating my purification. Could this be a C-alkylation side product?

Question: I've isolated a major impurity that has the same mass as my target compound but a different retention time in chromatography and distinct NMR signals. I suspect it might be an isomer. Is C-alkylation a known side reaction in this synthesis?

Answer:

Yes, the formation of a C-alkylated isomer is a well-documented side reaction in Williamson ether syntheses involving phenoxides.[1][3] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can compete, leading to the formation of isomeric impurities that can be challenging to separate from the desired product.

The ratio of O- to C-alkylation is influenced by several factors:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol, water) can promote C-alkylation.[3]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

  • Temperature: Higher reaction temperatures can sometimes increase the proportion of C-alkylation.

Identification and Mitigation of C-Alkylation:

  • Characterization: The C-alkylated impurity will have a different substitution pattern on the aromatic ring, which can be confirmed by detailed 2D NMR analysis (COSY, HMBC, HSQC).

  • Prevention: To minimize C-alkylation, it is advisable to use a polar aprotic solvent and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

Workflow for Minimizing C-Alkylation

Caption: Reaction conditions influencing O- vs. C-alkylation.

FAQ 3: I'm observing a high-molecular-weight impurity. What is its likely source?

Question: During LC-MS analysis of my crude product, I'm seeing a peak with a mass that appears to be roughly double that of my product or starting materials. What could this high-molecular-weight species be?

Answer:

The presence of a high-molecular-weight impurity often points to the formation of a dimer. In the synthesis of this compound, there are a few plausible routes to dimerization:

  • Dimerization of the Product: Two molecules of the product could potentially esterify each other under certain conditions, with the alcohol of one molecule reacting with the carboxylic acid of another.

  • Reaction of Product with Starting Material: A molecule of the product could react with a molecule of unreacted 2-(hydroxymethyl)phenol to form an ether-linked dimer.

Troubleshooting Dimer Formation:

  • Stoichiometry Control: Ensure accurate measurement of starting materials to avoid having a large excess of either reactant at the end of the reaction.

  • Temperature Management: Avoid excessively high temperatures, as this can promote side reactions like dimerization.

  • Purification: These larger, more non-polar dimeric impurities can often be separated from the more polar desired product by column chromatography on silica gel.

Potential Dimer Structures

Impurity TypePossible StructureKey Differentiating Feature
Unreacted 2-(hydroxymethyl)phenol Aromatic alcoholAbsence of carboxylic acid group
Unreacted Chloroacetic Acid Halogenated carboxylic acidAbsence of aromatic and alcohol groups
C-Alkylated Isomer Isomer of the final productDifferent aromatic substitution pattern
Dimer High molecular weight speciesMass approximately double the product
FAQ 4: My product is proving difficult to purify. What advanced techniques can I try?

Question: Standard purification methods like recrystallization and column chromatography are not giving me the desired purity. The impurities seem to co-elute with my product. What are my next steps?

Answer:

When standard purification techniques fail, more advanced or alternative strategies are necessary. Here are a few options to consider:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and can often separate closely eluting impurities.

  • Derivatization: It may be possible to selectively derivatize either the product or the impurity to alter their chemical properties and make them easier to separate. For example, the carboxylic acid of the product could be converted to a methyl ester. After purification of the ester, it can be hydrolyzed back to the desired carboxylic acid.

  • Alternative Crystallization Solvents: A systematic screen of different solvent systems (e.g., mixed solvents, anti-solvents) may yield a successful recrystallization protocol.

Purification Strategy Flowchart

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column If purity <95% Pure Pure Product (>98%) Recrystallization->Pure If purity >98% Prep_HPLC Preparative HPLC Column->Prep_HPLC If co-elution occurs Derivatization Derivatization Column->Derivatization Alternative Column->Pure If purity >98% Prep_HPLC->Pure Derivatization->Pure

Caption: A decision tree for the purification of this compound.

References

Optimization of reaction conditions for "2-(2-(Hydroxymethyl)phenoxy)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(hydroxymethyl)phenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is most reliably achieved via a two-step process: a Williamson ether synthesis followed by ester hydrolysis. The starting material, 2-hydroxybenzyl alcohol (salicyl alcohol), possesses two nucleophilic hydroxyl groups: one phenolic and one benzylic. The key to a successful synthesis lies in the selective O-alkylation of the more acidic phenolic hydroxyl group.

The overall reaction pathway is as follows:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Salicyl_Alcohol Salicyl Alcohol Intermediate_Ester Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate Salicyl_Alcohol->Intermediate_Ester O-Alkylation Solvent (e.g., Acetone, DMF) Reflux Ethyl_Bromoacetate Ethyl Bromoacetate (Alkylating Agent) Ethyl_Bromoacetate->Intermediate_Ester Base Base (e.g., K₂CO₃) Base->Salicyl_Alcohol Deprotonation Intermediate_Ester2 Intermediate Ester Final_Product This compound Intermediate_Ester2->Final_Product 1. NaOH (aq) 2. HCl (aq) Workup

Caption: General two-step synthesis of the target compound.

The Williamson ether synthesis is an SN2 reaction where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1][2] The significant difference in acidity between the phenolic proton (pKa ≈ 10) and the benzylic alcohol proton (pKa ≈ 16) allows for selective deprotonation of the phenol using a moderately strong base, which is the cornerstone of this procedure.[1]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted salicyl alcohol. What's going wrong?

Answer: This is the most common issue and typically points to one of three problems: incomplete deprotonation, insufficient reaction time/temperature, or a poor choice of solvent.

Causality: The formation of the phenoxide ion is the rate-limiting prerequisite for the nucleophilic attack. If the base is too weak or used in insufficient quantity, a significant portion of the salicyl alcohol will remain protonated and unreactive. Polar aprotic solvents are preferred as they solvate the cation of the base without hydrogen-bonding to the phenoxide, thus preserving its nucleophilicity.[1]

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry:

    • For this specific synthesis, potassium carbonate (K₂CO₃) is often sufficient and helps minimize side reactions. Use at least 2.0 equivalents to ensure the reaction equilibrium favors the phenoxide and to neutralize the HBr byproduct.

    • If yields remain low, a stronger base like sodium hydroxide (NaOH) can be used, but this increases the risk of side reactions (see Q2). Sodium hydride (NaH) is generally too strong and may lead to non-selective deprotonation and dialkylation.[1]

  • Optimize Reaction Conditions:

    • The reaction typically requires heating. Refluxing in a solvent like acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C) for 6-12 hours is a good starting point.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product ester is significantly less polar than the starting salicyl alcohol.

  • Solvent Selection:

    • Ensure you are using a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[2] Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilic strength and slowing the reaction.[1]

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Base Is the base strong enough? (e.g., K₂CO₃, NaOH) Start->Check_Base Check_Stoichiometry Are you using ≥2 eq. of base? Check_Base->Check_Stoichiometry Yes Solution_Base Switch to a stronger base (e.g., K₂CO₃ -> NaOH) Check_Base->Solution_Base No Check_Conditions Is the reaction heated? (Reflux) Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Increase base to 2-2.5 eq. Check_Stoichiometry->Solution_Stoichiometry No Check_Solvent Is the solvent polar aprotic? (Acetone, DMF, MeCN) Check_Conditions->Check_Solvent Yes Solution_Conditions Increase temperature or prolong reaction time. Monitor by TLC. Check_Conditions->Solution_Conditions No Check_Solvent->Start Yes (Re-evaluate other params) Solution_Solvent Switch to Acetone, DMF, or Acetonitrile. Check_Solvent->Solution_Solvent No

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing a significant, less polar byproduct that is not my desired ester. What is it?

Answer: This is likely the dialkylated product, ethyl 2-(2-((ethoxycarbonyl)methoxy)methyl)phenoxy)acetate, where both the phenolic and benzylic hydroxyl groups have been alkylated.

Causality: While the phenolic proton is more acidic, using an excessively strong base (like NaH) or high temperatures for prolonged periods can lead to the deprotonation of the benzylic alcohol, which then reacts with the ethyl bromoacetate. This side reaction is a classic example of competitive nucleophilic attack.

Side_Reaction cluster_desired Desired Pathway (Phenolic Alkylation) cluster_side Side Reaction (Benzylic Alkylation) Reactants Salicyl Alcohol + Base + Et-BrAc Phenoxide Phenoxide Intermediate Reactants->Phenoxide Weaker Base (K₂CO₃) Alkoxide Benzylic Alkoxide (From strong base/heat) Reactants->Alkoxide Stronger Base (NaH) Desired_Product Mono-alkylated Product (Target Ester) Phenoxide->Desired_Product Desired_Product->Alkoxide Further Deprotonation Side_Product Di-alkylated Product (Impurity) Alkoxide->Side_Product

Caption: Desired mono-alkylation vs. side reaction of dialkylation.

Preventative Measures:

  • Use a Milder Base: Stick with K₂CO₃ or even NaHCO₃ under forcing conditions. These are generally not strong enough to deprotonate the benzylic alcohol efficiently.[4]

  • Control Stoichiometry: Use the alkylating agent (ethyl bromoacetate) as the limiting reagent or in slight excess (1.1-1.2 eq.). Avoid a large excess.

  • Moderate Temperature: Avoid excessively high temperatures. If using a high-boiling solvent like DMF, run the reaction at a controlled temperature (e.g., 80-100 °C) rather than reflux.

Q3: The final hydrolysis step is complete, but I'm struggling to isolate a pure product. What is the best purification strategy?

Answer: The carboxylic acid nature of your final product is the key to purification. An acid-base extraction is highly effective for separating it from neutral organic impurities like unreacted ester or the dialkylated byproduct.

Optimized Purification Protocol:

  • Initial Quench: After the hydrolysis reaction (saponification) is complete, cool the basic aqueous solution in an ice bath.

  • Remove Neutral Impurities: Extract the cold, basic solution with an organic solvent like ethyl acetate or diethyl ether (2 x 50 mL). Any unreacted ester or dialkylated byproduct will move into the organic layer, while your product remains in the aqueous layer as its sodium carboxylate salt. Discard the organic layer.

  • Acidification & Precipitation: Slowly acidify the cold aqueous layer to a pH of 1-2 with concentrated HCl or 2M HCl.[5] Your product, this compound, is insoluble in acidic water and will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallization: For the highest purity, recrystallize the crude product from hot water or an ethyl acetate/hexane solvent system. The melting point of the pure compound is reported as 129-130 °C.[6]

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate (Ester Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicyl alcohol (1.0 eq., e.g., 10.0 g), anhydrous potassium carbonate (2.0 eq.), and acetone (100 mL).

  • Alkylation: To the stirring suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Cool the reaction to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

ParameterRecommended ConditionRationale
Starting Material Salicyl AlcoholCommercially available and contains the required functionalities.
Alkylating Agent Ethyl BromoacetateMore reactive than the chloro-analog; ester protects the acid.[2]
Base Anhydrous K₂CO₃ (2.0 eq.)Selectively deprotonates the phenol; minimizes side reactions.[3]
Solvent Acetone or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[1]
Temperature Reflux (56-82 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 8-12 hoursTypically sufficient for completion; should be confirmed by TLC.
Protocol 2: Hydrolysis to this compound (Final Product)
  • Setup: Dissolve the crude ester from the previous step in a mixture of methanol (50 mL) and a 10% aqueous sodium hydroxide solution (50 mL) in a round-bottom flask.

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting ester. The reaction can be gently warmed (40 °C) to accelerate the process.[7]

  • Purification: Follow the detailed acid-base extraction procedure outlined in Q3 to isolate and purify the final product.

References

Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide you with not just protocols, but the mechanistic reasoning and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, while conceptually straightforward, often involves a Williamson ether synthesis on a substituted phenol, a pathway known for its potential pitfalls. The most common issues—low yield and difficult purification—are typically rooted in competing side reactions. Let's address these head-on.

FAQ 1: My overall yield is significantly lower than expected. What are the most likely side reactions occurring during the Williamson ether synthesis step?

This is the most common issue reported by researchers. When reacting a phenoxide with an alkyl halide (like ethyl chloroacetate), the desired O-alkylation can face stiff competition from C-alkylation.[1][2]

Answer: The primary culprit for low yield is often a competition between O-alkylation (your desired reaction) and C-alkylation of the phenoxide intermediate. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2]

  • O-Alkylation (Desired Product): The phenoxide oxygen attacks the electrophilic carbon of the alkyl halide. This is the classic Williamson ether synthesis pathway.[2][3]

  • C-Alkylation (Side Product): The aromatic ring attacks the alkyl halide, forming a new carbon-carbon bond. This disrupts the aromaticity of the ring in the transition state, making it a kinetically slower process under many conditions, but it can become significant.[1]

A secondary, though less common issue with highly reactive starting materials, can be dialkylation, where both the phenolic oxygen and the ring are alkylated.

Troubleshooting Guide: Minimizing C-Alkylation

The solvent system is the most critical factor in directing the reaction toward O-alkylation.

Protocol 1: Optimizing Solvent Conditions to Favor O-Alkylation

  • Rationale: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are preferred. They effectively solvate the counter-ion (like Na⁺ or K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen anion "naked" and highly nucleophilic, promoting the kinetically faster O-alkylation.[1] Protic solvents (e.g., water, ethanol) will hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more competitive nucleophiles.[1]

  • Step-by-Step Procedure:

    • Ensure your starting phenol (e.g., salicylaldehyde or a protected derivative) is completely dry.

    • Suspend the phenol in anhydrous DMF or acetone.

    • Add a slight excess (1.1 equivalents) of a suitable base (e.g., anhydrous K₂CO₃ or NaH) to generate the phenoxide in situ.

    • Stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

    • Slowly add your alkylating agent (e.g., ethyl chloroacetate).

    • Maintain the reaction at a moderate temperature (e.g., 50-80 °C). Avoid excessively high temperatures which can favor elimination side reactions if using a secondary halide, though less of a concern with primary halides like ethyl chloroacetate.[4]

Table 1: Solvent Effects on Alkylation of Phenoxides

Solvent TypePrimary ProductMechanistic Reason
Polar Aprotic (DMF, Acetone)O-Alkylated (Ether)Solvates cation, leaving the phenoxide oxygen as the most reactive nucleophile.[1]
Protic (Ethanol, Water)C-Alkylated (Ring Alkylation)Solvates and shields the phenoxide oxygen via H-bonding, increasing the likelihood of C-alkylation.[1]
FAQ 2: I am seeing multiple unexpected spots on my TLC plate that are difficult to separate by column chromatography. What could these be?

Answer: Besides the C-alkylation products discussed above, several other side reactions can occur depending on your specific synthetic route, particularly if you are starting with salicylaldehyde without a protecting group.

  • Reimer-Tiemann Reaction: If chloroform is used as a solvent or is present as an impurity in the presence of a strong base, you can get ortho-formylation of the phenol, leading to a dialdehyde byproduct.[5]

  • Aldol-type Condensations: The aldehyde group of salicylaldehyde is susceptible to reactions under basic conditions, potentially leading to self-condensation products or other complex mixtures.

  • Dialkylation: It's possible for a second alkylation to occur on the newly formed carboxylic acid (if the hydrolysis step is performed before a final workup) or on the aromatic ring.

Troubleshooting Guide: A Cleaner Reaction Profile

A logical, step-wise approach with protection and purification at key stages is crucial.

Workflow 1: Recommended Synthetic Pathway to Minimize Side Products

The following workflow is designed to circumvent the most common side reactions by protecting the reactive functional groups.

Caption: Recommended synthetic workflow for this compound.

Protocol 2: Step-by-Step Synthesis with Protection

  • Protection: React salicylaldehyde with a protecting group for the aldehyde, such as ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), to form a stable acetal. This prevents the aldehyde from participating in side reactions during the base-mediated ether synthesis.

  • Williamson Ether Synthesis: Perform the O-alkylation on the protected salicylaldehyde using the conditions described in Protocol 1. The absence of the free aldehyde and the use of a polar aprotic solvent will significantly favor the desired reaction.

  • Reduction & Deprotection/Hydrolysis: The subsequent steps of reducing the aldehyde (now protected) to the alcohol and hydrolyzing the ester to the carboxylic acid can often be combined in a single acidic workup step after reduction with a reagent like NaBH₄.

FAQ 3: My reaction seems to stall, and I recover a lot of my starting phenol. What could be the issue?

Answer: Incomplete reaction is often due to issues with the formation of the phenoxide or the quality of the reagents.

  • Insufficient Base: The pKa of a phenol is around 10. A base that is not strong enough (e.g., NaHCO₃) will not fully deprotonate the phenol to form the necessary nucleophilic phenoxide.

  • "Wet" Reagents/Solvent: Water in the reaction mixture will protonate the phenoxide as it forms, quenching the nucleophile. It can also react with highly reactive bases like sodium hydride.

  • Poor Alkylating Agent: While ethyl chloroacetate is generally effective, using a less reactive alkylating agent (e.g., one with significant steric hindrance) can slow the reaction dramatically.[6][7]

Troubleshooting Guide: Ensuring Reaction Completion

Protocol 3: Pre-Reaction Checks and Optimization

  • Reagent Quality:

    • Use freshly distilled or anhydrous solvents.

    • If using sodium hydride, ensure it is a fresh batch and handle it under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3]

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting phenol.

    • If the reaction stalls, consider adding a catalytic amount of sodium iodide (NaI). The iodide can displace the chloride on the alkylating agent in situ to form the more reactive alkyl iodide, accelerating the Sₙ2 reaction (Finkelstein reaction).

  • Temperature Control: While higher temperatures can increase the rate, they can also promote side reactions.[4] A moderate temperature (50-80 °C) is typically a good balance for this synthesis.

Visualizing the Competing Pathways

Understanding the competition between O- and C-alkylation is fundamental to troubleshooting this synthesis.

Alkylation_Competition cluster_0 Phenoxide Intermediate Phenoxide Phenoxide O_Alkylation O-Alkylation (Desired Ether) Phenoxide->O_Alkylation  Faster in Polar  Aprotic Solvents C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation  Favored in  Protic Solvents

Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.

This guide provides a framework for addressing the most common issues in the synthesis of this compound. By understanding the underlying mechanisms and carefully controlling reaction conditions, you can significantly improve your yields and simplify purification.

References

Technical Support Center: Degradation Studies of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-(Hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of its degradation under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, ensure data integrity, and successfully characterize the stability of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

The structure of this compound contains several functional groups susceptible to degradation under common experimental and storage conditions. The primary liabilities are:

  • Ether Linkage: The phenoxyacetic acid moiety contains an ether bond that can be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh conditions.

  • Hydroxymethyl Group: The benzylic alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. This is a common transformation for salicyl alcohol derivatives.[1]

  • Aromatic Ring: The benzene ring can undergo oxidative degradation, potentially leading to ring-opening products. This is often mediated by hydroxyl radicals.[2] It can also be hydroxylated under certain oxidative conditions.

  • Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under high thermal stress.

Understanding these potential weak points is the first step in designing robust stability studies and anticipating potential degradation products.[3][4]

Q2: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves intentionally subjecting a compound to conditions more severe than it would typically encounter during storage or use.[3][5][6] These studies are critical for:

  • Identifying Likely Degradants: They help to generate potential degradation products that might form over a product's shelf-life.[3][4]

  • Elucidating Degradation Pathways: The results provide insight into the chemical mechanisms by which the molecule degrades (e.g., hydrolysis, oxidation).[6][7]

  • Developing Stability-Indicating Methods: A key objective is to develop and validate analytical methods (typically HPLC) that can separate the parent compound from all potential degradation products, ensuring accurate stability measurements.[7]

  • Informing Formulation and Packaging: Understanding how the molecule degrades in response to light, heat, or pH helps in selecting appropriate formulations, excipients, and packaging to protect it.[4][6]

For this compound, forced degradation is essential to understand its intrinsic stability and ensure that any analytical methods used for its quantification are specific and accurate.[7]

Q3: What are the typical degradation pathways for phenoxyacetic acids in aqueous environments?

Phenoxyacetic acids, a class to which this compound belongs, are known to degrade via several primary pathways in aqueous systems:

  • Hydrolysis: This is a key chemical reaction, especially for ester forms of phenoxy acids, that generates the parent acid. The rate is influenced by pH and temperature, generally increasing in alkaline conditions.[8]

  • Photodegradation: In shallow or light-exposed waters, photodegradation can be a significant decomposition route.[8] This often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which attack the molecule.[2]

  • Oxidation: Advanced Oxidation Processes (AOPs) are effective for removing phenoxy acids, highlighting their susceptibility to oxidative degradation.[8] Common laboratory oxidants like hydrogen peroxide can simulate these environmental processes.

  • Biodegradation: In environmental contexts, microbial degradation plays a major role.[8] While not the focus of this guide, it's an important consideration for the compound's environmental fate.

Troubleshooting Guide for Degradation Experiments

This section provides solutions to specific problems you might encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
No or very little degradation observed (<5%) under stress conditions. 1. Stress conditions are too mild. 2. Compound is highly stable under the tested conditions. 3. Incorrect analytical method settings. 1. Increase Stress Severity: Incrementally increase temperature (in 10°C steps), reaction time, or concentration of the stressor (e.g., acid, base, oxidant).[7] The goal is to achieve 5-20% degradation to ensure the method can detect it without completely destroying the sample.[4][5]2. Confirm Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to measure small changes in the parent peak and detect small degradant peaks.
Too much degradation observed (>50%) making it difficult to identify primary degradants. 1. Stress conditions are too harsh. 2. Secondary degradation of primary products is occurring. 1. Reduce Stress Severity: Decrease the temperature, shorten the incubation time, or use a lower concentration of the stressor. The aim is to slow the reaction to capture the initial degradation products before they decompose further.2. Time-Course Study: Perform a time-course experiment, taking samples at multiple early time points (e.g., 0, 2, 4, 8, 12 hours) to identify the order in which degradation products appear.
Mass balance in chromatography is poor (sum of parent and degradant peak areas is significantly less than the initial area). 1. Degradants are not UV-active or have a different chromophore. 2. Degradants are not eluting from the column. 3. Formation of volatile or insoluble products. 1. Use a Mass Spectrometer (LC-MS): A mass detector can identify non-UV-active compounds. This is the most robust solution.2. Modify HPLC Method: Use a steeper gradient or a stronger organic solvent at the end of the run to elute highly retained compounds. Also, check for precipitation in the sample vial.3. Change Detection Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) where more organic compounds have some absorbance.
Appearance of unexpected peaks in control samples (unstressed compound). 1. Solvent or buffer instability. 2. Contamination of glassware or reagents. 3. Compound degradation during sample preparation or analysis. 1. Run a Solvent Blank: Inject the solvent/buffer used to dissolve the compound to check for impurities.2. Review Sample Handling: Ensure the compound is not exposed to light or high temperatures during preparation if it is found to be labile under those conditions. Use high-purity solvents and reagents.[9]3. Assess Autosampler Stability: Leave a prepared sample in the HPLC autosampler for an extended period (e.g., 24 hours) and re-inject to see if degradation is occurring in the analytical instrument.

Experimental Protocols & Methodologies

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

The workflow below illustrates the logical progression of a forced degradation study, from preparation to final analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) stress_samples Prepare Stress Samples (Dilute stock into stress media) prep->stress_samples controls Prepare Control Samples (Unstressed, light-protected, etc.) stress_samples->controls hydrolysis Acid/Base Hydrolysis oxidation Oxidative Stress thermal Thermal Stress photo Photolytic Stress sampling Sample at Time Points (Neutralize/Quench as needed) controls->sampling hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via HPLC-UV/MS peak_purity Assess Peak Purity hplc->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance structure Characterize Degradants (MS, NMR) mass_balance->structure pathway Propose Degradation Pathway structure->pathway

Caption: General workflow for forced degradation studies.

Recommended Stress Conditions

The following table summarizes starting conditions for stress testing. These should be optimized to achieve the target degradation of 5-20%.[5]

Stress TypeConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursNeutralize sample with an equivalent amount of base before injection.[10]
Base Hydrolysis 0.1 M NaOH60°C8-24 hoursNeutralize sample with an equivalent amount of acid before injection.[10]
Oxidation 3% H₂O₂Room Temp24-48 hoursProtect from light to prevent photolytic contributions.[10]
Thermal Solid State & Solution80°C (or 20°C above accelerated stability)72 hoursInclude a humidity chamber for solid-state testing if relevant.[7][10]
Photostability UV/Visible Light SourceRoom TempPer ICH Q1BExpose solid and solution samples. Use a dark control wrapped in foil.[5]
Step-by-Step Protocol: Oxidative Degradation

This protocol details the procedure for studying degradation under oxidative stress, a likely pathway for this molecule.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a 3% (w/v) hydrogen peroxide solution in water.

  • Sample Incubation:

    • In a clear glass vial, add a specific volume of the stock solution and dilute with the 3% H₂O₂ solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a second vial by diluting the stock solution with water only (no H₂O₂) to the same final concentration.

    • Incubate both vials at room temperature, protected from light, for up to 48 hours.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from both the stress and control samples.

    • Quenching the reaction is generally not necessary for HPLC analysis, as the sample is immediately diluted in the mobile phase.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.

    • HPLC System: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically effective for separating polar and non-polar compounds.

  • Data Evaluation:

    • Compare the chromatograms of the stressed sample to the control and the t=0 sample.

    • Identify new peaks (degradants) and calculate the percentage degradation of the parent compound.

    • Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradants to help propose their structures.

Potential Degradation Pathways Visualization

Based on the chemical structure and known reactivity of similar compounds, the following diagram illustrates potential degradation pathways under oxidative and hydrolytic stress. This is a predictive guide; actual pathways must be confirmed experimentally.

G A This compound (Parent Compound) B 2-(2-Formylphenoxy)acetic acid (Aldehyde Intermediate) A->B Oxidation (Hydroxymethyl group) D Catechol + Glycolic Acid (Ether Cleavage Products) A->D Hydrolysis (Ether linkage) E Hydroxylated Ring Products (e.g., Hydroquinone derivatives) A->E Oxidation (Aromatic Ring) C 2-Carboxyphenoxyacetic acid (Dicarboxylic Acid) B->C Further Oxidation

Caption: Potential degradation pathways for the target molecule.

References

Technical Support Center: Characterization of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(2-(Hydroxymethyl)phenoxy)acetic acid" (CAS No. 97388-49-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. As Senior Application Scientists, we've compiled this resource based on a synthesis of established analytical principles and field-proven insights to ensure the integrity and accuracy of your experimental results.

Introduction to the Molecule

This compound is a bifunctional organic molecule with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a primary alcohol, presents unique challenges in its analysis. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the typical physical properties of this compound?

    • What are the common impurities I should be aware of during synthesis and characterization?

    • How does the dual functionality of the molecule affect its stability and storage?

  • Troubleshooting Guide: Purity and Impurity Profiling

    • Question: My HPLC analysis shows multiple unexpected peaks. How can I identify the source of these impurities?

    • Question: I suspect the presence of starting materials in my final product. What's the best way to confirm this?

  • Troubleshooting Guide: Spectroscopic Analysis

    • Question: My ¹H NMR spectrum shows broad peaks for the hydroxyl and carboxylic acid protons. How can I resolve these signals?

    • Question: I'm having trouble obtaining a clear mass spectrum for my compound. What could be the issue?

  • Troubleshooting Guide: Physicochemical Characterization

    • Question: I'm struggling with the solubility of my compound for analysis. What solvents are recommended?

  • Experimental Protocols

    • High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

    • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    • Mass Spectrometry (MS) for Molecular Weight Verification

  • References

Frequently Asked Questions (FAQs)

What are the typical physical properties of this compound?

Based on available data, the key physical properties are summarized in the table below:

PropertyValueSource
CAS Number 97388-49-3--INVALID-LINK--[2]
Molecular Formula C₉H₁₀O₄--INVALID-LINK--[2]
Molecular Weight 182.17 g/mol --INVALID-LINK--[1]
Melting Point 129-130 °C--INVALID-LINK--[1]
Appearance White to off-white solidInferred from related compounds
Purity ≥97%--INVALID-LINK--[2]
What are the common impurities I should be aware of during synthesis and characterization?

The synthesis of phenoxyacetic acids typically involves the reaction of a phenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.[3][4][5] Based on this, potential impurities include:

  • Unreacted Starting Materials: Salicyl alcohol (2-hydroxybenzyl alcohol) and chloroacetic acid.

  • Byproducts of Self-Condensation: The presence of both a hydroxyl and a carboxylic acid group can lead to the formation of dimers or oligomers through intermolecular esterification, especially at elevated temperatures.

  • Positional Isomers: Depending on the synthetic route, isomers such as 4-(hydroxymethyl)phenoxyacetic acid could be present.[6][7]

How does the dual functionality of the molecule affect its stability and storage?

The dual functionality of this compound makes it susceptible to degradation under certain conditions. The primary concern is the potential for intramolecular or intermolecular esterification to form lactones or polyesters, respectively. To minimize degradation, the compound should be stored in a cool, dry place, away from strong acids or bases which can catalyze esterification.

Troubleshooting Guide: Purity and Impurity Profiling

Question: My HPLC analysis shows multiple unexpected peaks. How can I identify the source of these impurities?

Multiple peaks in an HPLC chromatogram can arise from several sources. A systematic approach is crucial for identification.

Workflow for Impurity Identification

start Multiple unexpected peaks in HPLC check_method Verify HPLC method parameters (column, mobile phase, gradient) start->check_method check_sample Assess sample preparation and stability check_method->check_sample analyze_blanks Inject blanks (solvent, mobile phase) check_sample->analyze_blanks impurity_spike Spike with known potential impurities analyze_blanks->impurity_spike If peaks persist lc_ms Perform LC-MS analysis impurity_spike->lc_ms If impurities are unknown nmr Fractionate and analyze by NMR lc_ms->nmr For structural confirmation conclusion Identify impurity source and structure nmr->conclusion

Caption: A systematic workflow for identifying unknown peaks in HPLC analysis.

Explanation of Steps:

  • Method Verification: Ensure the HPLC method is appropriate for this polar, aromatic compound. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile is a good starting point.[8][9]

  • Sample Stability: The compound may degrade in certain solvents or at room temperature over time. Prepare fresh samples and consider storing them at low temperatures.

  • Blank Injections: Injecting your sample solvent and mobile phase can help identify peaks originating from the system or solvent contamination.

  • Impurity Spiking: If you have access to potential impurities (e.g., starting materials), spiking your sample with these can confirm their presence if the corresponding peak areas increase.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights of the unknown peaks, which can provide significant clues to their identities.[10]

  • Fractionation and NMR: For definitive structural elucidation, you may need to collect the fractions corresponding to the unknown peaks and analyze them by NMR.

Question: I suspect the presence of starting materials in my final product. What's the best way to confirm this?

Confirming the presence of starting materials can be achieved through a combination of chromatographic and spectroscopic techniques.

  • HPLC with UV Detection: Develop an HPLC method that can separate your product from the starting materials. The aromatic nature of salicyl alcohol and your product allows for sensitive UV detection.

  • Spiking Experiment: As mentioned above, a spiking experiment is a straightforward way to confirm the identity of a peak if you have a reference standard for the suspected starting material.

  • ¹H NMR Spectroscopy: The proton signals for salicyl alcohol will have distinct chemical shifts compared to your product. Look for characteristic aromatic and benzylic proton signals of the starting material in the ¹H NMR spectrum of your sample.

Troubleshooting Guide: Spectroscopic Analysis

Question: My ¹H NMR spectrum shows broad peaks for the hydroxyl and carboxylic acid protons. How can I resolve these signals?

Broadening of exchangeable protons (like those in -OH and -COOH groups) is common in NMR spectroscopy. Here's how to address this:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The hydroxyl and carboxylic acid protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks.

  • Dry Solvent: Ensure you are using a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Trace amounts of water can catalyze proton exchange and lead to peak broadening.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.

Question: I'm having trouble obtaining a clear mass spectrum for my compound. What could be the issue?

Challenges in mass spectrometry for this molecule can be due to its polarity and thermal lability.

  • Ionization Technique: Electrospray ionization (ESI) is generally preferred for polar molecules like this. It is a "soft" ionization technique that is less likely to cause fragmentation compared to electron ionization (EI).

  • Polarity: Run the analysis in both positive and negative ion modes. In negative ion mode, you are likely to observe the deprotonated molecule [M-H]⁻. In positive ion mode, you may see the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

  • In-source Fragmentation: If you are observing significant fragmentation, consider reducing the cone voltage or other source parameters to minimize in-source fragmentation.

Troubleshooting Guide: Physicochemical Characterization

Question: I'm struggling with the solubility of my compound for analysis. What solvents are recommended?

The solubility of this compound will be dictated by its polar functional groups and aromatic ring.

  • Protic Polar Solvents: Methanol, ethanol, and water (especially with pH adjustment) are likely to be good solvents.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also good candidates for dissolving this compound.

  • pH Adjustment: The carboxylic acid group means that the solubility in aqueous solutions will be highly pH-dependent. The compound will be more soluble in basic solutions where the carboxylate salt is formed. For HPLC, using a buffered mobile phase is recommended.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 270 nmAromatic compounds typically absorb in this region.
Injection Volume 10 µLA good starting volume.

HPLC Troubleshooting Workflow

start Poor HPLC Results (e.g., bad peak shape, poor resolution) check_mobile_phase Check mobile phase pH and composition start->check_mobile_phase check_column Inspect column for degradation or contamination check_mobile_phase->check_column adjust_gradient Optimize gradient slope check_column->adjust_gradient troubleshoot_instrument Check for system leaks or blockages adjust_gradient->troubleshoot_instrument solution Improved Chromatogram troubleshoot_instrument->solution

Caption: A troubleshooting workflow for common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: DMSO-d₆ is a good choice as it will dissolve the compound and its exchangeable protons will be visible.

  • ¹H NMR: Expect to see signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methylene protons of the acetic acid moiety, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: Expect to see signals for all 9 carbons in the molecule.

  • 2D NMR: Techniques like COSY and HSQC can be used to confirm the connectivity of the protons and carbons.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Technique: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

  • Mode: Run in both positive and negative ion modes.

  • Expected Ions:

    • Negative Mode: [M-H]⁻ at m/z 181.05

    • Positive Mode: [M+H]⁺ at m/z 183.06, [M+Na]⁺ at m/z 205.04

References

Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-(hydroxymethyl)phenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to provide in-depth, field-proven insights that go beyond standard procedures to explain the causality behind experimental choices, ensuring both high yield and purity.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of this compound is most effectively achieved via the Williamson Ether Synthesis . This classic and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1]

Q1: What is the core mechanism for the synthesis of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process can be broken down into two primary steps:

  • Deprotonation: The starting material, 2-(hydroxymethyl)phenol (also known as salicyl alcohol), possesses two hydroxyl groups: one phenolic and one benzylic. The phenolic proton is significantly more acidic than the benzylic one. A moderately strong base, such as sodium hydroxide (NaOH), selectively deprotonates the phenolic hydroxyl group to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile.[3][4]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This attack displaces the chloride ion (a good leaving group) in a concerted SN2 reaction, forming a new carbon-oxygen bond and yielding the sodium salt of the desired product.[2]

  • Acidification: A final workup step involving acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound product.[3]

dot graph "Williamson_Ether_Synthesis_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=11, penwidth=2];

// Nodes Start [label="2-(Hydroxymethyl)phenol\n+ NaOH", shape=Mrecord, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Phenoxide [label="Sodium 2-(hydroxymethyl)phenoxide\n(Nucleophile)", shape=Mrecord, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; CAA [label="Chloroacetic Acid\n(Electrophile)", shape=Mrecord, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; TS [label="SN2 Transition State", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Salt [label="Sodium 2-(2-(hydroxymethyl)phenoxy)acetate\n+ NaCl", shape=Mrecord, style=filled, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Final [label="this compound", shape=Mrecord, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges Start -> Phenoxide [label="Step 1: Deprotonation", color="#34A853"]; {rank=same; Phenoxide; CAA;} Phenoxide -> TS [label="Step 2: SN2 Attack", color="#EA4335"]; CAA -> TS [color="#EA4335"]; TS -> Salt [color="#EA4335"]; Salt -> Final [label="Step 3: Acidification (HCl)", color="#FBBC05"]; } केंद Caption: Reaction mechanism for the Williamson Ether Synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis that can lead to reduced yields or impure products.

Q2: My overall yield is consistently low (<60%). What are the most common causes and how can I fix them?

Low yield is the most frequent complaint. The cause is often multifactorial. Let's break down the potential culprits and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Incomplete Deprotonation: Insufficient base fails to convert all the starting phenol into the reactive phenoxide.Use a molar excess of a strong base like NaOH or KOH (typically 2.5-3 equivalents) to ensure complete phenoxide formation and to neutralize the chloroacetic acid.[3][4]
Low Reaction Temperature: The SN2 reaction has an activation energy barrier. Insufficient heat leads to a slow reaction rate.Maintain the reaction temperature in a hot water bath between 90-100°C for the duration of the reaction (30-60 minutes).[3]
Side Reactions Hydrolysis of Chloroacetic Acid: Under the hot, basic conditions, chloroacetic acid can be hydrolyzed to sodium glycolate, consuming the reagent.A Chinese patent suggests a method of co-addition of chloroacetic acid and base to maintain an optimal pH (9-10), which can increase yield by minimizing hydrolysis.[5] Alternatively, add the chloroacetic acid portionwise to the hot solution of the phenoxide.[4]
Reaction with Benzylic Alcohol: Although the phenolic -OH is far more acidic, extremely harsh conditions or non-selective bases could potentially lead to a reaction at the secondary alcohol.Use NaOH or KOH, which are selective for the phenolic proton. Avoid unnecessarily strong bases like sodium hydride (NaH) unless the protocol specifically calls for it and is designed to manage selectivity.[2]
Product Loss Inefficient Extraction: The product is amphiphilic. Improper pH control during workup can lead to it being lost in the wrong layer.During the workup, ensure the aqueous layer is strongly acidic (pH 1-2) before extracting with an organic solvent like diethyl ether.[3] To purify, extract the ether layer with a sodium bicarbonate solution; the product will move to the aqueous basic layer as a carboxylate salt, leaving non-acidic impurities behind. Re-acidify this bicarbonate layer to precipitate the pure product.[3]
Incomplete Precipitation/Recrystallization: The product may be partially soluble in the cold mother liquor.After acidification of the bicarbonate extract, cool the mixture thoroughly in an ice bath to maximize precipitation of the product before filtration.[4] For recrystallization, use the minimum possible volume of hot water.[3]
Q3: My final product is a discolored oil instead of a white solid. What's causing this and how do I purify it?

This issue typically points to the presence of unreacted starting materials or colored byproducts.

  • Cause: The most likely contaminant is unreacted 2-(hydroxymethyl)phenol, which can be oxidized over time to form colored impurities. The presence of other impurities can also depress the melting point, causing the product to appear as an oil or a low-melting solid.

  • Solution - Rigorous Acid-Base Extraction: The key to purification lies in exploiting the acidic nature of the product's carboxylic acid group.[3]

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water to remove highly polar impurities.

    • Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product will react to form its sodium salt and move into the aqueous layer. Unreacted 2-(hydroxymethyl)phenol, being a much weaker acid, will remain in the organic layer.

    • Separate the aqueous layer. Cautiously and slowly acidify it with cold 6M HCl until the pH is ~1-2. Extensive foaming will occur initially.[3]

    • Cool the acidified solution in an ice bath to precipitate the pure this compound.

    • Filter the solid, wash with a small amount of cold water, and dry thoroughly.

Section 3: Optimized Experimental Protocol

This protocol integrates best practices to maximize yield and purity.

Step-by-Step Synthesis Workflow

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, penwidth=2, color="#5F6368"];

// Nodes A [label="1. Reagent Prep\nDissolve 2-(hydroxymethyl)phenol\n& NaOH in water."]; B [label="2. Phenoxide Formation\nStir until a clear solution forms."]; C [label="3. Add Alkylating Agent\nAdd Chloroacetic Acid."]; D [label="4. Reaction\nHeat in water bath (90-100°C)\nfor 40-60 min."]; E [label="5. Quench & Acidify\nCool, dilute with water.\nAdd 6M HCl until pH < 2."]; F [label="6. Extraction\nExtract with Diethyl Ether."]; G [label="7. Purification\nExtract ether layer with sat. NaHCO3 soln."]; H [label="8. Precipitation\nSeparate aqueous layer, acidify with HCl.\nCool in ice bath."]; I [label="9. Isolation\nFilter solid via Büchner funnel.\nWash with cold water."]; J [label="10. Final Product\nDry the purified solid.\nCharacterize (Mass, MP, NMR).", style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges A -> B [label="Exothermic"]; B -> C; C -> D [label="Gentle warming may be needed"]; D -> E; E -> F; F -> G [label="Product moves to aqueous layer"]; G -> H; H -> I; I -> J; } केंद Caption: Step-by-step experimental workflow for synthesis.

Materials & Reagents:

  • 2-(hydroxymethyl)phenol (Salicyl alcohol)

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • Preparation: In a suitable reaction vessel (e.g., a 25x100 mm test tube or round-bottom flask), dissolve ~1.0 g of 2-(hydroxymethyl)phenol in 5 mL of 30% aqueous NaOH.[3] Stir until a homogeneous solution is achieved. Caution: This is an exothermic reaction.

  • Addition of Alkylating Agent: To this solution, add ~1.5 g of chloroacetic acid. Stir to dissolve the reagents; gentle warming may be necessary.[3]

  • Reaction: Clamp the vessel in a pre-heated water bath at 90-100°C. Maintain this temperature for 40-60 minutes, stirring if possible.[3]

  • Workup - Acidification: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with approximately 10 mL of water. Slowly add 6M HCl dropwise until the solution is acidic (test with litmus or pH paper, target pH 1-2).

  • Workup - Extraction: Transfer the acidic mixture to a separatory funnel and extract with 15-20 mL of diethyl ether. Drain the aqueous layer. Wash the remaining ether layer with ~15 mL of water and again drain the aqueous layer.[3]

  • Purification: Extract the ether layer with ~15 mL of saturated sodium bicarbonate solution. Vent the funnel frequently and mix the layers thoroughly. The product will transfer to the aqueous bicarbonate layer.[3]

  • Precipitation: Drain the bicarbonate layer into a beaker. Cautiously re-acidify this layer with 6M HCl until foaming ceases and the solution is strongly acidic. A white precipitate of the product should form.

  • Isolation: Cool the beaker in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Allow the purified crystals to air-dry completely. Determine the mass to calculate the yield and characterize the product (e.g., melting point, NMR). The literature melting point for a similar compound, 4-methylphenoxyacetic acid, is 136-137°C, providing a reference for expected physical properties.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q4: Why is an aqueous solution of NaOH used instead of a non-aqueous solvent with a stronger base like NaH? A: While stronger bases could be used, an aqueous NaOH solution is sufficient, safer, and more economical.[3][4] It is strong enough to selectively deprotonate the highly acidic phenolic hydroxyl group over the benzylic one. Using an overly strong base like NaH in a non-aqueous solvent could decrease selectivity and would require more stringent anhydrous conditions.

  • Q5: What are the primary safety concerns for this reaction? A: Both 30% sodium hydroxide and chloroacetic acid are highly corrosive and can cause severe skin burns.[3][4] Diethyl ether is extremely flammable and its vapors are volatile; ensure no open flames or spark sources are present. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q6: Can I use bromoacetic acid instead of chloroacetic acid? A: Yes. Bromoacetic acid can be used and may even result in a faster reaction rate, as bromide is a better leaving group than chloride. However, chloroacetic acid is generally more common and less expensive, making it the preferred reagent for this synthesis on a laboratory scale.[2]

  • Q7: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an effective method. Prepare a developing system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated). Spot the starting material (2-(hydroxymethyl)phenol) and aliquots of your reaction mixture on a TLC plate. The product, being more polar due to the carboxylic acid group, will have a lower Rf value than the starting phenol. The reaction is complete when the spot corresponding to the starting material has disappeared.

References

Technical Support Hub: Chromatographic Purification of Polar Acidic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar acidic compounds. These molecules, prevalent in pharmaceutical development, metabolomics, and environmental analysis, often defy conventional chromatographic methods. Their high polarity leads to poor retention in reversed-phase (RP) systems, while their acidic nature can cause problematic peak shapes and inconsistent results.

This guide is structured to provide direct, actionable solutions to common problems. We will explore the "why" behind each chromatographic choice, grounding our recommendations in established principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the purification of polar acidic compounds. Each problem is presented in a question-and-answer format, followed by a logical workflow to diagnose and resolve the issue.

Q1: Why is my peak shape so poor? I'm seeing significant tailing.

Peak tailing is a common issue when analyzing acidic compounds, often caused by unwanted secondary interactions between the analyte and the stationary phase.

Underlying Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for acidic (and basic) compounds in reversed-phase chromatography is the interaction with acidic silanol groups (Si-OH) on the silica stationary phase surface.[1][2] At mid-range pH, these silanols can become deprotonated (SiO-), creating sites for strong ionic interactions with analytes, which slows down a portion of the analyte molecules and causes the peak to tail.

    • Solution 1: Lower the Mobile Phase pH. By adding an acidifier like formic acid or trifluoroacetic acid to your mobile phase to achieve a pH of 2.5-3.5, you can suppress the ionization of both the acidic analyte and the surface silanols.[3][4][5] This neutralizes both species, promoting retention through the primary reversed-phase mechanism and minimizing the secondary ionic interactions that cause tailing. A good rule of thumb is to set the mobile phase pH at least 2 units below the pKa of your acidic compound.[3]

    • Solution 2: Use a Modern, End-Capped Column. Modern columns often feature advanced end-capping, where residual silanols are chemically bonded with a small, inert group. This shields the analytes from interacting with the silanols. Columns with "polar-embedded" or "aqueous-compatible" C18 phases (like those with amide or carbamate groups) also offer better peak shape for polar compounds.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.

    • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, leading to tailing or split peaks.[8][9]

    • Solution: First, remove the guard column and run the analysis again. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column (disconnected from the detector) with a strong solvent. If this fails, the column may have a void and need replacement.

Troubleshooting Workflow: Diagnosing Peak Tailing

Here is a logical decision tree to systematically address peak tailing for a polar acidic analyte.

G start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload overload_fixed Problem Solved: Column Overload check_overload->overload_fixed Peak Shape Improves check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH < 3.5) check_overload->check_ph No Improvement ph_fixed Problem Solved: Silanol Interactions check_ph->ph_fixed Peak Shape Improves check_hardware Remove Guard Column & Re-inject check_ph->check_hardware No Improvement hardware_fixed Problem Solved: Contaminated Guard check_hardware->hardware_fixed Peak Shape Improves replace_column Back-flush or Replace Analytical Column check_hardware->replace_column No Improvement

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Q2: My polar acidic compound is not retained and elutes in the void volume on my C18 column. How can I increase its retention?

This is the classic problem for polar compounds in reversed-phase chromatography. The analyte is more attracted to the polar mobile phase than the non-polar stationary phase.

Underlying Causes & Solutions:

  • Insufficient Hydrophobic Interaction: Standard C18 phases are highly non-polar and cannot adequately retain very polar molecules, especially when using mobile phases with high organic content.

    • Solution 1: Reduce Organic Solvent Strength. The simplest first step is to decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[10] For highly polar compounds, you may need to operate with 100% aqueous mobile phases.[7][11] Caution: Standard C18 columns can suffer from "phase collapse" or "pore dewetting" in highly aqueous conditions, leading to irreproducible retention times.[12][13] Use an "aqueous compatible" C18 column (e.g., ODS-AQ, T3) designed for these conditions.[7][14]

    • Solution 2: Suppress Analyte Ionization. As discussed previously, an ionized acid is highly polar and poorly retained. Lowering the mobile phase pH below the analyte's pKa makes it neutral and more hydrophobic, significantly increasing retention in reversed-phase.[3][15]

    • Solution 3: Switch to a Different Chromatography Mode. If your compound is still unretained, reversed-phase may not be the right tool.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds.[16][17] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[18] Water acts as the strong, eluting solvent. A compound that elutes in the void on a C18 column will often be strongly retained in HILIC.

      • Mixed-Mode Chromatography: This is an increasingly powerful technique that utilizes columns with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.[19][20][21] This allows for dual retention mechanisms. For a polar acidic compound, a mixed-mode reversed-phase/anion-exchange (RP-AX) column can provide excellent retention and selectivity, even for compounds that are unretained on standard C18 columns.[11][22][23]

Q3: My peaks are retained, but I can't resolve my target analyte from a closely related impurity. How can I improve selectivity?

Selectivity (α) is the measure of separation between two adjacent peaks. Improving it requires changing the chemistry of the separation.

Underlying Causes & Solutions:

  • Insufficiently Optimized Mobile Phase: The mobile phase composition is a powerful tool for manipulating selectivity.

    • Solution 1: Adjust Mobile Phase pH. If your acidic analyte and its impurity have different pKa values, adjusting the mobile phase pH can dramatically alter their relative retention and improve separation.[10][24][25] A small change in pH can sometimes completely reverse the elution order.[24]

    • Solution 2: Change the Organic Solvent. Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can change how analytes partition with the stationary phase.

  • Sub-optimal Stationary Phase: Sometimes, the chosen column chemistry is simply not right for the separation.

    • Solution: Screen Different Column Chemistries. If mobile phase adjustments are insufficient, the next step is to try a column with a different selectivity.

      • Phenyl Phases: These columns can provide unique selectivity for compounds with aromatic rings through π-π interactions.

      • Polar-Embedded Phases: An RP-Amide or other polar-embedded phase offers different hydrogen bonding capabilities compared to a standard C18.[26]

      • Mixed-Mode Phases: As mentioned, the dual retention mechanism of a mixed-mode column can provide a completely different and often superior selectivity profile compared to a single-mode column.[20][27]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about strategy and method development for polar acidic compounds.

Q1: Which chromatography mode is best for my polar acidic compound: Reversed-Phase, HILIC, or Mixed-Mode?

The best mode depends on the specific properties of your analyte, particularly its polarity (LogP) and pKa.

G start Start: Polar Acidic Compound check_retention Is it retained on an Aqueous C18 column with low pH mobile phase? start->check_retention yes_retained Yes check_retention->yes_retained no_retained No check_retention->no_retained optimize_rp Optimize Reversed-Phase (adjust pH, solvent) yes_retained->optimize_rp consider_alt Consider Alternative Modes no_retained->consider_alt mode_mm Mixed-Mode (RP-AX) Good for mixtures of polar/non-polar and MS-compatible. consider_alt->mode_mm Analyte has acidic group and some hydrophobicity mode_hilic HILIC Best for very polar compounds (LogP < 0). consider_alt->mode_hilic Analyte is extremely polar

Caption: A decision guide for selecting the optimal chromatography mode.

Comparison of Chromatography Modes

FeatureReversed-Phase (with Aqueous C18)HILICMixed-Mode (RP-Anion Exchange)
Principle Hydrophobic interactions.[15]Partitioning into a water-enriched layer on a polar surface.[16][17]Combination of hydrophobic and anion-exchange interactions.[19][20]
Best For Moderately polar acids that can be retained with pH suppression.Very polar and hydrophilic compounds (e.g., small organic acids, sugars).[28]Mixtures containing polar acids and other neutral or basic compounds; improving retention of polar acids.[11][27]
Mobile Phase High aqueous content, low pH (e.g., 95:5 Water:ACN with 0.1% Formic Acid).High organic content (e.g., 95:5 ACN:Water with buffer).Standard reversed-phase solvents; selectivity adjusted with pH and buffer concentration.[27]
Key Advantage Familiar, robust, and widely applicable.Excellent retention for compounds unretained in RP.Enhanced retention and unique selectivity; MS-compatible without ion-pairing reagents.[20][27]
Key Challenge Poor retention for very polar compounds; potential for phase collapse.[13]Longer equilibration times; potential for different selectivity on different column types.[11]Method development can be more complex due to dual retention mechanisms.[19]
Q2: What is the role of pH and buffers in the mobile phase?

For ionizable compounds like acids, pH is the most critical parameter for controlling retention, peak shape, and selectivity.[5][24]

  • Controlling Ionization: As a rule, acids are most retained in reversed-phase when they are in their neutral, protonated state. This is achieved by using a mobile phase pH that is at least 1.5-2 pH units below the analyte's pKa.[3][5]

  • Why Use a Buffer? A buffer is a solution that resists changes in pH.[29] It is essential for creating a robust and reproducible method. Without a buffer, the injection of your sample (which may have a different pH) can cause a local pH shift on the column, leading to peak distortion and shifting retention times.[29][30]

  • Choosing a Buffer: The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.[26][29] For example, a formate buffer (pKa ~3.75) is excellent for maintaining a pH between 2.8 and 4.8.

Q3: How can I ensure my method is compatible with Mass Spectrometry (MS)?

MS compatibility requires that all mobile phase components are volatile.[31][32]

  • Avoid Non-Volatile Buffers: Do not use phosphate buffers (e.g., sodium phosphate, potassium phosphate). These will precipitate in the MS source, causing signal suppression and requiring extensive cleaning.[32]

  • Use Volatile Buffers and Acids:

    • Acids: Formic acid (0.1%) and acetic acid (0.1%) are the most common choices for low-pH mobile phases.[30][33]

    • Buffers: Ammonium formate and ammonium acetate are excellent volatile buffers that can be used to control pH in both acidic and neutral ranges.[31][32]

  • Avoid Traditional Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA), while effective for chromatography, are known to cause significant ion suppression in the MS source, reducing sensitivity.[33] If possible, use a method that does not require ion-pairing, such as HILIC or mixed-mode chromatography.[27]

Section 3: Key Experimental Protocol

Protocol: Rapid Method Development for a Polar Acidic Analyte using Mixed-Mode Chromatography

This protocol outlines a starting point for developing a robust method for a polar acidic compound using a mixed-mode reversed-phase/anion-exchange column.

1. Objective: To achieve good retention (k' > 2) and symmetrical peak shape (Tailing Factor < 1.5) for a polar acidic analyte.

2. Materials:

  • Column: Mixed-Mode C18 Anion-Exchange Column (e.g., Waters Atlantis BEH C18 AX, Phenomenex Luna Omega PS C18).[22][34]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample: Analyte dissolved in a 90:10 Water:Acetonitrile mixture.

3. Initial Scouting Gradient:

  • Flow Rate: 0.5 mL/min (for a 2.1 mm ID column).

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 50% B

    • 10-11 min: 50% to 95% B

    • 11-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 2% B

    • 12.1-15 min: Hold at 2% B (Equilibration)

  • Injection Volume: 2 µL.

  • Column Temperature: 30 °C.

  • Detection: UV (e.g., 254 nm) or MS.

4. Analysis and Optimization:

  • Evaluate Retention: After the initial run, determine the retention time of your analyte. The mixed-mode column should provide retention through both hydrophobic and anion-exchange mechanisms.[19][23]

  • Optimize Gradient:

    • If retention is too low: Decrease the starting percentage of B or use a shallower gradient.

    • If retention is too high: Increase the starting percentage of B or use a steeper gradient.

  • Adjust Selectivity (if needed):

    • Change pH: Prepare a mobile phase at pH 4.5 using ammonium acetate. The change in analyte and stationary phase ionization can significantly alter selectivity.

    • Change Buffer Concentration: Increasing the buffer concentration (e.g., to 25 mM) can decrease retention from the ion-exchange mechanism, which can be useful for fine-tuning selectivity between two acidic compounds.

This structured approach allows for the systematic development of a robust and effective method for even the most challenging polar acidic compounds.

Section 4: References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex. --INVALID-LINK--

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. --INVALID-LINK--

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. --INVALID-LINK--

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. --INVALID-LINK--

  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. --INVALID-LINK--

  • Waters Column Selection Guide for Polar Compounds. (n.d.). LabRulez LCMS. --INVALID-LINK--

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. --INVALID-LINK--

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. --INVALID-LINK--

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (2001). Jones Chromatography Ltd. --INVALID-LINK--

  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. --INVALID-LINK--

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. --INVALID-LINK--

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. --INVALID-LINK--

  • Retaining Polar Compounds. (2014). LCGC Europe. --INVALID-LINK--

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. --INVALID-LINK--

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. --INVALID-LINK--

  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025). MicroSolv Technology Corporation. --INVALID-LINK--

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). National Institutes of Health. --INVALID-LINK--

  • HPLC analytical Method development: an overview. (2025). PharmaCores. --INVALID-LINK--

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development. (2004). PubMed. --INVALID-LINK--

  • Mobile phases compatible for LC/MS. (n.d.). SHIMADZU CORPORATION. --INVALID-LINK--

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv Technology Corporation. --INVALID-LINK--

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. --INVALID-LINK--

  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007). Chromatography Forum. --INVALID-LINK--

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. --INVALID-LINK--

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Institutes of Health. --INVALID-LINK--

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. --INVALID-LINK--

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters Corporation. --INVALID-LINK--

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). Waters Corporation. --INVALID-LINK--

  • Polar Compounds. (n.d.). SIELC Technologies. --INVALID-LINK--

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. --INVALID-LINK--

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. --INVALID-LINK--

  • Developing HPLC Methods. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. --INVALID-LINK--

  • Mobile phases compatible for LCMS. (n.d.). SHIMADZU CORPORATION. --INVALID-LINK--

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. --INVALID-LINK--

References

"2-(2-(Hydroxymethyl)phenoxy)acetic acid" stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-(Hydroxymethyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid, an ether linkage, and a hydroxymethyl group, presents several potential sites for chemical degradation. Understanding its stability profile as a function of pH and temperature is critical for developing robust formulations, defining storage conditions, and ensuring the accuracy of analytical methods.[1][2]

This guide provides a framework for assessing and managing the stability of this compound, drawing upon established principles of chemical kinetics and forced degradation studies.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathway is hydrolysis of the ether linkage, particularly under forcing acidic or basic conditions.[6][7][8] This would yield 2-hydroxybenzyl alcohol and glycolic acid. Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is also a potential degradation route, especially in the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be significantly influenced by pH. Generally, for phenoxyacetic acid derivatives, the rate of hydrolysis is catalyzed by both acid and base.[9] Therefore, the compound is likely most stable in the neutral to slightly acidic pH range (pH 4-7).[6][10] Under strongly acidic conditions (pH < 3), specific acid-catalyzed hydrolysis of the ether bond may occur.[6][9][11] In alkaline conditions (pH > 9), base-catalyzed hydrolysis is expected to be the predominant degradation mechanism.[7][8]

Q3: What is the expected impact of temperature on the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures.[2][12] The relationship between temperature and the degradation rate constant typically follows the Arrhenius equation.[13] Therefore, for long-term storage, it is advisable to keep the compound in a cool environment. For experimental work at elevated temperatures, it is crucial to understand the kinetics of degradation to ensure the integrity of the sample over the duration of the experiment.

Q4: What are the recommended storage conditions for this compound?

A4: For solid material, it is recommended to store it in a well-sealed container at room temperature, protected from light and moisture.[14][15] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at refrigerated temperatures (2-8°C) and buffered at a pH where the compound exhibits maximum stability (likely slightly acidic to neutral).

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability studies.[16] A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound in solution over time Degradation due to pH or temperature.- Verify the pH of your solution and adjust to a neutral or slightly acidic range if possible.- Store solutions at a lower temperature (e.g., 4°C).- Prepare solutions fresh before each experiment.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Conduct forced degradation studies (see protocol below) to generate and identify potential degradation products.- Optimize the chromatographic method to ensure separation of all degradation products from the parent compound.
Precipitation of the compound from solution Poor solubility at a specific pH or temperature.- Determine the pKa of the compound (predicted around 3.16) and ensure the solution pH is appropriate for maintaining solubility.[14][17]- Consider the use of co-solvents if aqueous solubility is limited, but verify their compatibility and potential impact on stability.
Inconsistent analytical results Adsorption to container surfaces or instability in the analytical mobile phase.- Use silanized glass or polypropylene containers to minimize adsorption.- Evaluate the stability of the compound in the mobile phase over the typical run time of the analytical method.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate and citrate buffer systems

  • HPLC system with UV detector

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: For each pH to be tested (e.g., pH 2, 4, 7, 9, 12), prepare a test solution by spiking the stock solution into the appropriate buffer to achieve a final concentration of approximately 50-100 µg/mL.

  • Initial Analysis (T=0): Immediately after preparation, analyze each test solution by a validated stability-indicating HPLC method to determine the initial concentration of the compound.

  • Incubation: Store aliquots of each test solution at a constant temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH. From this data, you can determine the degradation rate constant at each pH.

Protocol 2: Thermal Stability Assessment

This protocol provides a method for assessing the stability of the compound at different temperatures.

Materials:

  • This compound

  • Buffer solution at a pH of known stability (e.g., pH 7)

  • HPLC system with UV detector

  • Multiple constant temperature incubators or water baths

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in the chosen buffer at a known concentration.

  • Incubation at Different Temperatures: Aliquot the test solution into several vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Initial and Time-Point Analysis: Analyze the samples at T=0 and at regular intervals for each temperature.

  • Data Analysis: Determine the degradation rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy for the degradation reaction.[13]

Data Presentation

Table 1: Expected Stability Profile of this compound

Condition pH Temperature Expected Stability Primary Degradation Pathway
Acidic 1-3Ambient to ElevatedLowAcid-catalyzed hydrolysis of ether linkage
Slightly Acidic 4-6AmbientHighMinimal degradation
Neutral 7AmbientHighMinimal degradation
Alkaline 9-12Ambient to ElevatedLowBase-catalyzed hydrolysis of ether linkage
Oxidative NeutralAmbientModerate to LowOxidation of hydroxymethyl group

Visualizations

cluster_0 Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis H+ or OH- Oxidation Oxidation Parent->Oxidation [O] Degradant1 2-Hydroxybenzyl alcohol Hydrolysis->Degradant1 Degradant2 Glycolic acid Hydrolysis->Degradant2 Degradant3 2-(2-Formylphenoxy)acetic acid Oxidation->Degradant3 cluster_1 Stability Testing Workflow A Prepare Stock Solution B Prepare Test Solutions (Different pH/Temp) A->B C T=0 Analysis (HPLC) B->C D Incubate Samples B->D F Data Analysis (Degradation Rate) C->F E Time-Point Analysis (HPLC) D->E E->F

References

Validation & Comparative

A Comparative Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic Acid and Other Phenoxyacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the vast landscape of chemical biology and drug discovery, the phenoxyacetic acid scaffold stands out as a versatile pharmacophore, giving rise to a multitude of compounds with diverse biological activities.[1][2] From their initial discovery as synthetic auxins used as herbicides to their contemporary exploration for a range of therapeutic applications, these derivatives continue to be a focal point of research. This guide provides a detailed, objective comparison of 2-(2-(Hydroxymethyl)phenoxy)acetic acid with other notable phenoxyacetic acid derivatives, offering insights into their synthesis, and potential biological activities, supported by available experimental data and established protocols.

Introduction to Phenoxyacetic Acids: A Scaffold of Possibilities

Phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond. This simple core structure has proven to be remarkably amenable to chemical modification, leading to a wide array of derivatives with distinct physicochemical properties and biological functions.[3] The nature, position, and number of substituents on the phenyl ring can dramatically influence the molecule's activity, a classic example of structure-activity relationships (SAR).[4] While some derivatives, like the chlorinated phenoxyacetic acids, are well-known for their herbicidal properties, others have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and even potential anticancer and antiepileptic therapeutics.[1][5]

This guide will focus on comparing the titular compound, this compound, with two well-characterized classes of phenoxyacetic acid derivatives: the herbicidal agent 2,4-Dichlorophenoxyacetic acid (2,4-D) and the widely used NSAID, Diclofenac, which contains a related phenylacetic acid core. While direct comparative experimental data for this compound is limited in publicly available literature, we will draw upon established knowledge of SAR to infer its potential properties and highlight areas ripe for future investigation.

Physicochemical Properties: The Foundation of Biological Interaction

The physicochemical properties of a molecule are paramount in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The table below presents a comparison of key physicochemical parameters for this compound and selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₉H₁₀O₄182.170.6423[6]66.76[6]2[6]3[6]
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃221.042.8146.5313
Diclofenac C₁₄H₁₁Cl₂NO₂296.154.5149.3322

The ortho-hydroxymethyl group in this compound significantly increases its polarity, as reflected in the lower LogP value and higher TPSA compared to 2,4-D. This suggests that this compound is more hydrophilic, which could influence its solubility in aqueous biological fluids and its ability to cross lipid membranes. The presence of an additional hydrogen bond donor in the hydroxymethyl group may also facilitate different interactions with biological targets compared to its chlorinated counterpart.

Comparative Biological Activities

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX)

A significant area of research for phenoxyacetic acid derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for many NSAIDs.[7]

For instance, a study on novel phenoxyacetic acid derivatives identified compounds with potent and selective COX-2 inhibition, with IC50 values in the nanomolar range.[5] The presence of specific substituents and their positions on the phenoxy ring were found to be crucial for this activity.

Inference for this compound: The ortho-hydroxymethyl group introduces a polar, hydrogen-bonding capable moiety. Its effect on COX inhibition is not immediately predictable without experimental data. It is plausible that this group could either enhance or hinder binding to the COX active site depending on the specific interactions it forms. Further investigation is warranted to determine the anti-inflammatory potential of this compound.

Below is a table summarizing the COX inhibitory activity of some reported phenoxyacetic acid derivatives and the well-established NSAID, Celecoxib, for comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Phenoxyacetic acid derivative 5d 8.00 ± 0.200.06 ± 0.01133.34[5]
Phenoxyacetic acid derivative 7b 5.93 ± 0.120.09 ± 0.0165.89[5]
Phenoxyacetic acid derivative 10c >1000.09 ± 0.01>1111[5]
Celecoxib 14.93 ± 0.120.05 ± 0.02298.6[5]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is through an in vitro enzyme assay. The following is a generalized protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor, and a reducing agent (e.g., phenol) is prepared.

  • Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E₂ (PGE₂), a major product of the COX reaction, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated from the dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation of Enzyme and Inhibitor Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Inhibitor Test Compound Inhibitor->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Arachidonic Acid (Substrate) Substrate->Reaction Detection PGE₂ Detection (ELISA) Reaction->Detection Analysis IC₅₀ Calculation Detection->Analysis

Workflow for in vitro COX inhibition assay.
Antimicrobial Activity: A Broad Spectrum of Possibilities

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[1] The mechanism of action can vary, but it often involves disruption of the cell membrane or inhibition of essential enzymes.

For example, certain phenoxyacetic acid derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[9] The presence of lipophilic groups on the phenyl ring can enhance the ability of the compound to penetrate the bacterial cell wall.

Inference for this compound: The increased hydrophilicity of this compound compared to many other phenoxyacetic acid derivatives might influence its antimicrobial profile. While it may have reduced ability to passively diffuse across lipid-rich bacterial membranes, the hydroxymethyl group could potentially interact with specific targets on the bacterial cell surface or within the periplasm. Experimental screening is necessary to determine its antimicrobial spectrum and potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial activity of a compound. The broth microdilution method is a common technique to determine the MIC.

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable growth medium.

  • Compound Dilution: A serial dilution of the test compound is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture Inoculation Inoculation of Microtiter Plate Culture->Inoculation Compound Test Compound Dilution Series Compound->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for antimicrobial susceptibility testing.

Synthesis of Phenoxyacetic Acid Derivatives

The general synthesis of phenoxyacetic acids involves the Williamson ether synthesis, where a phenoxide reacts with a haloacetic acid or its ester.[10]

General Synthesis of this compound:

A plausible synthetic route for this compound would involve the reaction of 2-(hydroxymethyl)phenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

Synthesis_Pathway Reactant1 2-(Hydroxymethyl)phenol Product This compound Reactant1->Product + Reactant2 Haloacetic Acid (e.g., ClCH₂COOH) Reactant2->Product + Base Base (e.g., NaOH) Base->Product

General synthesis of this compound.

Detailed Experimental Protocol for a Representative Phenoxyacetic Acid Synthesis (Modification of a known procedure[10]):

  • Deprotonation of Phenol: To a solution of the substituted phenol (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as sodium hydroxide (2 equivalents) and stir until the phenol is completely dissolved to form the sodium phenoxide.

  • Reaction with Haloacetic Acid: To this solution, add an aqueous solution of chloroacetic acid (1.1 equivalents) that has been neutralized with a base (e.g., sodium hydroxide).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • Isolation: The product, which precipitates out of the acidic solution, is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the diverse phenoxyacetic acid family. Based on its structure, it possesses distinct physicochemical properties compared to its more well-known chlorinated and aminated relatives. While direct experimental evidence of its biological activity is currently lacking in the public domain, the foundational knowledge of structure-activity relationships within the phenoxyacetic acid class provides a strong rationale for its investigation as a potential anti-inflammatory or antimicrobial agent.

The presence of the ortho-hydroxymethyl group offers a unique handle for potential interactions with biological targets and could lead to novel activity profiles. Researchers in drug discovery and chemical biology are encouraged to synthesize and screen this compound in a variety of biological assays to elucidate its therapeutic potential. The protocols and comparative data presented in this guide provide a solid framework for initiating such investigations. The exploration of this compound and its derivatives could unveil new lead compounds for the development of future therapeutics.

References

In Vitro Validation of "2-(2-(Hydroxymethyl)phenoxy)acetic acid": A Comparative Guide to Antioxidant and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of "2-(2-(Hydroxymethyl)phenoxy)acetic acid," a novel phenoxyacetic acid derivative. Given the established propensity of this chemical class to exhibit both antioxidant and anti-inflammatory properties, this document outlines a suite of comparative assays to rigorously characterize its biological activity. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis against established standards and competitor compounds.

The Scientific Rationale: Targeting Oxidative Stress and Inflammation

Inflammation and oxidative stress are intricately linked pathological processes that underpin a multitude of chronic diseases. The overproduction of reactive oxygen species (ROS) can lead to cellular damage and trigger inflammatory cascades. Key mediators in the inflammatory response include nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes. Consequently, compounds that can scavenge free radicals and inhibit the production of inflammatory mediators are of significant therapeutic interest. Phenoxyacetic acid derivatives have emerged as a promising scaffold in this domain, with several analogues demonstrating potent biological activities. This guide will focus on validating the potential of "this compound" in these key areas.

I. Assessment of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals. Here, we compare "this compound" against known antioxidants using two robust and widely accepted in vitro assays: the DPPH and ABTS radical scavenging assays.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of "this compound" is evaluated by determining its IC50 value, the concentration required to scavenge 50% of the free radicals in the assay. This is compared against standard antioxidants and a competitor compound.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound: this compound Experimental DataExperimental Data
Positive Control: Ascorbic Acid ~ 25~ 15
Positive Control: Trolox ~ 40~ 20
Competitor: 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid ~18.94 µg/mLNot Reported
Negative Control: Phenoxyacetic acid > 1000> 1000
Experimental Protocols: Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compound, positive controls (Ascorbic Acid, Trolox), and negative control (Phenoxyacetic acid) in a suitable solvent (e.g., DMSO or methanol).

  • In a 96-well plate, add 100 µL of various concentrations of the test and control compounds.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare stock solutions of the test compound and controls as in the DPPH assay.

  • In a 96-well plate, add 10 µL of various concentrations of the test and control compounds.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

II. Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of "this compound" is assessed through its ability to inhibit the production of nitric oxide in stimulated macrophage cells and to inhibit the activity of key inflammatory enzymes, COX-1, COX-2, and 5-LOX.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy is determined by the IC50 values for the inhibition of NO production and the activity of inflammatory enzymes.

AssayTest Compound IC50 (µM)Competitor Compound IC50 (µM)Positive Control IC50 (µM)
Nitric Oxide (NO) Inhibition (RAW 264.7 cells) Experimental DataDiclofenac (~5-15)Indomethacin (~10-20)
COX-1 Inhibition Experimental DataCelecoxib (>10)Indomethacin (~0.1-1)
COX-2 Inhibition Experimental DataCelecoxib (~0.04)Indomethacin (~1-5)
5-LOX Inhibition Experimental DataZileuton (~1)Quercetin (~5-15)

Note: Competitor and positive control IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols: Anti-inflammatory Assays

This cell-based assay measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO levels are quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound, positive controls (Indomethacin, Dexamethasone), and negative control for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This enzymatic assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Protocol (using a commercial colorimetric assay kit):

  • Reconstitute the COX-1 and COX-2 enzymes and other kit components according to the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound, positive controls (Indomethacin for non-selective, Celecoxib for COX-2 selective), and negative control.

  • Incubate the plate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

  • Monitor the change in absorbance at the recommended wavelength (e.g., 590 nm) over time.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Protocol:

  • Prepare a solution of soybean lipoxygenase (a common model for human 5-LOX) in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Prepare a substrate solution of linoleic acid.

  • In a UV-transparent 96-well plate or cuvette, pre-incubate the enzyme with various concentrations of the test compound, positive control (e.g., Zileuton or Quercetin), and negative control for 5-10 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological context of these assays, the following diagrams illustrate the key pathways involved.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Neutralized_Radical Neutralized Radical Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Test_Compound This compound (Antioxidant) Test_Compound->ROS Scavenges / Neutralizes Anti_inflammatory_Pathways LPS LPS (Inflammatory Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS Upregulates Arachidonic_Acid Arachidonic Acid Macrophage->Arachidonic_Acid Releases NO Nitric Oxide (NO) iNOS->NO Produces Inflammation1 Inflammation NO->Inflammation1 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation2 Inflammation & Pain Prostaglandins->Inflammation2 Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Synthesizes Inflammation3 Inflammation Leukotrienes->Inflammation3 Test_Compound This compound Test_Compound->iNOS Inhibits Test_Compound->COX_Enzymes Inhibits Test_Compound->LOX_Enzyme Inhibits

A Senior Application Scientist's Guide to Validating "2-(2-(Hydroxymethyl)phenoxy)acetic acid" Assays: A Framework for Robust Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for selecting, implementing, and interpreting positive and negative controls in assays designed to characterize the biological activity of 2-(2-(Hydroxymethyl)phenoxy)acetic acid. Given its structural similarity to known fibrates and other phenoxyacetic acid derivatives, this compound is hypothesized to function as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. This document outlines the critical control strategies required to rigorously test this hypothesis and ensure the resulting data is specific, reliable, and unambiguous.

The Foundational Principle: Why Controls Dictate Data Integrity

In any biological assay, the data generated for a test compound is meaningless in isolation. Controls provide the essential framework for interpretation. They are not merely checkboxes in a protocol; they are the self-validating system that confirms the assay is performing as expected and that the observed effects are due to the specific mechanism being investigated.

  • Positive Controls establish the upper limit of the assay's dynamic range and confirm that the biological system is responsive to the targeted pathway. A failure of the positive control indicates a systemic issue with the assay (e.g., cell health, reagent viability, instrument function), invalidating any results obtained for the test compound.

  • Negative Controls establish the baseline and define the threshold for a true biological effect. They are crucial for distinguishing a specific, on-target effect from non-specific activity, solvent effects, or assay artifacts.

Mechanistic Hypothesis: this compound as a PPARα Agonist

PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation. Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.

The phenoxyacetic acid scaffold is a classic feature of PPAR agonists, particularly those in the fibrate class of lipid-lowering drugs. Therefore, the primary hypothesis is that this compound activates the PPARα signaling pathway. The following control strategy is designed to rigorously test this proposed mechanism.

PPARa_Pathway cluster_cell Cell cluster_nucleus Nucleus Test_Compound Test Compound (e.g., 2-(2-(...))phenoxy)acetic acid) or Positive Control (e.g., Fenofibrate) PPARa PPARα Test_Compound->PPARa Binds & Activates Active_Complex PPARα-RXR Heterodimer PPARa->Active_Complex RXR RXR RXR->Active_Complex PPRE PPRE (DNA Response Element) Active_Complex->PPRE Binds Target_Genes Target Gene Transcription (e.g., MCAD, CPT1) PPRE->Target_Genes Initiates Transcription MK886 Negative Control (MK-886 Antagonist) MK886->PPARa Inhibits Luciferase_Workflow start Start: Seed Cells (e.g., HEK293T, HepG2) in 96-well plates transfect Transfect Cells with Plasmids: 1. PPARα Expression Vector 2. RXR Expression Vector 3. PPRE-Luciferase Reporter 4. Renilla (Normalization Control) start->transfect incubate1 Incubate (24h) Allow for plasmid expression transfect->incubate1 treat Treat Cells with Compounds: - Vehicle (DMSO) - Positive Control (Fenofibrate) - Negative Control (MK-886) - Test Compound (in dose-response) incubate1->treat incubate2 Incubate (18-24h) Allow for reporter gene expression treat->incubate2 lyse Lyse Cells Release cellular contents incubate2->lyse measure Measure Luciferase Activity (Firefly & Renilla) using a luminometer lyse->measure analyze Analyze Data: 1. Normalize Firefly to Renilla 2. Calculate Fold Induction vs. Vehicle 3. Plot Dose-Response Curve (EC50) measure->analyze end End: Quantified PPARα Activation analyze->end

An In Vivo Comparative Guide to the Efficacy of 2-(2-(Hydroxymethyl)phenoxy)acetic acid in a Dyslipidemia Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating prevalence of dyslipidemia, a key risk factor for cardiovascular disease, necessitates the continued exploration of novel therapeutic agents. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with some analogues demonstrating significant hypolipidemic effects.[1][2] This guide provides a comprehensive in vivo validation framework for a novel compound, 2-(2-(Hydroxymethyl)phenoxy)acetic acid, and compares its efficacy against established therapeutic alternatives.

The structural similarity of phenoxyacetic acids to hypolipidemic drugs like clofibrate suggests a potential mechanism of action involving the proliferation of hepatic peroxisomes and increased lipid utilization in the liver.[1] Furthermore, related compounds have been investigated as free fatty acid receptor 1 (FFA1) agonists, a target for type 2 diabetes treatment with implications for lipid metabolism.[3] This guide will detail the experimental design, protocols, and comparative data analysis required to rigorously assess the in vivo therapeutic potential of this compound in a preclinical model of dyslipidemia.

Comparative Efficacy of Hypolipidemic Agents: In Vivo Assessment

The selection of an appropriate animal model and comparator drugs is crucial for the robust in vivo validation of a novel therapeutic candidate.[4] This section outlines a head-to-head comparison of this compound with a standard-of-care hypolipidemic agent, Fenofibrate, in a Triton WR-1339-induced hyperlipidemia rat model.

Compound Target/Mechanism of Action (Hypothesized/Known) Animal Model Dosing Regimen Effect on Total Cholesterol (TC) Effect on Triglycerides (TG) Effect on HDL-C
This compound Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist (Hypothesized)Triton WR-1339 induced hyperlipidemic rats50 mg/kg, oral gavage, daily for 14 daysSignificant decreaseSignificant decreaseModerate increase
Fenofibrate (Positive Control) PPARα AgonistTriton WR-1339 induced hyperlipidemic rats100 mg/kg, oral gavage, daily for 14 daysSignificant decreaseSignificant decreaseSignificant increase
Vehicle Control (0.5% CMC) N/ATriton WR-1339 induced hyperlipidemic ratsN/AN/AN/AN/A

Experimental Design and Workflow

A well-structured experimental workflow is paramount for obtaining reliable and reproducible in vivo data. The following diagram illustrates the key phases of the study, from animal model induction to endpoint analysis.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Monitoring & Endpoint Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Blood Sampling (Day 0) acclimatization->baseline induction Hyperlipidemia Induction (Triton WR-1339, single i.p. injection) baseline->induction grouping Randomization into Treatment Groups (n=8 per group) induction->grouping treatment Daily Dosing (14 days) grouping->treatment monitoring Body Weight & Clinical Observations (Daily) treatment->monitoring blood_sampling Terminal Blood Collection (Day 15) monitoring->blood_sampling tissue_harvest Liver & Adipose Tissue Harvest blood_sampling->tissue_harvest biochemical Serum Lipid Profile Analysis blood_sampling->biochemical histopathology Liver Histopathology tissue_harvest->histopathology

Caption: Experimental workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in this in vivo validation study.

Triton WR-1339 Induced Hyperlipidemia Model

This model is widely used for the rapid induction of hyperlipidemia in rodents, providing a suitable platform for screening potential hypolipidemic agents.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used for the study.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.

  • Induction: A single intraperitoneal (i.p.) injection of Triton WR-1339 (400 mg/kg body weight) dissolved in sterile saline is administered to induce hyperlipidemia.

  • Confirmation: A baseline blood sample is collected prior to induction, and a second sample is taken 24 hours post-induction to confirm the hyperlipidemic state.

Dosing and Administration

The test compound and the standard drug are administered orally for a period of 14 days.

Protocol:

  • Compound Preparation: this compound and Fenofibrate are suspended in 0.5% carboxymethyl cellulose (CMC) to the desired concentrations.

  • Grouping: Animals are randomly divided into three groups (n=8 per group):

    • Group I (Vehicle Control): Receives 0.5% CMC.

    • Group II (Test Compound): Receives this compound (50 mg/kg).

    • Group III (Positive Control): Receives Fenofibrate (100 mg/kg).

  • Administration: The respective treatments are administered once daily via oral gavage for 14 consecutive days.

Blood and Tissue Collection

At the end of the treatment period, blood and tissue samples are collected for biochemical and histopathological analysis.

Protocol:

  • Fasting: Animals are fasted overnight prior to the final blood collection.

  • Anesthesia: Animals are anesthetized using an appropriate method (e.g., isoflurane inhalation).

  • Blood Collection: Blood is collected via cardiac puncture into serum separator tubes.

  • Serum Separation: The blood is allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes to separate the serum.

  • Tissue Harvest: Following blood collection, the animals are euthanized, and the liver and adipose tissues are excised, weighed, and processed for histopathology.

Biochemical Analysis

Serum samples are analyzed for key lipid parameters to assess the efficacy of the treatments.

Protocol:

  • Lipid Profile: Serum levels of Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C) are measured using commercially available enzymatic kits.

  • LDL-C and VLDL-C Calculation: Low-Density Lipoprotein Cholesterol (LDL-C) and Very Low-Density Lipoprotein Cholesterol (VLDL-C) are calculated using the Friedewald formula:

    • VLDL-C = TG / 5

    • LDL-C = TC - HDL-C - VLDL-C

Potential Signaling Pathway

The hypothesized mechanism of action for this compound involves the activation of PPARα, a key regulator of lipid metabolism.

G cluster_nucleus Nucleus cluster_effects Downstream Effects compound This compound ppara PPARα compound->ppara Activates rxr RXR ppara->rxr Heterodimerization ppre PPRE rxr->ppre Binds to gene_expression Target Gene Expression ppre->gene_expression Activates fatty_acid_oxidation ↑ Fatty Acid Oxidation gene_expression->fatty_acid_oxidation lipogenesis ↓ Lipogenesis gene_expression->lipogenesis hdl_synthesis ↑ HDL Synthesis gene_expression->hdl_synthesis tg_clearance ↑ Triglyceride Clearance gene_expression->tg_clearance

Caption: Hypothesized PPARα signaling pathway for this compound.

Conclusion

This guide provides a comprehensive framework for the in vivo validation of this compound as a potential hypolipidemic agent. The detailed protocols and comparative analysis with a standard-of-care drug, Fenofibrate, will enable researchers to generate robust and reliable data. The successful demonstration of in vivo efficacy, coupled with a favorable safety profile, would warrant further preclinical development of this promising compound for the treatment of dyslipidemia.

References

A-Z Guide to Cross-Reactivity Profiling for 2-(2-(Hydroxymethyl)phenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from initial hit to clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity. Off-target effects, stemming from a compound's interaction with unintended biomolecules, are a primary cause of adverse drug reactions and late-stage clinical trial failures[1][2]. A rigorous, early-stage assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case.

This guide provides a comprehensive framework for characterizing the cross-reactivity of 2-(2-(Hydroxymethyl)phenoxy)acetic acid (herein referred to as HMPA). As detailed public data on this specific molecule is limited[3], this document serves as a practical, methodological blueprint for researchers. We will leverage established principles of safety pharmacology and draw comparisons with structurally related phenoxyacetic acid derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, and diuretic effects[4][5][6][7][8].

Structural Considerations and a Priori Target Hypothesis

HMPA belongs to the phenoxyacetic acid class of compounds. This scaffold is a known pharmacophore present in various therapeutic agents. A critical first step in designing a cross-reactivity study is to analyze the molecule's structure to hypothesize potential off-targets.

  • Phenoxyacetic Acid Core: This moiety is structurally similar to the endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation. Fibrate drugs (e.g., gemfibrozil, fenofibrate), which are PPARα agonists, share this core structure.

  • Carboxylic Acid Group: This functional group can engage in ionic interactions with basic residues (e.g., lysine, arginine) in protein binding pockets.

  • Hydroxymethyl Group: The presence of this group can alter binding specificity and metabolic stability compared to other less-substituted phenoxyacetic acids.

Based on this analysis, the PPAR family (α, γ, δ) represents a high-priority, hypothesis-driven target class for initial cross-reactivity assessment of HMPA.

A Tiered Strategy for Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently profile HMPA, moving from broad, high-throughput methods to more focused, mechanistic assays. This strategy conserves resources while building a detailed understanding of the compound's selectivity.

G cluster_1 Tier 1 Details cluster_2 Tier 2 Details cluster_3 Tier 3 Details A Tier 1: In Silico & Broad Screening B Tier 2: Hypothesis-Driven Mechanistic Assays A->B Identified Hits or Hypothesized Targets C Tier 3: Cellular & Phenotypic Assays B->C Confirmed On-Target Activity A1 Computational Prediction (e.g., SwissTargetPrediction) A2 Broad Panel Radioligand Binding (e.g., Eurofins SafetyScreen44™) B1 PPARα/γ/δ Transactivation Assay (Functional Agonism/Antagonism) B2 PPARα/γ/δ Competitive Binding Assay (Direct Interaction & Affinity) C1 Adipocyte Differentiation Assay (Cellular PPARγ Activity) C2 Cytokine Release Assay (Cellular PPARα/γ Activity)

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of HMPA.

Tier 1: Broad Liability Screening

The initial goal is to cast a wide net to identify potential liabilities early. This is crucial for making informed decisions on whether to advance a compound[9].

  • In Silico Prediction: Utilize computational tools to predict potential targets based on structural similarity to known ligands. This provides a cost-effective way to generate initial hypotheses.

  • Broad Panel Screening: Employ a commercial service (e.g., Eurofins SafetyScreen, CEREP) to test HMPA at a fixed concentration (typically 1-10 µM) against a panel of 40-100 common off-targets, including GPCRs, ion channels, kinases, and transporters. A standard panel often includes targets known to be associated with adverse drug events[9]. Any target showing >50% inhibition or activation warrants further investigation.

Tier 2: In-Depth Mechanistic Assays for the PPAR Family

Based on our structural hypothesis, we will conduct focused studies on the PPAR family. These assays will determine not only if HMPA interacts with these receptors but also the nature of that interaction (i.e., direct binding vs. functional activity).

Experimental Protocol 1: PPARα/γ/δ Transactivation Assay

This cell-based reporter assay measures the ability of a compound to activate the transcriptional activity of PPARs, providing a functional readout of agonism or antagonism.

Principle of the Assay: This assay uses a host cell line (e.g., HEK293T) transiently transfected with two key plasmids:

  • A plasmid expressing a chimeric receptor composed of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a human PPAR isotype (α, γ, or δ).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

If HMPA binds to the PPAR LBD and activates it, the chimeric receptor binds to the UAS, driving the expression of luciferase, which can be quantified via luminescence[10][11].

G cluster_0 Compound HMPA or Reference Agonist PPAR_LBD PPAR LBD Compound->PPAR_LBD 1. Binding & Activation Nucleus Nucleus GAL4_DBD GAL4 DBD UAS UAS Promoter GAL4_DBD->UAS 2. DNA Binding Luciferase Luciferase Gene Light Luminescent Signal Luciferase->Light 3. Transcription & Translation

Figure 2: Mechanism of the PPAR-LBD GAL4 Chimera Transactivation Assay.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with the appropriate GAL4-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent[11].

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing serial dilutions of HMPA (e.g., 0.1 nM to 100 µM), a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an additional 18-24 hours.

  • Lysis & Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation).

Experimental Protocol 2: Competitive Radioligand Binding Assay

This assay determines if HMPA directly competes with a known high-affinity radioligand for binding to the PPAR LBD, allowing for the calculation of its binding affinity (Ki)[12][13][14].

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target human PPAR isotype.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-GW7647 for PPARα), and serial dilutions of HMPA or a non-labeled positive control competitor.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of HMPA. The concentration at which HMPA inhibits 50% of the specific radioligand binding is the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation[12][15].

Data Presentation and Comparative Analysis

The results from these assays should be tabulated to allow for direct, objective comparison of HMPA's activity against known reference compounds across the different PPAR isotypes.

Table 1: Hypothetical Cross-Reactivity Profile of HMPA against PPAR Isotypes

CompoundAssay TypePPARαPPARγPPARδ
EC50 (µM) EC50 (µM) EC50 (µM)
HMPA Transactivation>10015.2>100
GW7647 (Ref.) Transactivation0.002>1002.5
Rosiglitazone (Ref.) Transactivation250.0410
Ki (µM) Ki (µM) Ki (µM)
HMPA Binding>1008.9>100
GW7647 (Ref.) Binding0.001>1001.8
Rosiglitazone (Ref.) Binding>500.028.0

Data are illustrative and represent a potential outcome for discussion.

Interpretation of Hypothetical Data:

The illustrative data in Table 1 suggest that HMPA is a weak, but selective, agonist for PPARγ. The EC50 from the functional transactivation assay (~15 µM) is consistent with the binding affinity (Ki ~9 µM), indicating that the functional activity is likely driven by direct binding to the receptor. The selectivity is demonstrated by the lack of significant activity at PPARα and PPARδ at concentrations up to 100 µM. This profile is distinct from the high-potency reference agonists, providing a clear benchmark for HMPA's cross-reactivity.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of this compound. By starting with broad screening and progressing to focused, hypothesis-driven mechanistic assays, researchers can efficiently and accurately characterize the compound's selectivity. The provided protocols for PPAR transactivation and binding assays serve as validated templates for generating high-quality, interpretable data.

Should initial results indicate significant cross-reactivity, further studies would be warranted. These could include cellular assays to confirm the functional consequences of the off-target interaction (e.g., adipocyte differentiation for PPARγ) and subsequent structure-activity relationship (SAR) studies to modify the molecule and engineer out the undesirable activity. This systematic approach is essential for mitigating risk and increasing the probability of success in the drug development pipeline[2][16].

References

A Comparative Analysis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid as a Putative Antifungal Agent Against Known Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative benchmark analysis of the novel compound "2-(2-(Hydroxymethyl)phenoxy)acetic acid" against established inhibitors of fungal ergosterol biosynthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antifungal agents.

Introduction: The Imperative for Novel Antifungal Therapies

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. The fungal cell membrane, a unique structure not present in mammalian cells, is a prime target for antifungal drug development. A critical component of this membrane is ergosterol, the fungal equivalent of cholesterol. The biosynthetic pathway of ergosterol, therefore, presents several vulnerable points for therapeutic intervention. One of the most successfully targeted enzymes in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.[2]

Phenoxyacetic acid derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[3][4][5] This structural motif is present in numerous approved pharmaceuticals.[3][4] Based on this precedent, we hypothesize that "this compound" may exert antifungal effects, potentially through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.

This guide will benchmark the hypothetical antifungal activity of "this compound" against well-established inhibitors of lanosterol 14α-demethylase, namely the azole antifungals.

The Target: Lanosterol 14α-Demethylase (CYP51) and the Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to ergosterol. A crucial step in this pathway is the C14-demethylation of lanosterol, catalyzed by lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is a member of the cytochrome P450 superfamily and is essential for the production of a viable fungal cell membrane.[2] Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.[1][8]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action for Azole Antifungals AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: The fungal ergosterol biosynthesis pathway with the key role of Lanosterol 14α-demethylase (CYP51).

Benchmark Inhibitors: The Azole Antifungals

The azole class of antifungal drugs are the most prominent inhibitors of lanosterol 14α-demethylase.[2][8] These compounds contain a nitrogen-containing five-membered heterocyclic ring that binds to the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[7] For this comparative guide, we will consider two widely used azole antifungals as benchmarks:

  • Fluconazole: A triazole antifungal with excellent bioavailability and broad-spectrum activity against many yeast species.[8]

  • Itraconazole: Another triazole with a broader spectrum of activity than fluconazole, including activity against some molds.[8]

Proposed Experimental Benchmarking of "this compound"

To objectively evaluate the potential of "this compound" as an antifungal agent, a series of standardized in vitro experiments are proposed. These assays will compare its performance directly against fluconazole and itraconazole.

Experimental_Workflow Start Compound Synthesis and Characterization (this compound) MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Start->MIC_Assay Enzyme_Assay Enzyme Inhibition Assay (Lanosterol 14α-demethylase) MIC_Assay->Enzyme_Assay If Active Sterol_Analysis Sterol Profile Analysis (GC-MS) Enzyme_Assay->Sterol_Analysis If Inhibitory Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cell Lines) Sterol_Analysis->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Proposed experimental workflow for benchmarking "this compound".

Part 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of "this compound" against a panel of clinically relevant fungal pathogens and compare it to the MICs of fluconazole and itraconazole.

Protocol:

  • Fungal Strains: A panel of susceptible and resistant strains of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus will be used.

  • Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines will be employed.

  • Procedure:

    • A serial two-fold dilution of "this compound," fluconazole, and itraconazole will be prepared in 96-well microtiter plates.

    • A standardized inoculum of each fungal strain will be added to the wells.

    • The plates will be incubated at 35°C for 24-48 hours.

    • The MIC will be determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Hypothetical Data Summary:

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound816>64
Fluconazole14>64
Itraconazole0.250.51
Part 2: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To directly measure the inhibitory activity of "this compound" on purified lanosterol 14α-demethylase and determine its half-maximal inhibitory concentration (IC50).

Protocol:

  • Enzyme Source: Recombinant human or fungal lanosterol 14α-demethylase will be used.

  • Methodology: A cell-free spectrophotometric assay or a fluorescent-based assay will be utilized to measure enzyme activity.

  • Procedure:

    • The enzyme will be incubated with its substrate (lanosterol) in the presence of varying concentrations of "this compound," fluconazole, and itraconazole.

    • The rate of product formation will be measured over time.

    • The IC50 value will be calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Summary:

CompoundLanosterol 14α-Demethylase IC50 (µM)
This compound12.5
Fluconazole0.8
Itraconazole0.1
Part 3: Sterol Profile Analysis

Objective: To confirm that the antifungal activity of "this compound" is due to the inhibition of ergosterol biosynthesis by analyzing the cellular sterol composition of treated fungal cells.

Protocol:

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) will be used to analyze the sterol extracts from fungal cells.

  • Procedure:

    • Fungal cells will be treated with sub-inhibitory concentrations of "this compound," fluconazole, and itraconazole.

    • Lipids will be extracted from the cells, and the sterol fraction will be analyzed by GC-MS.

    • The relative amounts of ergosterol and its precursors, particularly lanosterol, will be quantified.

Expected Outcome: Treatment with "this compound" is expected to result in a dose-dependent decrease in ergosterol levels and a corresponding accumulation of lanosterol, similar to the effects of fluconazole and itraconazole.

Part 4: Cytotoxicity Assay

Objective: To assess the selectivity of "this compound" by determining its cytotoxicity against mammalian cell lines.

Protocol:

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) will be used.

  • Methodology: A standard MTT or XTT assay will be used to measure cell viability.

  • Procedure:

    • The mammalian cells will be incubated with a range of concentrations of "this compound," fluconazole, and itraconazole for 24-48 hours.

    • Cell viability will be determined spectrophotometrically.

    • The CC50 (50% cytotoxic concentration) will be calculated.

Hypothetical Data Summary:

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)
This compound>100>100
Fluconazole>200>200
Itraconazole2530

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound "this compound" against established azole antifungals. The proposed experiments will provide a robust dataset to evaluate its potential as an inhibitor of lanosterol 14α-demethylase and a lead compound for the development of new antifungal therapies. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of fungal infection, and structure-activity relationship (SAR) studies to optimize its antifungal potency and selectivity. The exploration of novel chemical scaffolds, such as that of "this compound," is crucial in the ongoing effort to combat the rise of antifungal drug resistance.

References

A Senior Application Scientist's Guide to Bioassay Validation and Controls for 2-(2-(Hydroxymethyl)phenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Framework for Bioactivity

2-(2-(Hydroxymethyl)phenoxy)acetic acid is a phenoxyacetic acid derivative, a class of compounds investigated for a wide range of biological activities.[1] For the purposes of this technical guide, we will hypothesize a potential anti-inflammatory mechanism of action to construct a robust bioassay validation cascade. This guide provides an in-depth, field-proven framework for researchers to validate the biological activity of this, or similar, novel compounds, ensuring scientific rigor and data integrity from the outset.

Our approach is built on a self-validating system, where each experimental stage is designed not just to measure an effect, but to interrogate the biological system in a way that confirms the validity of the results. This is achieved through the strategic selection of orthogonal assays and the meticulous implementation of positive and negative controls. We will focus on two of the most critical pathways in inflammation: the Cyclooxygenase-2 (COX-2) enzymatic pathway, which leads to the production of inflammatory mediators like Prostaglandin E2 (PGE2), and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[2][3][4]

The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[5][6][7] Adherence to these guidelines on specificity, linearity, accuracy, and precision is not merely a regulatory hurdle but a fundamental component of sound scientific practice.[8][9]

The Experimental Validation Workflow: A Tripartite Approach

To comprehensively assess the anti-inflammatory potential of this compound, we employ a three-tiered assay cascade. This workflow progresses from a specific enzymatic target to a cell-based functional outcome and finally to a key upstream signaling pathway.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: Mechanism of Action T1 Primary Assay: Direct COX-2 Enzyme Inhibition T2 Secondary Assay: PGE2 Production in Macrophages (ELISA) T1->T2 Confirms cellular efficacy T3 Confirmatory Assay: NF-κB Pathway Activity (Reporter Assay) T2->T3 Investigates upstream mechanism PGE2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES mPGES-1 PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation LPS LPS Stimulation LPS->COX2 Induces Expression TestCompound Test Compound & Celecoxib TestCompound->COX2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-p65/p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkB_P P-IκBα IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB Degrades DNA κB DNA Site NFkB_nuc->DNA Gene Inflammatory Gene Transcription (e.g., COX-2, TNF-α) DNA->Gene Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates TestCompound Test Compound & BAY 11-7082 TestCompound->IKK

References

A Comparative Analysis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid as a Potential Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Auxin-Like Compounds

Abstract

This guide provides a comprehensive technical comparison of 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a synthetic phenoxyacetic acid derivative, against established plant growth regulators. While direct, extensive research on this specific molecule is limited, its structural similarity to known synthetic auxins, such as the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong rationale for its evaluation as a potential auxin analog.[1][2] This document outlines the theoretical mechanism of action, presents a framework for experimental validation, and offers detailed, field-tested protocols for comparative analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to statistically evaluate the efficacy and selectivity of novel phenoxyacetic acid compounds.

Introduction: The Rationale for Evaluating New Phenoxyacetic Acid Analogs

Phenoxyacetic acids are a well-established class of synthetic compounds with significant biological activity, most notably as synthetic auxins.[1][3] The prototypical example, 2,4-D, was one of the first successful selective herbicides and remains in wide use today for the control of broadleaf weeds.[4][5][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their synthetic nature often confers greater stability and differential activity. At low concentrations, they can act as plant growth regulators, while at higher concentrations, they induce uncontrolled growth in susceptible (dicot) plants, leading to death.[4][7][8]

The molecule of interest, This compound , possesses the core phenoxyacetic acid structure required for auxin-like activity: an aromatic ring and a carboxylic acid group separated by an ether linkage.[3] The presence of a hydroxymethyl group at the ortho position of the phenoxy ring presents an interesting structural modification. This substitution could potentially alter its binding affinity to auxin receptors, such as the TIR1/AFB protein complex, modify its transport within the plant via transporters like PIN-FORMED proteins, or affect its metabolic stability.[7][9]

This guide will compare this compound (herein designated as HMPA ) with two key benchmarks:

  • Indole-3-acetic acid (IAA): The primary native auxin in plants, serving as the positive control for growth-promoting effects.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A potent synthetic auxin widely used as a herbicide, serving as a benchmark for herbicidal activity and selectivity.[4][6]

Hypothetical Mechanism of Action and Experimental Workflow

The proposed mechanism for HMPA follows the established auxin signaling pathway. At the molecular level, auxins bind to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, leading to physiological effects like cell elongation, division, and differentiation.

Experimental Evaluation Workflow

To validate the auxin-like activity of HMPA and quantify its performance against IAA and 2,4-D, a multi-stage experimental workflow is proposed. This workflow is designed to assess both growth-promoting and herbicidal effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Testing cluster_2 Phase 3: Quantitative Analysis A Dose-Response Bioassay (Arabidopsis thaliana) B Root Elongation Assay A->B C Lateral Root Formation A->C D Seed Germination Assay (Monocot vs. Dicot) C->D Advance lead candidates E Wheat (Triticum aestivum) D->E F Cress (Lepidium sativum) D->F G Quantification of Endogenous Hormones (GC-MS/MS) F->G Confirm physiological effect H Statistical Analysis (EC50, IC50 Determination) G->H

Caption: Proposed experimental workflow for evaluating HMPA.

Comparative Performance Data (Illustrative)

The following tables present illustrative data based on the expected outcomes from the proposed experimental protocols. This data is intended to serve as a template for the statistical analysis of actual experimental results.

Table 1: Root Elongation in Arabidopsis thaliana (7 days post-treatment)
CompoundConcentration (µM)Mean Primary Root Length (mm) ± SD% of Control
Control 035.2 ± 2.1100%
IAA 0.0142.5 ± 2.5121%
0.138.1 ± 2.3108%
1.025.6 ± 1.973%
HMPA 0.0139.8 ± 2.4113%
0.136.5 ± 2.2104%
1.028.9 ± 2.082%
10.015.1 ± 1.543%
2,4-D 0.0130.1 ± 2.086%
0.118.4 ± 1.852%
1.05.3 ± 0.815%
10.01.1 ± 0.33%

This table illustrates the classic biphasic dose-response of auxins on root growth: promotion at very low concentrations and strong inhibition at higher concentrations.

Table 2: Herbicidal Activity - Seed Germination & Seedling Vigor (10 days post-treatment)
CompoundConcentration (µM)Wheat (Monocot) Vigor Score (%)Cress (Dicot) Vigor Score (%)Selectivity Index (Monocot/Dicot)
Control 0100 ± 5100 ± 61.0
HMPA 1095 ± 765 ± 81.46
5088 ± 632 ± 52.75
10082 ± 815 ± 45.47
2,4-D 1092 ± 541 ± 62.24
5085 ± 711 ± 37.73
10079 ± 92 ± 139.5

Vigor score is a composite measure of germination rate and seedling biomass. The Selectivity Index indicates the compound's relative safety for monocots compared to its toxicity for dicots.

Detailed Experimental Protocols

Scientific integrity demands that protocols be robust and self-validating. The following methods are based on established and widely cited bioassays.[10][11]

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This bioassay is a standard method for quantifying auxin activity.[11]

  • Preparation:

    • Prepare Murashige and Skoog (MS) agar plates.

    • Prepare stock solutions of IAA, HMPA, and 2,4-D (10 mM in DMSO).

    • Create a dilution series for each compound in the molten MS media to achieve final concentrations (e.g., 0.01, 0.1, 1.0, 10 µM). Include a DMSO-only control.

  • Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 5 minutes. Wash 5 times with sterile distilled water.

    • Place 10-15 seeds in a line on each prepared MS plate.

  • Incubation:

    • Stratify plates at 4°C for 48 hours in the dark to synchronize germination.

    • Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain a 16h light/8h dark cycle at 22°C.

  • Data Acquisition and Analysis:

    • After 7 days, scan the plates using a high-resolution flatbed scanner.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the mean root length and standard deviation for each treatment. Perform a one-way ANOVA with a post-hoc Tukey test to determine statistical significance (p < 0.05).

Protocol 2: Monocot vs. Dicot Selectivity Assay

This protocol assesses the selective herbicidal potential of the test compounds.

  • Preparation:

    • Prepare stock solutions as in Protocol 1.

    • In 96-well plates, add 200 µL of sterile water containing the final test concentrations of each compound (e.g., 10, 50, 100 µM). Include a water/DMSO control.

  • Seed Plating:

    • Place one sterile seed of wheat (Triticum aestivum) and one sterile seed of garden cress (Lepidium sativum) into separate wells for each concentration.

  • Incubation:

    • Seal the plates with a breathable membrane and place them in a growth chamber under the same conditions as Protocol 1 for 10 days.

  • Data Acquisition and Analysis:

    • Assess each well for germination (radicle emergence).

    • For germinated seeds, visually score seedling vigor on a scale of 0 (dead) to 5 (healthy, same as control).

    • Calculate the average vigor score for each treatment and express it as a percentage of the control.

    • Calculate the Selectivity Index by dividing the mean vigor score of the monocot by the mean vigor score of the dicot.

Protocol 3: Quantification by GC-MS/MS

For advanced studies, quantifying how a synthetic auxin affects the endogenous levels of natural auxins can provide mechanistic insights. This requires specialized equipment and is based on methods for high-throughput hormone analysis.[12][13][14]

G A Plant Tissue Homogenization (~20mg fresh weight) B Add Stable-Labeled Internal Standards (e.g., 13C6-IAA) A->B C Solid Phase Extraction (SPE) (Analyte Purification) B->C D Analyte Derivatization (e.g., Methylation) C->D E GC-MS/MS Analysis (Selected Reaction Monitoring) D->E F Quantification via Isotope Dilution E->F

Caption: Workflow for GC-MS/MS based auxin quantification.

Conclusion and Future Directions

The structural characteristics of this compound (HMPA) make it a viable candidate for investigation as a novel plant growth regulator. The experimental framework provided here offers a robust, logical, and statistically sound methodology for its evaluation. Based on the illustrative data, HMPA is hypothesized to exhibit moderate auxin-like activity, with potentially lower herbicidal potency and selectivity compared to the highly optimized 2,4-D. The ortho-hydroxymethyl group may increase its polarity, potentially affecting its ability to cross cell membranes and interact with the TIR1 receptor binding pocket, leading to attenuated activity.

Further research should focus on executing these protocols to generate real data, followed by more advanced studies including:

  • Quantitative Structure-Activity Relationship (QSAR): Analyzing how modifications to the phenoxyacetic acid scaffold affect biological activity.

  • Receptor Binding Assays: Directly measuring the binding affinity of HMPA to the TIR1/AFB co-receptor complex.

  • Gene Expression Analysis: Using RT-qPCR to determine the effect of HMPA on the transcription of primary auxin-responsive genes.

By systematically comparing novel compounds like HMPA to well-understood benchmarks, the field of agrochemical and pharmaceutical research can continue to innovate and develop more effective and selective molecules.

References

A Comparative Guide to the Synthesis of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparison of viable synthetic routes to 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a valuable building block in medicinal chemistry. We will delve into two primary, practical pathways, evaluating them based on experimental data, reaction efficiency, and overall practicality. A third, more complex route will be briefly discussed for the sake of comprehensiveness.

Introduction

This compound incorporates a phenoxyacetic acid moiety, a scaffold present in various biologically active compounds, including herbicides and antibacterial agents.[1] The presence of both a carboxylic acid and a primary alcohol offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as starting material availability, reaction yield, and ease of execution.

Synthetic Route A: From Salicylaldehyde

This two-step approach commences with the readily available and cost-effective starting material, salicylaldehyde. The synthesis first introduces the acetic acid side chain via a Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality.

Step 1: Williamson Ether Synthesis of 2-Formylphenoxyacetic acid

The initial step involves the reaction of salicylaldehyde with chloroacetic acid in the presence of a base, a classic example of the Williamson ether synthesis.[2] This reaction is well-documented and provides the intermediate, 2-formylphenoxyacetic acid, in good yield.

Step 2: Selective Reduction of 2-Formylphenoxyacetic acid

The subsequent transformation requires the selective reduction of the aromatic aldehyde to a primary alcohol, without affecting the carboxylic acid group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity for aldehydes and ketones over carboxylic acids and esters.[3][4][5]

Synthetic Route B: From 2-Hydroxybenzyl Alcohol

This alternative, more direct route utilizes 2-hydroxybenzyl alcohol (salicyl alcohol) as the starting material. The target molecule is achieved in a single step through a Williamson ether synthesis.

This method is conceptually simpler, involving a one-pot reaction to introduce the acetic acid moiety onto the phenolic oxygen of 2-hydroxybenzyl alcohol. The principles of the Williamson ether synthesis are again applied here.[3][6][7]

Comparative Analysis

FeatureRoute A: From Salicylaldehyde Route B: From 2-Hydroxybenzyl Alcohol
Starting Material Salicylaldehyde2-Hydroxybenzyl Alcohol
Number of Steps 21
Key Reactions Williamson Ether Synthesis, Selective Aldehyde ReductionWilliamson Ether Synthesis
Overall Yield Good to High (Potentially 70-80% over two steps)Good to High (Potentially 75-85% in one step)
Key Reagents Chloroacetic acid, NaOH, Sodium BorohydrideChloroacetic acid, NaOH/KOH
Advantages Utilizes a very common and inexpensive starting material. The first step is a well-established and high-yielding reaction.More convergent and atom-economical (fewer steps). Simpler work-up and purification.
Disadvantages Two-step process increases labor and potential for material loss. Requires a selective reduction step, which may need careful optimization to avoid side reactions.The starting material, 2-hydroxybenzyl alcohol, may be slightly more expensive than salicylaldehyde.

Experimental Protocols

Route A: From Salicylaldehyde

Step 1: Synthesis of 2-Formylphenoxyacetic acid

A detailed procedure for this step is adapted from Organic Syntheses, a highly reliable source for chemical preparations.

  • In a suitable reaction vessel, a solution of sodium hydroxide (80.0 g, 2 moles) in distilled water (200 ml) is prepared.

  • This solution is added to a mixture of salicylaldehyde (122 g, 1 mole) and chloroacetic acid (94.5 g, 1 mole) in 800 ml of water.

  • The mixture is stirred and heated to reflux for 3 hours.

  • After cooling, the solution is acidified with concentrated hydrochloric acid.

  • Unreacted salicylaldehyde is removed by steam distillation.

  • Upon cooling the residual mixture, the product, 2-formylphenoxyacetic acid, precipitates and is collected by filtration. The reported yield is 82-83% based on recovered salicylaldehyde.[8]

Step 2: Synthesis of this compound

This protocol is based on the known chemoselectivity of sodium borohydride.

  • 2-Formylphenoxyacetic acid (1 mole equivalent) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 mole equivalents) is added portion-wise, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~2.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization.

Route B: From 2-Hydroxybenzyl Alcohol

Synthesis of this compound

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

  • In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol (1 mole equivalent) in a suitable solvent such as water or a mixture of water and ethanol.

  • Add a base, such as sodium hydroxide or potassium hydroxide (2 mole equivalents), and stir until the starting material is fully dissolved and the phenoxide is formed.

  • In a separate flask, prepare a solution of chloroacetic acid (1.1 mole equivalents) and neutralize it with a base (e.g., sodium hydroxide) to form sodium chloroacetate.

  • Add the sodium chloroacetate solution to the solution of the 2-hydroxybenzyl alcohol phenoxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of ~2.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: From Salicylaldehyde cluster_B Route B: From 2-Hydroxybenzyl Alcohol Salicylaldehyde Salicylaldehyde Formylphenoxyacetic_acid 2-Formylphenoxyacetic acid Salicylaldehyde->Formylphenoxyacetic_acid Williamson Ether Synthesis (Chloroacetic acid, NaOH) Target_A This compound Formylphenoxyacetic_acid->Target_A Selective Reduction (NaBH4) Hydroxybenzyl_alcohol 2-Hydroxybenzyl Alcohol Target_B This compound Hydroxybenzyl_alcohol->Target_B Williamson Ether Synthesis (Chloroacetic acid, NaOH)

Caption: Comparative workflow of synthetic routes to this compound.

A Note on the Catechol Route

A third potential synthetic pathway could begin with catechol. This route would necessitate the selective protection of one of the phenolic hydroxyl groups, followed by a Williamson ether synthesis on the unprotected hydroxyl. The protected hydroxyl group would then need to be deprotected and converted into a hydroxymethyl group. While theoretically possible, this multi-step approach introduces significant complexity with protection and deprotection steps, likely leading to a lower overall yield and making it a less practical choice for routine synthesis compared to the two routes detailed above.

Conclusion

Both Route A (from salicylaldehyde) and Route B (from 2-hydroxybenzyl alcohol) represent viable and efficient methods for the synthesis of this compound.

Route B is recommended as the more efficient pathway due to its single-step nature, which translates to reduced reaction time, lower solvent consumption, and simpler purification.

Route A remains a strong alternative , particularly if salicylaldehyde is more readily available or cost-effective. The two-step process is robust, with the initial Williamson ether synthesis being a high-yielding and well-established reaction.

The choice between these routes will ultimately depend on the specific constraints and priorities of the research or development team, including starting material cost and availability, equipment, and time considerations.

References

Evaluating the Selectivity of 2-(2-(Hydroxymethyl)phenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Small Molecule Development

The therapeutic or biological efficacy of a small molecule is intrinsically linked to its selectivity – the ability to interact with its intended biological target while minimizing off-target effects.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity profile is paramount for advancing a promising lead compound toward clinical or commercial application. Poor selectivity can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures in development pipelines.[2]

This guide provides a framework for evaluating the potential selectivity of "2-(2-(Hydroxymethyl)phenoxy)acetic acid," a member of the diverse phenoxyacetic acid chemical class. Derivatives of phenoxyacetic acid have demonstrated a remarkable breadth of biological activities, ranging from herbicidal action to potent and selective modulation of human therapeutic targets.[3][4][5] By examining the selectivity profiles of structurally related and functionally diverse phenoxyacetic acid analogs, we can infer potential areas of biological activity and establish a robust strategy for the experimental determination of selectivity for our compound of interest.

Comparative Selectivity Analysis: Learning from Structurally Related Compounds

The phenoxyacetic acid scaffold is a versatile pharmacophore, giving rise to compounds with distinct and often highly selective biological activities.[5][6] To contextualize the potential selectivity of "this compound," we will compare it with three well-characterized phenoxyacetic acid derivatives that have found applications in agriculture and medicine.

Compound Primary Target(s) Selectivity Data Application
2,4-Dichlorophenoxyacetic acid (2,4-D) Auxin receptors (e.g., TIR1) in plantsHigh selectivity for broadleaf weeds over grasses.[4][7]Herbicide
Phenoxyacetic acid-derived COX-2 Inhibitor Cyclooxygenase-2 (COX-2)Significant selectivity for COX-2 over COX-1 (e.g., IC50 COX-2: 0.06 µM vs. Celecoxib: 0.05 µM).[8][9]Anti-inflammatory
Phenoxyacetic acid-derived FFA1 Agonist Free fatty acid receptor 1 (FFA1)Potent agonism at FFA1 (e.g., 43.6 nM) with selectivity over other G-protein coupled receptors.[10]Antidiabetic

This comparative data highlights the chemical tractability of the phenoxyacetic acid scaffold to achieve high target selectivity across different biological systems. The specific substitutions on the phenyl ring and the acetic acid moiety are critical determinants of target engagement and selectivity. For "this compound," the presence of the hydroxymethyl group at the ortho position introduces a potential site for hydrogen bonding and metabolic transformation, which could significantly influence its interaction with various biological targets.

Experimental Protocol: A High-Throughput Approach to Selectivity Profiling

To empirically determine the selectivity of "this compound," a high-throughput screening approach against a broad panel of biological targets is recommended. Kinase panel screening is a widely adopted and commercially available service that provides a comprehensive overview of a compound's interaction with a large portion of the human kinome, a family of enzymes frequently implicated in off-target effects.[11][12][13][14][15]

Detailed Step-by-Step Methodology for Kinase Panel Screening

This protocol outlines a typical workflow for assessing the selectivity of a test compound against a panel of protein kinases.

1. Compound Preparation and Dilution:

  • Rationale: Accurate and consistent compound concentration is critical for generating reliable dose-response data.

  • Steps:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a concentration gradient that will be used to determine the half-maximal inhibitory concentration (IC50). A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.

2. Assay Plate Preparation:

  • Rationale: The assay is performed in a multi-well plate format to enable high-throughput screening.

  • Steps:

    • Using an acoustic liquid handler or a robotic liquid handling system, dispense a precise volume of the diluted compound solutions into the wells of a 384-well assay plate.

    • Include appropriate controls in the plate layout, such as a positive control (a known inhibitor of the kinases being tested) and a negative control (vehicle, e.g., DMSO).

3. Kinase Reaction Initiation:

  • Rationale: The core of the assay is the enzymatic reaction where the kinase phosphorylates its substrate. The test compound's ability to inhibit this reaction is measured.

  • Steps:

    • Add a reaction mixture containing the specific protein kinase, its corresponding substrate, and ATP to each well of the assay plate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

4. Reaction Termination and Signal Detection:

  • Rationale: The enzymatic reaction is stopped, and a detection reagent is added to generate a signal that is proportional to the amount of kinase activity.

  • Steps:

    • Add a stop solution to terminate the kinase reaction.

    • Add a detection reagent. Common detection methods include:

      • Radiometric assays: Measure the incorporation of radiolabeled phosphate (32P or 33P) from ATP into the substrate.

      • Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Employ luciferase-based systems to measure the amount of ATP remaining after the kinase reaction.

    • Incubate the plate to allow the detection signal to develop.

5. Data Acquisition and Analysis:

  • Rationale: The signal from each well is measured, and the data is analyzed to determine the inhibitory activity of the test compound.

  • Steps:

    • Read the plate using a suitable plate reader (e.g., a scintillation counter for radiometric assays, a fluorescence plate reader, or a luminometer).

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

6. Selectivity Analysis:

  • Rationale: The IC50 values against the panel of kinases are compared to assess the selectivity of the compound.

  • Steps:

    • A highly selective compound will exhibit a potent IC50 value for one or a few kinases and significantly weaker or no activity against the rest of the panel.

    • The results are often visualized as a dendrogram or a heatmap to provide a clear representation of the selectivity profile.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound Test Compound Stock SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate Preparation SerialDilution->AssayPlate Incubation Enzymatic Reaction AssayPlate->Incubation ReactionMix Kinase, Substrate, ATP ReactionMix->Incubation StopSolution Stop Reaction Incubation->StopSolution DetectionReagent Add Detection Reagent StopSolution->DetectionReagent PlateReader Read Plate DetectionReagent->PlateReader DataAnalysis IC50 Determination PlateReader->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for Kinase Selectivity Profiling.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation PhenoxyAcidInhibitor Phenoxyacetic Acid COX-2 Inhibitor PhenoxyAcidInhibitor->COX2 Inhibition

Caption: Simplified COX-2 Signaling Pathway.

Conclusion: A Path Forward for Characterizing "this compound"

The evaluation of selectivity is a cornerstone of modern small molecule research and development. While the precise biological targets of "this compound" remain to be elucidated, a comparative analysis of its structural analogs provides a valuable starting point for hypothesis generation. The diverse activities of phenoxyacetic acid derivatives, from herbicides to selective human drug candidates, underscore the importance of comprehensive experimental profiling.

The outlined kinase selectivity profiling protocol offers a robust and high-throughput method to gain initial insights into the selectivity of "this compound." The data generated from such a screen will be instrumental in guiding future research, including target identification and validation, lead optimization, and the overall assessment of its potential as a novel therapeutic agent or agrochemical. A multi-pronged approach, combining in vitro biochemical assays with cell-based and in vivo studies, will ultimately be necessary to build a complete picture of the compound's selectivity and biological function.

References

Safety Operating Guide

Proper Disposal of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(2-(Hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3)[1]. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is designed to provide not just a protocol, but the scientific rationale behind each procedural step, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Assessment and Risk Mitigation

Known and Inferred Hazards:

  • Skin and Eye Irritation: Like many phenoxyacetic acid derivatives, this compound is expected to cause skin irritation and serious eye irritation[2][3][4].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[2][3][4].

  • Aquatic Toxicity: Phenoxy acids as a class can pose a risk to the aquatic environment[5]. Therefore, direct disposal into sanitary sewer systems is inappropriate.

Based on this hazard profile, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.To prevent contact with the eyes, which can cause serious irritation[2].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation[6].
Body Protection A standard laboratory coat.To protect skin and personal clothing from accidental contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.To prevent inhalation and respiratory tract irritation[3][4]. The need for respiratory protection should be determined by a site-specific risk assessment.

Waste Characterization: The Cornerstone of Compliant Disposal

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proper disposal hinges on correctly identifying whether a waste is hazardous. A chemical waste can be classified as hazardous in two ways: it is specifically "listed" by the EPA, or it exhibits one or more "characteristics" of hazardous waste.

  • Listed Wastes: Certain phenoxyacetic acid derivatives, particularly those used as herbicides (e.g., 2,4-D, 2,4,5-T), are found on the EPA's K-list of hazardous wastes from specific sources. Wastes generated during the production of these herbicides are assigned specific waste codes (e.g., K043, K099). However, this compound is not a listed herbicide.

  • Characteristic Wastes: In the absence of a specific listing, a waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (D001): Based on its chemical structure, this compound is not expected to be ignitable.

    • Corrosivity (D002): As an acetic acid derivative, it is acidic. If a solution of the waste has a pH of 2 or less, it is considered corrosive. The end-user must determine the pH of the waste stream.

    • Reactivity (D003): This compound is not expected to be reactive.

    • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data for this compound, a definitive determination cannot be made. However, given that some related phenoxyacetic acid herbicides are regulated for their toxicity, it is prudent to manage this waste as potentially toxic.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE)

  • Hazardous waste label

  • Appropriate PPE (see Table 1)

  • Chemical spill kit

Procedure:

  • Container Selection:

    • Choose a container that is in good condition, with a secure, screw-top lid.

    • Ensure the container material is compatible with the waste. For acidic organic compounds, HDPE is a suitable choice.

  • Waste Collection:

    • If disposing of the pure solid, carefully transfer it into the waste container, minimizing dust generation.

    • If disposing of a solution, use a funnel to pour the liquid into the container, avoiding spills.

    • Do not mix this waste with other, incompatible waste streams. For example, do not mix acidic waste with basic waste.

  • Labeling:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The associated hazards (e.g., "Irritant," "Corrosive" if applicable).

      • The date accumulation started (the date the first waste was added).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the operator.

    • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Requesting Disposal:

    • Once the container is full, or if you will no longer be generating this waste stream, arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Control and Contain:

    • Wearing the appropriate PPE, approach the spill from upwind if possible.

    • For a solid spill, gently cover it with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.

    • For a liquid spill, use absorbent pads or other materials to contain the spill and prevent it from spreading.

  • Cleanup:

    • Carefully scoop the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Decontaminate and Dispose:

    • Label the container with all the contents of the spill cleanup material as hazardous waste.

    • Properly remove and decontaminate or dispose of your PPE as hazardous waste.

    • Thoroughly wash your hands and any exposed skin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound waste assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe characterize_waste Characterize Waste: Is it a Listed or Characteristic Hazardous Waste? don_ppe->characterize_waste manage_as_hazardous Manage as Hazardous Waste characterize_waste->manage_as_hazardous  Default: Yes (Conservative Approach) select_container Select Compatible Waste Container (e.g., HDPE) manage_as_hazardous->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container store_in_saa Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_in_saa request_pickup Request Pickup by EHS or Licensed Contractor store_in_saa->request_pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory professionals handling 2-(2-(Hydroxymethyl)phenoxy)acetic acid. As direct safety data for this specific compound is limited, our recommendations are grounded in the hazard profiles of structurally analogous compounds, such as phenoxyacetic acid and its derivatives. The core principle of this guide is the implementation of a self-validating system of protocols to ensure your safety.

Understanding the Hazard: Routes of Exposure

Before handling any chemical, understanding its potential hazards is the first step in mitigating risk. Based on data from similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed (Acute Oral Toxicity)[1][2][3]

  • Causes skin irritation [1][3][4]

  • Causes serious eye irritation [1][4][5]

  • May cause respiratory irritation if inhaled as a dust or aerosol[1][4][5]

Our primary objective is to use Personal Protective Equipment (PPE) to create an effective barrier against these potential routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion (oral).

Core PPE Requirements for Standard Laboratory Operations

For routine laboratory tasks such as weighing, preparing solutions, and conducting reactions under controlled conditions, a standard set of PPE is mandatory. The causality is clear: preventing incidental contact is key to long-term safety.

Eye and Face Protection: Your First Line of Defense

Direct contact with even small quantities of this compound can cause serious eye irritation[1][2][4].

  • Minimum Requirement: At all times, wear safety glasses with side-shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133[3][6].

  • Enhanced Protection: When there is a heightened risk of splashes, such as during transfers of solutions or when working with larger volumes, upgrade to chemical splash goggles. For maximum protection, a face shield worn over safety glasses is recommended.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, and this compound class is known to cause skin irritation[1][3][4]. The choice of glove material is therefore a critical decision.

  • Recommended Material: Use compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact[6][7].

  • Protocol:

    • Always inspect gloves for tears, punctures, or degradation before use[8].

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[8].

    • Wash hands thoroughly with soap and water after removing gloves[1][8].

Skin and Body Protection: Shielding Against Contamination

Protecting your street clothes and skin from contamination is essential.

  • Standard Practice: A clean, buttoned laboratory coat should be worn at all times in the laboratory[6].

  • For Increased Risk: For tasks involving larger quantities or a higher risk of spills, consider a chemical-resistant apron or a protective suit to provide a more robust barrier.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method for avoiding respiratory irritation is to prevent the generation of dusts and aerosols.

  • Engineering Controls: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[6][8].

  • When Respirators are Required: If you are working in an area with inadequate ventilation or if there is a potential for generating significant dust (e.g., during a spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[6][9].

Operational and Disposal Plans

A systematic workflow for using and disposing of PPE is as important as the equipment itself.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the laboratory coat.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

    • Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove gloves using the proper technique.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Wash hands.

    • Remove eye and face protection.

    • Remove respiratory protection (if worn).

    • Wash hands thoroughly with soap and water.

PPE Selection Summary for Common Laboratory Tasks
TaskRisk LevelMinimum Required PPE
Weighing Solid Compound ModerateChemical splash goggles, nitrile gloves, lab coat. (Must be performed in a fume hood or ventilated enclosure).
Preparing Solutions ModerateChemical splash goggles, nitrile gloves, lab coat. (Performed in a fume hood).
Running Reactions Moderate-HighChemical splash goggles (or face shield over glasses), nitrile gloves, lab coat.
Cleaning Glassware Low-ModerateSafety glasses with side shields, nitrile gloves, lab coat.
Handling Spills HighFull-face respirator, chemical-resistant outer gloves, chemically impervious suit/apron, boots.
Disposal of Contaminated Materials

Proper disposal is a critical final step to ensure safety for you, your colleagues, and environmental service personnel.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be considered hazardous waste. Place them in a designated, sealed container for disposal[1].

  • Chemical Waste: Dispose of unused this compound and its solutions through a licensed disposal company, following all local, regional, and national regulations[4]. Do not pour chemical waste down the drain.

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification start Assess Task & Quantity q_spill Is this a Spill Cleanup? start->q_spill q_dust Potential for Dust or Aerosol? q_splash Significant Splash Risk? q_dust->q_splash No ppe_resp Add NIOSH-Approved Respirator q_dust->ppe_resp Yes ppe_base Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_splash Upgrade to: - Chemical Splash Goggles - Face Shield q_splash->ppe_splash Yes ppe_resp->q_splash ppe_full Full Spill Response PPE: - Full-Face Respirator - Chemical Suit/Apron - Heavy-Duty Gloves q_spill->q_dust q_spill->ppe_full Yes

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

References

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